molecular formula C24H19N3O6 B1668185 C646 CAS No. 328968-36-1

C646

Cat. No.: B1668185
CAS No.: 328968-36-1
M. Wt: 445.4 g/mol
InChI Key: HEKJYZZSCQBJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C646 is a recognized potent and selective inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP), identified through structure-based virtual screening . It functions as a competitive inhibitor that binds to the acetyl-CoA binding site of the p300 histone acetyltransferase, demonstrating sub-micromolar affinity and selectivity for p300/CBP over other HATs . This activity leads to the reduction of histone H3 acetylation in cells, a key marker of its target engagement . Researchers value this compound as a chemical probe for investigating the epigenetic roles of p300/CBP in a wide array of cellular processes. Its application in research spans multiple fields, including oncology, where it has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, such as gastric, leukemia, non-small cell lung cancer (NSCLC), and melanoma . Furthermore, this compound has demonstrated utility in studies of metabolic diseases, as it can improve insulin signaling and ameliorate hyperglycemia in model systems by facilitating the membrane translocation and phosphorylation of insulin receptor substrates (IRS1/2) . Its anti-inflammatory properties are also significant, with studies showing that this compound can reduce pro-inflammatory gene expression and cytokine production (e.g., TNF-α, IL-6, IL-1β) in macrophages and murine lung slices, partly through modulation of the NF-κB pathway and NLRP3 inflammasome assembly . Additionally, this compound exhibits broad-spectrum antiviral activity against influenza A viruses and can modulate macrophage antibacterial functions . It is important for researchers to note that some studies report off-target effects. Recent evidence indicates that this compound can directly target and induce the degradation of Exportin-1 (XPO1/CRM1), and some cellular phenotypes previously attributed to p300 inhibition may, in fact, be a consequence of XPO1 degradation . Furthermore, at higher concentrations (≥ 7 μM), this compound has also been observed to inhibit histone deacetylase (HDAC) activity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKJYZZSCQBJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328968-36-1
Record name 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328968-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Function of C646 in Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

Executive Summary

C646 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the binding of acetyl-CoA to the catalytic domain of these enzymes, this compound effectively reduces the acetylation of both histone and non-histone protein targets. This inhibition modulates a wide array of cellular processes, including gene expression, cell cycle progression, apoptosis, and inflammatory signaling. This technical guide provides an in-depth overview of the function of this compound in cellular contexts, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate the roles of p300/CBP in health and disease, and for professionals in drug development exploring the therapeutic potential of p300/CBP inhibition.

Mechanism of Action

This compound is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of this compound is highly selective for p300/CBP over other histone acetyltransferases such as PCAF, GCN5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking p300/CBP activity, this compound prevents the transfer of acetyl groups to lysine residues on histone tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their function and downstream signaling cascades.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity, including its inhibitory potency against p300/CBP and off-target enzymes, as well as effective concentrations for inducing specific cellular phenotypes.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeParameterValueReference(s)
p300Cell-free HAT assayKi400 nM[1][3][4]
p300Cell-free HAT assayIC501.6 µM[1]
p300 mutants (T1411A)Cell-free HAT assayIC503.4 µM[1]
p300 mutants (Y1467F)Cell-free HAT assayIC507 µM[1]
p300 mutants (W1466F)Cell-free HAT assayIC505 µM[1]
p300 mutants (R1410A)Cell-free HAT assayIC502.5 µM[1]
HDAC2HDAC inhibition assayKi15 µM[6]
HDAC3HDAC inhibition assayKi25 µM[6]
HDAC6HDAC inhibition assayKi7.0 µM[6]
HDAC8HDAC inhibition assayKi11 µM[6]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineEffectConcentrationDurationReference(s)
Pancreatic Cancer (PSN1, MIAPaCa2)Inhibition of H3 acetylation20-30 µM72 h[5]
Pancreatic Cancer (PSN1, MIAPaCa2)G2/M cell cycle arrest30 µM48 h[5]
Pancreatic Cancer (Panc1)G2/M cell cycle arrest40 µM48 h[7]
Pancreatic Cancer (PSN1, MIAPaCa2)Apoptosis induction30 µM48 h[5]
Gastric Cancer (SGC-7901, MKN45, MGC-803, BGC-823, KATO III)Inhibition of cell viability1-20 µM24 h[8]
Gastric Cancer (various)Cell cycle arrest10 µM6 h[8]
Gastric Cancer (various)Apoptosis induction10 µM24 h[8]
Prostate Cancer (androgen-sensitive and castration-resistant)Apoptosis induction20 µMNot specified[3]
Non-small cell lung carcinoma (A549, H157, H460)RadiosensitizationNot specifiedNot specified[9]

Key Cellular Functions and Affected Signaling Pathways

The inhibition of p300/CBP by this compound has profound effects on numerous cellular functions, primarily through the modulation of key signaling pathways that are critical for cell growth, survival, and stress responses.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-mediated histone acetylation at the promoters of these genes is a likely mechanism for their reduced expression.

G2_M_Arrest_by_this compound This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest This compound->Cell_Cycle_Arrest Histone_Acetylation Histone Acetylation (e.g., at Cyclin B1/CDK1 promoters) p300_CBP->Histone_Acetylation Promotes CyclinB1_CDK1_Expression Cyclin B1/CDK1 Gene Expression Histone_Acetylation->CyclinB1_CDK1_Expression Activates G2_M_Progression G2/M Progression CyclinB1_CDK1_Expression->G2_M_Progression Drives

Figure 1: this compound-induced G2/M cell cycle arrest.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic effect is mediated through multiple mechanisms, including the modulation of the p53 tumor suppressor pathway and the NF-κB survival pathway.

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage and other stresses. The activity of p53 is tightly regulated by post-translational modifications, including acetylation by p300/CBP. Acetylation of p53 is generally associated with its stabilization and activation, leading to the transcription of pro-apoptotic genes. This compound, by inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function in response to certain stimuli.

p53_Pathway_and_this compound DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes p300_CBP p300/CBP p53->p300_CBP Recruits Acetylated_p53 Acetylated p53 (Active) p300_CBP->Acetylated_p53 Acetylates This compound This compound This compound->p300_CBP Inhibits Apoptosis_Genes Pro-apoptotic Gene Transcription Acetylated_p53->Apoptosis_Genes Activates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces

Figure 2: this compound-mediated inhibition of p53 acetylation.
Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 (RelA) subunit of NF-κB is enhanced by p300/CBP-mediated acetylation at multiple lysine residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional coactivator recruitment.[6][11] this compound can inhibit the acetylation of p65, leading to a reduction in NF-κB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]

NFkB_Pathway_and_this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκBα (Inactive cytoplasmic complex) IkB->p65_p50_IkB Degrades p65_p50 p65/p50 p65_p50_nuclear p65/p50 (Nuclear translocation) p65_p50->p65_p50_nuclear p65_p50_IkB->p65_p50 Releases p300_CBP p300/CBP p65_p50_nuclear->p300_CBP Recruits Acetylated_p65 Acetylated p65 (Active) p300_CBP->Acetylated_p65 Acetylates p65 This compound This compound This compound->p300_CBP Inhibits Target_Genes NF-κB Target Gene Transcription (e.g., pro-inflammatory cytokines, anti-apoptotic genes) Acetylated_p65->Target_Genes Activates

Figure 3: this compound-mediated inhibition of the NF-κB pathway.
Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In the canonical pathway, the stabilization and nuclear translocation of β-catenin leads to its association with TCF/LEF transcription factors and the recruitment of coactivators, including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate β-catenin at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, this compound can suppress Wnt/β-catenin-mediated transcription.[14]

Wnt_Pathway_and_this compound Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->Destruction_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasmic) Destruction_Complex->beta_catenin_cyto Phosphorylates for beta_catenin_degradation β-catenin Degradation beta_catenin_cyto->beta_catenin_degradation beta_catenin_nuclear β-catenin (Nuclear translocation) beta_catenin_cyto->beta_catenin_nuclear Accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuclear->TCF_LEF Binds p300_CBP p300/CBP TCF_LEF->p300_CBP Recruits Acetylated_beta_catenin Acetylated β-catenin p300_CBP->Acetylated_beta_catenin Acetylates β-catenin This compound This compound This compound->p300_CBP Inhibits Target_Genes Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) Acetylated_beta_catenin->Target_Genes Activates

Figure 4: this compound-mediated inhibition of Wnt/β-catenin signaling.
Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by this compound can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]

Off-Target and Other Effects

While this compound is highly selective for p300/CBP, at higher concentrations (typically >7 µM), it has been reported to inhibit some histone deacetylases (HDACs), which could lead to complex cellular responses.[6] Additionally, some studies have observed that this compound treatment can lead to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF, potentially as a compensatory mechanism.[15][16]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of p300/CBP in a cell-free system.

Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA (radiolabeled or with a detection tag)

  • This compound (and other inhibitors as controls)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acid or spotting onto a filter paper).

  • Quantify the amount of acetylated histone peptide using a scintillation counter (for radiolabeled acetyl-CoA) or other detection methods.

  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

HAT_Assay_Workflow Start Prepare Reaction Mix (p300/CBP, Histone Peptide, Buffer) Add_this compound Add this compound (or DMSO) Start->Add_this compound Add_AcCoA Add Acetyl-CoA (Initiate Reaction) Add_this compound->Add_AcCoA Incubate Incubate (30°C) Add_AcCoA->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Acetylation Stop_Reaction->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

References

C646 Histone Acetyltransferase: An In-depth Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a widely utilized small-molecule inhibitor in cell biology and drug discovery, recognized for its potent and selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, p300 and CREB-binding protein (CBP).[1][2][3][4] Identified through a structure-based virtual screening, this compound functions as a competitive inhibitor with respect to acetyl-CoA.[2][4] Its cell-permeable nature makes it a valuable chemical probe for elucidating the roles of p300/CBP in various cellular processes, including gene expression, cell cycle regulation, apoptosis, and signaling pathways.[5][6][7] This guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanistic action and affected signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates significant selectivity for p300/CBP over other histone acetyltransferases. However, at higher concentrations, off-target effects, notably on histone deacetylases (HDACs), have been observed. The following tables summarize the known inhibitory activities.

Table 1: Inhibitory Activity against Target and Off-Target Enzymes

Target EnzymeEnzyme ClassInhibition MetricValue (µM)Notes
p300 Histone AcetyltransferaseK_i_ 0.4 Competitive inhibitor versus Acetyl-CoA.[1][2][5][8]
p300Histone AcetyltransferaseIC_501.6In vitro half-maximal inhibitory concentration.[1][9]
CBPHistone AcetyltransferaseIC_50_2.6 (nM)For CBP-BHC domain. Note: This value is for a different, more potent inhibitor A-485, but indicates CBP is a primary target alongside p300. This compound is widely cited as a p300/CBP inhibitor.[10]
PCAF (KAT2B)Histone Acetyltransferase-> 8-fold less potent than p300This compound is selective for p300 over PCAF.[4]
GCN5 (KAT2A)Histone Acetyltransferase-> 8-fold less potent than p300This compound is selective for p300 over GCN5.[4][11]
MOZ (KAT6A)Histone Acetyltransferase-> 8-fold less potent than p300This compound is selective for p300 over MOZ.[4][11]
Type I & II HDACsHistone DeacetylaseIC_50≥ 7This compound shows inhibitory activity at higher concentrations, indicating a lack of selectivity at these doses.[11]

Table 2: Inhibitory Activity against p300 Mutants

p300 MutantIC_50_ (µM)
T1411A3.4[1][9]
R1410A2.5[1][9]
W1466F5.0[1][9]
Y1467F7.0[1][9]

Key Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol outlines a method to determine the IC_50_ value of this compound against a specific HAT, such as p300, using a fluorescence-based or radioactive assay format.

A. Materials and Reagents:

  • Recombinant human p300 (catalytic domain)[11]

  • Histone H3 or H4 peptide substrate (e.g., H4-15)[2][5]

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound inhibitor stock solution (in DMSO)

  • HAT Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.1 mM PMSF.[11]

  • Detection Reagent:

    • For fluorescence assay: A developer like CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), which reacts with the free thiol on CoASH released during the reaction.[12][13]

    • For radioactive assay: [³H]-labeled Acetyl-CoA.

  • 96-well microplate (black, for fluorescence)

  • Plate reader with appropriate excitation/emission filters (e.g., Ex: 360-390 nm, Em: 450-470 nm for CPM).[12]

B. Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1-5%).[5]

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • HAT Reaction Buffer.

    • This compound at various concentrations (or DMSO for control).

    • Histone peptide substrate (e.g., 5-100 µM).[5][11]

    • Recombinant p300 enzyme (e.g., 5-80 nM).[5][11]

  • Initiate Reaction: Add Acetyl-CoA to initiate the acetyltransferase reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction. This can be done by adding isopropanol or another quenching agent.[12][14]

  • Detection:

    • Fluorescence: Add the CPM developer solution, incubate for ~20 minutes to allow reaction with CoASH, and measure fluorescence.[12][13]

    • Radioactivity: Spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]Acetyl-CoA, and measure the remaining radioactivity using a scintillation counter.[14]

  • Data Analysis: Subtract the background fluorescence/counts. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC_50_ value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol determines the ability of this compound to inhibit histone acetylation in a cellular context.

A. Materials and Reagents:

  • Cell line of interest (e.g., RAW264.7, A549).[2][11]

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • Lysis buffer for histone extraction.

  • Primary antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and Anti-total Histone H3 (as a loading control).

  • Secondary antibody (HRP-conjugated).

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescence detection reagent.

B. Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates. The next day, treat the cells with various concentrations of this compound (e.g., 10-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).[11][8]

  • Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).[11]

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of histone proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., acetyl-H3).

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with an antibody for total histone H3 to ensure equal loading.

    • Quantify the band intensities to determine the relative decrease in histone acetylation upon this compound treatment. This compound treatment is expected to reduce histone H3 and H4 acetylation levels.[2][5]

Visualizations: Mechanisms and Pathways

The following diagrams illustrate the mechanism of this compound and its impact on key signaling pathways.

G cluster_0 p300/CBP Catalytic Site cluster_1 Substrates & Inhibitor p300 p300/CBP Enzyme Ac_Histone Acetylated Histone p300->Ac_Histone Acetylation Histone Histone Substrate Histone->p300 AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds to Active Site This compound This compound This compound->p300 Competitively Binds & Inhibits

Caption: Mechanism of this compound competitive inhibition against Acetyl-CoA.

G cluster_workflow HAT Inhibitor Selectivity Profiling Workflow Biochem 1. In Vitro Biochemical Assay (e.g., Radioactive, Fluorescence) Cellular 2. Cellular Target Engagement Assay (e.g., Western Blot for Histone Acetylation) Biochem->Cellular Validate in cells Phenotype 3. Cellular Phenotypic Assay (e.g., Viability, Apoptosis, Gene Expression) Cellular->Phenotype Assess functional outcome OffTarget 4. Off-Target Profiling (e.g., HDAC Panel, Proteomics) Phenotype->OffTarget Confirm specificity

Caption: A general experimental workflow for validating HAT inhibitors.[15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation p300 p300/CBP Genes Pro-inflammatory Gene Expression (e.g., COX-2) p300->Genes Co-activates & Acetylates p65 This compound This compound This compound->p300 Inhibits

References

The Biological Effects of C646: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the potent and selective p300/CBP histone acetyltransferase inhibitor, C646, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its biological impact and methodologies for its study.

This compound is a cell-permeable, small molecule that acts as a competitive inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2][3][4] By competing with acetyl-CoA, this compound effectively blocks the acetylation of histone and non-histone protein substrates, leading to a wide range of biological effects.[1][2][3][5] This technical guide delves into the core biological consequences of this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved in its investigation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various experimental systems. The following tables summarize key inhibitory concentrations and dose-dependent effects.

Table 1: Inhibitory Activity of this compound

ParameterValueTarget/SystemReference
Ki400 nMp300 (cell-free assay)[1][2][3][4]
Inhibition of p30086% at 10 µMIn vitro[1][5]
IC501.6 µMp300 HAT activity[3]
IC5026.09 µMAntiproliferative activity in MCF7 cells (6 days)[1]
IC507.8 µMAntiproliferative activity in T47D cells (6 days)[1]
IC503.4 µMp300 mutant T1411A[3]
IC507 µMp300 mutant Y1467F[3]
IC505 µMp300 mutant W1466F[3]
IC502.5 µMp300 mutant R1410A[3]

Table 2: Cellular Effects of this compound at Various Concentrations

ConcentrationEffectCell Line/SystemReference
10-50 µMDownregulation of Histone H3K9, H3K18, and H3K27 acetylationPSN1 and MIAPaCa2 pancreatic cancer cells[6]
20 µMInduction of apoptosisAndrogen-sensitive and castration-resistant prostate cancer cell lines[1][5]
20 µMDecreased expression of PLK1, αSMA, and COLITGFβ-activated LX2 cells[2]
25 µMReduction of histone H3 and H4 acetylation levelsMouse fibroblast cell lines[1][4][5]
30 µMInhibition of Cyclin B1 and CDK1 mRNA expressionPSN1 and MIAPaCa2 pancreatic cancer cells[7]
40 µmol/LIC50 for inhibition of proliferationGoat adipose-derived stem cells (gADSCs)[2]

Core Biological Effects of this compound

This compound exerts a profound influence on fundamental cellular processes, primarily through its inhibition of p300/CBP-mediated acetylation.

1. Histone Acetylation:

The primary mechanism of this compound involves the direct inhibition of p300/CBP histone acetyltransferase activity. This leads to a dose-dependent reduction in the acetylation of various histone lysine residues, including H3K9, H3K18, and H3K27.[6] This alteration in the histone code results in a more condensed chromatin structure, thereby restricting the access of transcription factors to DNA and leading to the repression of gene expression.

2. Cell Cycle Arrest:

Numerous studies have demonstrated that this compound can induce cell cycle arrest, often in the G1 or G2/M phase, in various cancer cell lines.[8][9][10] This effect is frequently associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin B1, and CDK1.[7][8][10]

3. Apoptosis:

This compound is a potent inducer of apoptosis in a variety of cancer cells.[8][9] The pro-apoptotic effects are often mediated through the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspase cascades.[8] In some contexts, this compound-induced apoptosis is linked to the accumulation of p53 and its downstream target, p21.[2]

4. Autophagy:

In addition to apoptosis, this compound has been shown to induce autophagy in certain cell types. This process of cellular self-digestion can act as a survival mechanism in some contexts, while in others, it can contribute to cell death.

5. Signaling Pathway Modulation:

This compound impacts several critical signaling pathways that are often dysregulated in disease:

  • NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway by preventing the p300-mediated acetylation of the p65 subunit, which is crucial for its transcriptional activity.[11] This leads to a reduction in the expression of pro-inflammatory and pro-survival genes.[11][12]

  • p53 Pathway: By inhibiting p300/CBP, this compound can influence the acetylation status of p53, a key tumor suppressor protein. This can affect p53 stability and its ability to regulate target genes involved in cell cycle arrest and apoptosis.

  • Wnt Signaling: p300/CBP acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway. This compound can disrupt this interaction, thereby inhibiting Wnt-mediated gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • For MTT assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.

  • For MTS assay:

    • Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

  • Transfer buffer

  • Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[14][15]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time and at the appropriate concentration.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetylated histone signal to the total histone signal to account for any variations in loading.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity.

Materials:

  • 6-well plates or petri dishes

  • Cell culture medium

  • This compound stock solution

  • Trypsin-EDTA

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat cells with this compound for a defined period (e.g., 24 hours).

  • After treatment, trypsinize the cells and perform a cell count.

  • Seed a low and precise number of cells (e.g., 200-1000 cells per well) into new 6-well plates containing fresh, drug-free medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Immunoprecipitation (IP)

This technique is used to isolate a specific protein (e.g., p300) and its interacting partners.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • Primary antibody specific to the target protein (e.g., anti-p300)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by western blotting using antibodies against the protein of interest or its potential interacting partners.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

This compound Inhibition of the NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates p300_cyto p300/CBP IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκB C646_cyto This compound C646_cyto->p300_cyto p300_nuc p300/CBP NFkB_nuc->p300_nuc recruits DNA DNA NFkB_nuc->DNA p300_nuc->NFkB_nuc acetylates p300_nuc->DNA Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression activates transcription C646_nuc This compound C646_nuc->p300_nuc inhibits acetylation

Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.

General Experimental Workflow for Investigating this compound Effects

G cluster_assays Downstream Assays start Start: Hypothesis Formulation cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT/MTS) harvest->viability western Western Blot (Protein Expression & Histone Acetylation) harvest->western clonogenic Clonogenic Assay (Long-term Survival) harvest->clonogenic ip Immunoprecipitation (Protein Interactions) harvest->ip data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis clonogenic->data_analysis ip->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A typical workflow for studying the cellular effects of this compound.

References

C646: A Technical Guide to its Role in Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C646 is a potent and selective small-molecule inhibitor of the closely related histone acetyltransferases (HATs), p300 and CREB-binding protein (CBP). As critical transcriptional coactivators, p300 and CBP play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively blocks their catalytic activity, leading to a downstream cascade of effects on chromatin structure and gene transcription. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on gene regulation. It details key experimental protocols for studying its effects and presents quantitative data and visual representations of the underlying molecular pathways.

Introduction to this compound

This compound is a pyrazolone-containing compound that acts as a cell-permeable, competitive inhibitor of p300/CBP histone acetyltransferases. It has become an invaluable chemical probe for elucidating the roles of p300 and CBP in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Its ability to modulate the expression of genes implicated in various diseases, particularly cancer and inflammatory disorders, has positioned this compound as a significant lead compound in drug discovery and development.

Mechanism of Action: Inhibition of p300/CBP and its Impact on Gene Transcription

The primary mechanism of action of this compound involves its direct interaction with the catalytic HAT domain of p300 and CBP. This interaction is competitive with the endogenous cofactor, acetyl-CoA. By occupying the acetyl-CoA binding site, this compound prevents the transfer of acetyl groups to the lysine residues of histone and non-histone protein substrates.

The acetylation of histones, particularly on the N-terminal tails, is a key epigenetic modification that generally leads to a more relaxed chromatin structure, known as euchromatin. This open conformation allows for greater accessibility of the transcriptional machinery, including RNA polymerase II and transcription factors, to the DNA, thereby promoting gene transcription. By inhibiting p300/CBP, this compound prevents this acetylation, leading to a more condensed chromatin state (heterochromatin) and subsequent transcriptional repression of target genes.

Furthermore, p300 and CBP act as transcriptional scaffolds, physically bridging transcription factors to the basal transcription machinery. The activity of many transcription factors, such as NF-κB and p53, is directly regulated by p300/CBP-mediated acetylation. This compound can, therefore, indirectly modulate gene expression by preventing the acetylation and subsequent activation of these key regulatory proteins.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in numerous studies. The following table summarizes key quantitative data for this compound against p300 and other histone acetyltransferases.

ParameterEnzymeValueReference
Ki p300400 nM
IC50 p3001.6 µM
IC50 p300 (mutant T1411A)3.4 µM
IC50 p300 (mutant Y1467F)7 µM
IC50 p300 (mutant W1466F)5 µM
IC50 p300 (mutant R1410A)2.5 µM
Selectivity PCAF, GCN5, MOZSelective for p300

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene transcription.

Cell Culture and this compound Treatment

A standardized cell treatment protocol is crucial for obtaining reproducible results when studying the effects of this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Typical concentrations used in studies range from 1 µM to 50 µM.

  • Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific cellular process being investigated and can range from a few hours to 72 hours or longer.

  • Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or chromatin preparation).

Histone Acetyltransferase (HAT) Activity Assay

This assay directly measures the enzymatic activity of p300/CBP and the inhibitory effect of this compound. Both colorimetric and fluorometric kits are commercially available.

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest as a source of HAT activity.

  • Reaction Setup: In a 96-well plate, combine the nuclear extract, a histone peptide substrate (commonly H3 or H4 peptides), and acetyl-CoA. For the inhibitor-treated wells, add varying concentrations of this compound. Include a no-HAT enzyme control as a background control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the acetylation reaction to occur.

  • Detection:

    • Colorimetric Assay: The release of Coenzyme A (CoA) during the acetylation reaction is coupled to the production of NADH, which reduces a colorimetric probe. The absorbance is measured at a specific wavelength (e.g., 440 nm).

    • Fluorometric Assay: The CoA-SH generated reacts with a developer to produce a fluorescent product, which is measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the HAT activity based on the change in absorbance or fluorescence over time. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Western Blot for Histone Acetylation

Western blotting is used to assess the global changes in histone acetylation levels within cells following this compound treatment.

  • Histone Extraction: After treating cells with this compound, harvest them and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of histone proteins on a high-percentage (e.g., 15-18%) SDS-polyacrylamide gel to resolve the low molecular weight histones.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K18, or anti-acetyl-H3K27) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a total histone (e.g., anti-H3) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the relative change in histone acetylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to determine the specific genomic loci where histone acetylation is altered by this compound treatment.

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads or agarose beads.

  • Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA from the immunoprecipitated samples and an input control (a sample of the initial sheared chromatin).

  • Analysis:

    • ChIP-qPCR: Use quantitative PCR to measure the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input. This is used to analyze histone acetylation at specific gene promoters or enhancers.

    • ChIP-seq: Prepare DNA libraries from the ChIP and input samples and perform high-throughput sequencing to map the genome-wide distribution of the histone acetylation mark.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in the expression levels of specific genes following this compound treatment.

  • RNA Extraction: Treat cells with this compound and then extract total RNA using a commercial kit or a standard phenol-chloroform extraction method.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.

Visualizing the Impact of this compound

Signaling Pathway of p300/CBP-Mediated Gene Transcription

p300_CBP_Signaling cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor_inactive Transcription Factor (Inactive) Signaling_Cascade->Transcription_Factor_inactive Transcription_Factor_active Transcription Factor (Active) Transcription_Factor_inactive->Transcription_Factor_active Activation p300_CBP p300/CBP Transcription_Factor_active->p300_CBP Recruitment HAT_Domain HAT Domain p300_CBP->HAT_Domain RNA_Pol_II RNA Polymerase II p300_CBP->RNA_Pol_II Scaffolding Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_Domain This compound This compound This compound->HAT_Domain Inhibition Histones Histones HAT_Domain->Histones Acetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Chromatin_Relaxation->RNA_Pol_II Accessibility Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription C646_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest western Western Blot (Histone Acetylation) harvest->western chip ChIP-qPCR/ChIP-seq (Genomic Localization) harvest->chip rt_qpcr RT-qPCR (Gene Expression) harvest->rt_qpcr hat_assay HAT Activity Assay (Enzymatic Inhibition) harvest->hat_assay analysis Data Analysis & Interpretation western->analysis chip->analysis rt_qpcr->analysis hat_assay->analysis conclusion Conclusion: Elucidation of this compound's Role analysis->conclusion C646_Downstream_Effects cluster_histone Histone-level Effects cluster_tf Transcription Factor Effects cluster_cellular Cellular Outcomes This compound This compound p300_CBP_inhibition Inhibition of p300/CBP HAT Activity This compound->p300_CBP_inhibition histone_deacetylation Decreased Histone Acetylation (e.g., H3K9ac, H3K18ac, H3K27ac) p300_CBP_inhibition->histone_deacetylation tf_deacetylation Decreased Acetylation of Non-histone Proteins (e.g., NF-κB, p53) p300_CBP_inhibition->tf_deacetylation chromatin_compaction Chromatin Compaction histone_deacetylation->chromatin_compaction transcriptional_repression Transcriptional Repression of Target Genes chromatin_compaction->transcriptional_repression tf_activity_modulation Altered Transcription Factor Activity tf_deacetylation->tf_activity_modulation tf_activity_modulation->transcriptional_repression apoptosis Induction of Apoptosis transcriptional_repression->apoptosis cell_cycle_arrest Cell Cycle Arrest transcriptional_repression->cell_cycle_arrest anti_inflammatory Anti-inflammatory Effects transcriptional_repression->anti_inflammatory

C646 as a Chemical Probe for p300/CBP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1A binding protein p300 (p300) and CREB-binding protein (CBP) are closely related histone acetyltransferases (HATs) that function as transcriptional co-activators. They play a crucial role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis, by acetylating histone and non-histone proteins, thereby modulating chromatin structure and gene expression.[1] Dysregulation of p300/CBP activity is implicated in various diseases, notably cancer, making them attractive therapeutic targets.[1]

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the HAT activity of p300 and CBP.[2] It acts as a competitive inhibitor with respect to acetyl-CoA, effectively blocking the acetyltransferase function of these proteins.[2] This technical guide provides a comprehensive overview of this compound as a chemical probe for studying p300/CBP function, including its biochemical properties, experimental protocols for its use, and its effects on cellular pathways.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data regarding the inhibitory activity, selectivity, and cellular effects of this compound.

Target Parameter Value Assay Conditions Reference
p300/CBPKᵢ400 nMCell-free assay[2][3][4]
p300IC₅₀0.32 µMRecombinant p300 HAT assay[5]
p300Inhibition86% at 10 µMIn vitro assay[2][3]

Table 1: Inhibitory Activity of this compound against p300/CBP.

Enzyme Family Specific Enzyme Activity/Inhibition Reference
Histone Acetyltransferase (HAT)PCAF<10% inhibition[3]
GCN5<10% inhibition[3]
Rtt109<10% inhibition[3]
Sas<10% inhibition[3]
MOZ<10% inhibition[3]
KAT8No inhibition[5]
Histone Deacetylase (HDAC)Class I and II HDACsInhibition at ≥7 µM[5]

Table 2: Selectivity Profile of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism by which this compound inhibits this pathway. p300/CBP are recruited to chromatin by transcription factors, where they acetylate histones (e.g., H3K18, H3K27) and other proteins, leading to chromatin relaxation and transcriptional activation of target genes involved in processes like cell cycle progression and proliferation. This compound competes with the cofactor acetyl-CoA for the active site of p300/CBP, thereby preventing protein acetylation and subsequent gene activation.

C646_Mechanism_of_Action cluster_nucleus Nucleus TF Transcription Factors p300_CBP p300/CBP TF->p300_CBP recruits Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP This compound This compound This compound->p300_CBP inhibits Histones Histones (H3, H4) Histones->p300_CBP Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Chromatin Chromatin Gene_Activation Target Gene Activation (e.g., cell cycle, proliferation) Relaxed_Chromatin->Gene_Activation

Caption: Mechanism of this compound inhibition of p300/CBP signaling.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to assess the effects of this compound on a cellular level, from initial cell treatment to the analysis of specific molecular outcomes.

C646_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Cellular & Molecular Assays start Cell Culture (e.g., cancer cell lines) treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability/Proliferation (MTT, WST-8) treatment->viability western Western Blot (Histone Acetylation, Protein Expression) treatment->western chip Chromatin Immunoprecipitation (ChIP) (Histone Acetylation at specific loci) treatment->chip qpcr RT-qPCR (Target Gene Expression) treatment->qpcr analysis Data Analysis and Interpretation viability->analysis western->analysis chip->analysis qpcr->analysis

Caption: General workflow for studying this compound effects in cells.

Experimental Protocols

Histone Acetyltransferase (HAT) Assay (Radiometric)

This protocol is adapted from a method used to determine the IC₅₀ values of p300 HAT inhibitors.[2]

Materials:

  • Recombinant p300

  • Histone H4 peptide (H4-15)

  • This compound (or other test inhibitor)

  • Reaction Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA

  • ¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA

  • 14% SDS (w/v) solution

  • PhosphorImager plate

Procedure:

  • Prepare the reaction mixture in the reaction buffer containing 5 nM p300 and 100 µM H4-15 peptide.

  • Add this compound over a range of concentrations. Ensure the DMSO concentration is kept constant (<5%) across all reactions.

  • Incubate the reactions at 30°C for 10 minutes.

  • Initiate the reaction by adding a 1:1 mixture of ¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA to a final concentration of 20 µM.

  • Incubate for an additional 10 minutes at 30°C.

  • Quench the reaction by adding 14% SDS (w/v).

  • Spot the reaction mixture onto a PhosphorImager plate.

  • Allow the gel to run, wash, dry, and expose the plate.

  • Quantify the production of acetylated H4-15 to determine the IC₅₀ values.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in global histone H3 and H4 acetylation levels in cells treated with this compound.[6][7][8][9][10]

Materials:

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Supplement with 5 mM sodium butyrate to inhibit HDAC activity.

  • 0.2 N HCl

  • 2 M NaOH

  • Bradford assay reagent

  • LDS sample buffer with 100 mM DTT

  • Bis-Tris gel (10-15%)

  • Transfer buffer

  • Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)

  • Blocking buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound for the specified duration.

  • Histone Extraction (Acid Extraction): a. Harvest and wash cells with ice-cold PBS containing 5 mM sodium butyrate. b. Lyse the cells in TEB on ice. c. Pellet the nuclei by centrifugation and wash. d. Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C. e. Centrifuge to remove debris and neutralize the supernatant containing histones with 2 M NaOH.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

  • Sample Preparation and SDS-PAGE: a. Prepare samples by diluting histone extracts in LDS sample buffer with DTT and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto a high-percentage Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using ECL detection reagents and an imaging system. Normalize the acetylated histone signal to the total histone signal.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound on cell proliferation and viability.[11]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 5 minutes with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for performing ChIP to investigate the effect of this compound on histone acetylation at specific gene promoters.[12][13][14][15]

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Sonicator

  • Antibody against specific acetylated histone mark (e.g., anti-acetyl-H3K27)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR targeting specific genomic regions

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin with the specific antibody (or IgG control) overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

  • Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters.

Conclusion

This compound is a valuable and widely used chemical probe for investigating the biological functions of the p300/CBP histone acetyltransferases. Its selectivity and cell permeability make it a powerful tool for dissecting the roles of these enzymes in various cellular processes and disease models. This guide provides essential data and detailed protocols to facilitate the effective use of this compound in research settings. It is important for researchers to be aware of its potential off-target effects on HDACs at higher concentrations and to include appropriate controls in their experiments.[5] Further research and development of even more selective p300/CBP inhibitors will continue to enhance our understanding of the therapeutic potential of targeting these crucial epigenetic regulators.

References

The Impact of C646 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in chromatin remodeling and the transcriptional regulation of genes involved in cell cycle control. By inhibiting p300/CBP HAT activity, this compound disrupts the acetylation of histones and other proteins, leading to cell cycle arrest at either the G1 or G2/M phase, depending on the cellular context. This guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and quantitative data from various cancer cell line studies.

Introduction

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.

Epigenetic modifications, such as histone acetylation, are crucial for the dynamic control of gene expression. The histone acetyltransferases p300 and CBP are key transcriptional co-activators that acetylate histones, primarily at lysine residues, leading to a more open chromatin structure that facilitates transcription. p300/CBP also acetylates a variety of non-histone proteins, including transcription factors like p53, further modulating their activity.

This compound is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki of 400 nM for p300. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines has made it a valuable tool for cancer research and a potential lead compound for drug development.

Mechanism of Action: How this compound Induces Cell Cycle Arrest

The primary mechanism by which this compound halts cell cycle progression is through the inhibition of p300/CBP histone acetyltransferase activity. This leads to a global reduction in histone acetylation, particularly of histone H3 at various lysine residues (e.g., H3K9ac, H3K18ac, H3K27ac). The hypoacetylated state of chromatin results in the transcriptional repression of key cell cycle regulatory genes. The specific phase of cell cycle arrest, either G1 or G2/M, is cell-type dependent.

G1 Phase Arrest

In several cancer cell types, including certain gastric and acute myeloid leukemia (AML) cell lines, this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[1][2] This arrest is primarily mediated by the downregulation of Cyclin D1, a key regulator of the G1-S transition. The proposed signaling pathway is as follows:

  • Inhibition of p300/CBP: this compound directly inhibits the HAT activity of p300/CBP.

  • Reduced Histone Acetylation: This leads to decreased acetylation of histones at the promoter regions of target genes, including the CCND1 gene, which encodes Cyclin D1.

  • Downregulation of Cyclin D1: The condensed chromatin structure represses the transcription of CCND1, leading to lower levels of Cyclin D1 protein.[3]

  • Rb Hypophosphorylation: Cyclin D1 complexes with CDK4/6 to phosphorylate the Retinoblastoma (Rb) protein. Reduced Cyclin D1 levels lead to hypophosphorylation of Rb.

  • E2F Repression: Hypophosphorylated Rb remains bound to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.

  • p53-p21 Pathway Activation: In some contexts, this compound-mediated p300/CBP inhibition can lead to the activation of the tumor suppressor p53. p300/CBP can acetylate p53, which modulates its stability and activity. Inhibition of p300/CBP can paradoxically lead to p53 activation, which in turn induces the expression of the CDK inhibitor p21. p21 can then bind to and inhibit Cyclin E-CDK2 complexes, further blocking the G1-S transition.[4]

G1_Arrest_Pathway This compound-Induced G1 Cell Cycle Arrest Pathway This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP inhibits p53_Activation p53 Activation This compound->p53_Activation can lead to Histone_Acetylation Histone Acetylation (e.g., at CCND1 promoter) p300_CBP->Histone_Acetylation promotes CyclinD1_Transcription Cyclin D1 Transcription Histone_Acetylation->CyclinD1_Transcription activates CyclinD1_CDK46 Cyclin D1/CDK4/6 CyclinD1_Transcription->CyclinD1_CDK46 leads to Rb_Phosphorylation Rb Phosphorylation CyclinD1_CDK46->Rb_Phosphorylation promotes E2F_Activity E2F Activity Rb_Phosphorylation->E2F_Activity activates S_Phase_Entry S-Phase Entry E2F_Activity->S_Phase_Entry promotes p21_Expression p21 Expression p53_Activation->p21_Expression induces CyclinE_CDK2 Cyclin E/CDK2 p21_Expression->CyclinE_CDK2 inhibits CyclinE_CDK2->S_Phase_Entry promotes G2M_Arrest_Pathway This compound-Induced G2/M Cell Cycle Arrest Pathway This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP inhibits Histone_Acetylation Histone Acetylation (e.g., at CCNB1/CDK1 promoters) p300_CBP->Histone_Acetylation promotes CyclinB1_CDK1_Transcription Cyclin B1 & CDK1 Transcription Histone_Acetylation->CyclinB1_CDK1_Transcription activates CyclinB1_CDK1_Complex Cyclin B1/CDK1 Complex CyclinB1_CDK1_Transcription->CyclinB1_CDK1_Complex leads to Mitotic_Entry Mitotic Entry CyclinB1_CDK1_Complex->Mitotic_Entry promotes Flow_Cytometry_Workflow Experimental Workflow for Cell Cycle Analysis Start Seed Cells Treatment Treat with this compound or Vehicle Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data_Quantification Quantify Cell Cycle Phases Analysis->Data_Quantification End Results Data_Quantification->End

References

C646-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective histone acetyltransferase (HAT) inhibitor, C646, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This compound competitively targets the p300/CBP (CREB-binding protein) co-activators, leading to a cascade of molecular events that culminate in programmed cell death. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to induce apoptosis. We will delve into the quantitative effects of this compound on cancer cell viability and apoptosis, present detailed protocols for key experimental assays, and visualize the intricate signaling networks through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of this compound-Induced Apoptosis

This compound is a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP[1]. These co-activators play a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more relaxed chromatin structure that is accessible to transcription factors[2][3][4]. By inhibiting p300/CBP, this compound reduces the overall levels of histone acetylation, particularly on histone H3[1][5]. This epigenetic modification leads to the altered expression of a suite of genes that are critical for cell survival, proliferation, and apoptosis.

The primary anti-cancer effects of this compound stem from its ability to induce cell cycle arrest and trigger programmed cell death. Studies have demonstrated that this compound can induce a G1 or G2/M phase arrest in the cell cycle, depending on the cancer cell type[1][6][7]. This cell cycle blockade is often a prelude to the initiation of the apoptotic cascade.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Reference
Pancreatic Cancer (PSN1)Pancreatic Cancer~30[6]
Pancreatic Cancer (MIAPaCa2)Pancreatic Cancer~30[6]
Pancreatic Cancer (Panc1)Pancreatic Cancer~40[6]
Gastric Cancer (SGC-7901)Gastric Cancer~10-15[5]
Gastric Cancer (MKN45)Gastric Cancer<5[5]
Gastric Cancer (MGC-803)Gastric Cancer<5[5]
AML (AML1-ETO-positive)Acute Myeloid LeukemiaLower doses[1]
Table 2: Dose-Dependent and Time-Course Effects of this compound on Apoptosis
Cell LineThis compound Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic CellsReference
Pancreatic Cancer (PSN1)3048Significantly increased[6]
Pancreatic Cancer (MIAPaCa2)3048Significantly increased[6]
Gastric Cancer Cells1024Significantly increased[5]

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-pronged approach, primarily by modulating the intrinsic apoptotic pathway and influencing cell cycle regulation.

Regulation of the Bcl-2 Family Proteins

A critical step in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-2[1]. p300/CBP can act as a transcriptional co-activator for the BCL2 gene. Inhibition of p300/CBP by this compound leads to decreased histone acetylation at the BCL2 promoter, resulting in transcriptional repression and reduced Bcl-2 protein levels[8][9]. The decrease in Bcl-2 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondrial membrane, favoring the pro-apoptotic members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c initiates the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3. The activation of caspase-3 is a hallmark of apoptosis and can be detected by the presence of its cleaved fragments. Cleaved caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis[5][10].

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at either the G1 or G2/M checkpoint. In pancreatic cancer cells, this compound treatment leads to a G2/M arrest, which is associated with the downregulation of key G2/M regulatory proteins like cyclin B1 and CDK1[6][7]. The inhibition of p300/CBP can lead to reduced histone acetylation at the promoters of these cell cycle genes, thereby inhibiting their transcription. In other cancer types, such as AML, this compound induces a G1 phase arrest[1].

Role of p53 Acetylation

Beyond histone modification, p300/CBP can also acetylate non-histone proteins, including the tumor suppressor p53[3]. Acetylation of p53 is crucial for its stability and transcriptional activity. This compound can inhibit the acetylation of p53, which can have context-dependent effects. In some cancer cells with wild-type p53, this may lead to a decrease in the transcription of pro-survival genes. Conversely, in non-cancerous cells, inhibiting p53 acetylation has been shown to protect against chemotherapy-induced apoptosis[11]. The precise role of this compound-mediated p53 deacetylation in apoptosis is an active area of research.

Mandatory Visualizations

Signaling Pathway Diagrams

C646_Apoptosis_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Acetylated_p53 Acetylated p53 This compound->Acetylated_p53 Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Promotes p300_CBP->Acetylated_p53 Acetylates BCL2_Gene BCL2 Gene Transcription p300_CBP->BCL2_Gene Co-activates Cell_Cycle_Genes Cell Cycle Gene Transcription (e.g., Cyclin B1, CDK1) p300_CBP->Cell_Cycle_Genes Co-activates Chromatin Chromatin Histone_Acetylation->Chromatin Relaxes Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (cleaved) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP p53 p53 Chromatin->BCL2_Gene Chromatin->Cell_Cycle_Genes BCL2_Gene->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M)

Figure 1: this compound-induced apoptosis signaling pathway.

Experimental Workflow Diagrams

Apoptosis_Detection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_flow_cytometry Apoptosis Detection (Flow Cytometry) cluster_western_blot Protein Analysis (Western Blot) Seed_Cells Seed Cancer Cells Treat_this compound Treat with this compound (and controls) Seed_Cells->Treat_this compound Incubate Incubate for defined time points Treat_this compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Lyse_Cells Lyse Cells & Extract Proteins Incubate->Lyse_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Buffer Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend_Buffer->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Protein Concentration Lyse_Cells->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-cleaved Caspase-3, anti-Bcl-2) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect

Figure 2: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Cell Viability and Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Gating:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for Cleaved Caspase-3 and Bcl-2

This protocol describes the detection of key apoptotic proteins by Western blotting.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cells, acting through the inhibition of p300/CBP histone acetyltransferases. Its mechanism of action involves the epigenetic downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic pathway and subsequent caspase cascade. Furthermore, this compound can induce cell cycle arrest, further contributing to its anti-proliferative effects. The detailed understanding of these pathways and the availability of robust experimental protocols are crucial for the continued investigation and potential clinical development of this compound and other p300/CBP inhibitors as novel anti-cancer agents. This guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting histone acetylation in cancer.

References

C646 Regulation of NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer. Post-translational modifications of NF-κB subunits are critical for the precise control of their transcriptional activity. One such key modification is the acetylation of the p65/RelA subunit, a process mediated by histone acetyltransferases (HATs) such as p300 and CBP. The small molecule C646 has emerged as a potent and selective inhibitor of the p300/CBP HAT activity, offering a valuable tool to probe the role of p65 acetylation in NF-κB signaling and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of this compound-mediated regulation of the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.

Introduction to NF-κB Signaling and the Role of p65 Acetylation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes to initiate transcription.[3]

The transcriptional activity of nuclear p65 is further regulated by post-translational modifications, including phosphorylation and acetylation. The acetylation of p65, primarily mediated by the histone acetyltransferases p300 and CBP, is a crucial step for robust NF-κB-dependent gene expression.[5] Acetylation of specific lysine residues on p65 enhances its DNA binding affinity and transcriptional activity.[5]

This compound: A Potent Inhibitor of p300/CBP Histone Acetyltransferase

This compound is a small molecule that acts as a competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) domain by competing with acetyl-CoA.[5] It is a highly potent inhibitor with a reported Ki (inhibition constant) of 0.4 μM for p300.[5] By inhibiting p300/CBP, this compound effectively reduces the acetylation of their substrate proteins, including the p65 subunit of NF-κB. This leads to a downstream suppression of NF-κB transcriptional activity and the expression of its target genes.

Mechanism of this compound-Mediated Inhibition of NF-κB Signaling

The primary mechanism by which this compound regulates NF-κB signaling is through the direct inhibition of p300/CBP HAT activity, which in turn prevents the acetylation of the p65 subunit. This hypoacetylated state of p65 leads to reduced transcriptional activation of NF-κB target genes. The inhibitory effect of this compound on NF-κB signaling is generally not associated with upstream events such as the phosphorylation and degradation of IκBα or the nuclear translocation of p65.

C646_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Release IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibition p65_p50_acetyl Acetylated p65/p50 p300_CBP->p65_p50_acetyl p65_p50_nuc->p65_p50_acetyl Acetylation DNA DNA p65_p50_acetyl->DNA Binds to κB sites Target_Genes NF-κB Target Genes (e.g., TNF-α, IL-6, IL-8) DNA->Target_Genes Transcription Inflammation Inflammation Target_Genes->Inflammation

Figure 1: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated p65 acetylation.

Quantitative Data on this compound Inhibition of NF-κB Signaling

The inhibitory effect of this compound on NF-κB signaling has been quantified in various cellular models. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of this compound

ParameterValueReference
Ki for p300 0.4 µM[5]

Table 2: Dose-Dependent Inhibition of NF-κB Promoter Activity by this compound

Cell LineAgonistThis compound Concentration (µM)% Inhibition of NF-κB Activity
RAW264.7LPS + IFNγ15Significant Inhibition
RAW264.7LPS + IFNγ30Significant Inhibition

Data adapted from studies showing significant inhibition at these concentrations.

Table 3: Effect of this compound on NF-κB Target Gene Expression

Cell LineAgonistTarget GeneThis compound Concentration (µM)Fold Change in Expression
RAW264.7LPS + IFNγTNF-α30Significant Decrease
RAW264.7LPS + IFNγIL-12b30Significant Decrease

Data reflects significant downregulation of target gene expression at the indicated this compound concentration.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate the effect of this compound on NF-κB signaling.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Transfect Transfect with NF-κB luciferase reporter and control plasmids Seed_Cells->Transfect Incubate_24h Incubate for 24 hours Transfect->Incubate_24h Pre-treat Pre-treat with this compound or vehicle Incubate_24h->Pre-treat Stimulate Stimulate with agonist (e.g., TNF-α) Pre-treat->Stimulate Incubate_6h Incubate for 6 hours Stimulate->Incubate_6h Lyse_Cells Lyse cells Incubate_6h->Lyse_Cells Measure_Luciferase Measure firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize and analyze data Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for an NF-κB luciferase reporter assay.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid with a constitutive promoter (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in DMSO)

  • TNF-α or other NF-κB agonist

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the reporter assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Acetylated p65

This protocol details the detection of acetylated p65 in cell lysates.

Materials:

  • Cell culture reagents

  • This compound and TNF-α

  • RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-acetyl-p65 (Lys310), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound and TNF-α as described in the luciferase assay protocol.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated p65 signal to the total p65 and loading control (β-actin).

Chromatin Immunoprecipitation (ChIP) Assay for p65 Binding

This assay determines the binding of p65 to the promoter regions of its target genes.

Materials:

  • Cell culture reagents

  • This compound and TNF-α

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-p65 antibody for ChIP

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • qPCR primers for target gene promoters (e.g., IL-6, IL-8)

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing: Isolate the nuclei and sonicate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-p65 antibody or IgG control.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Quantify the amount of immunoprecipitated promoter DNA using qPCR with primers specific for the promoter regions of NF-κB target genes.

  • Data Analysis: Calculate the enrichment of target promoter DNA in the p65 IP samples relative to the IgG control and input DNA.

Quantitative Real-Time PCR (qPCR) for NF-κB Target Gene Expression

This method quantifies the mRNA levels of NF-κB target genes.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Determine the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Conclusion

This compound is a valuable chemical tool for dissecting the role of p300/CBP-mediated p65 acetylation in the NF-κB signaling pathway. Its potent and selective inhibitory activity allows for the targeted modulation of NF-κB-dependent gene expression, making it an important compound for basic research and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other potential modulators of NF-κB signaling. As our understanding of the intricacies of NF-κB regulation continues to grow, tools like this compound will remain indispensable for advancing our knowledge and developing effective treatments for a wide range of human diseases.

References

Investigating Cellular Pathways with C646: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The small molecule C646 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). By competitively binding to the acetyl-CoA binding site of p300/CBP, this compound effectively blocks the transfer of acetyl groups to histone and non-histone protein substrates. This inhibitory action makes this compound a powerful tool for dissecting the roles of p300/CBP-mediated acetylation in a multitude of cellular processes, including gene transcription, cell cycle regulation, and signal transduction. This technical guide provides a comprehensive overview of the use of this compound in cellular pathway investigation, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling cascades.

Mechanism of Action and Cellular Effects

This compound exhibits a high affinity for the catalytic HAT domain of p300, with a reported Ki (inhibition constant) of 400 nM in cell-free assays.[1][2] This selective inhibition of p300/CBP leads to a reduction in the acetylation of various histone residues, including H3K18 and H3K27, as well as non-histone proteins. The consequences of this reduced acetylation are context-dependent and can include the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1]

Quantitative Data: this compound Activity Across Cell Lines

The inhibitory effects of this compound on cell viability have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of treatment.

Cell LineCancer TypeIC50 (µM)Assay Conditions
A549Non-Small Cell Lung Carcinoma~10-20Radiosensitization studies[3]
H460Non-Small Cell Lung Carcinoma~10-20Radiosensitization studies[3]
H157Non-Small Cell Lung Carcinoma~10-20Radiosensitization studies[3]
Kasumi-1Acute Myeloid Leukemia (AML)~5-1024h treatment[4]
SKNO-1Acute Myeloid Leukemia (AML)~5-1024h treatment[4]
LNCaPProstate CancerNot specifiedUsed at 10µM to inhibit STAT3 acetylation[5]
SGC-7901Gastric Cancer~10-2024h treatment[6]
MKN45Gastric Cancer~10-2024h treatment[6]
MGC-803Gastric Cancer~10-2024h treatment[6]
BGC-823Gastric Cancer~10-2024h treatment[6]
KATO IIIGastric Cancer~10-2024h treatment[6]

Key Cellular Pathways Modulated by this compound

This compound has been instrumental in elucidating the role of p300/CBP in several critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation. This compound treatment has been shown to reduce the expression of pro-inflammatory genes by inhibiting this acetylation event.[7]

NF-κB signaling inhibition by this compound.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and differentiation. The acetylation of STAT3 by p300/CBP is important for its transcriptional activity. This compound can be used to investigate the consequences of inhibiting this post-translational modification.[5]

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes p300_CBP p300/CBP p300_CBP->STAT3_dimer acetylates (co-activates) This compound This compound This compound->p300_CBP inhibits DNA DNA STAT3_dimer->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression promotes

STAT3 signaling inhibition by this compound.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. p300/CBP acts as a transcriptional co-activator for Smad proteins, the key downstream effectors of the TGF-β pathway. This compound can be utilized to probe the significance of Smad acetylation in TGF-β-mediated gene expression.

TGFb_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR R_Smad R-Smad (Smad2/3) TGFbR->R_Smad phosphorylates Smad_complex Smad Complex R_Smad->Smad_complex forms complex with Co_Smad Co-Smad (Smad4) Co_Smad->Smad_complex p300_CBP p300/CBP p300_CBP->Smad_complex acetylates (co-activates) This compound This compound This compound->p300_CBP inhibits DNA DNA Smad_complex->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression promotes

TGF-β signaling inhibition by this compound.

Experimental Workflow for Investigating Protein Acetylation with this compound

A typical workflow for studying the impact of this compound on protein acetylation involves a series of coordinated experiments.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) C646_Treatment 2. This compound Treatment (dose-response and time-course) Cell_Culture->C646_Treatment Cell_Viability 3. Cell Viability Assay (MTS/MTT) C646_Treatment->Cell_Viability Protein_Extraction 4. Protein Extraction C646_Treatment->Protein_Extraction ChIP_Assay 7. Chromatin Immunoprecipitation (ChIP) (histone acetylation at specific gene promoters) C646_Treatment->ChIP_Assay Data_Analysis 8. Data Analysis and Interpretation Cell_Viability->Data_Analysis HAT_Assay 5. In vitro HAT Assay (optional, for direct inhibition) Protein_Extraction->HAT_Assay Western_Blot 6. Western Blot Analysis (target protein acetylation, e.g., Ac-H3K27) Protein_Extraction->Western_Blot HAT_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_Assay->Data_Analysis

Typical experimental workflow using this compound.

Detailed Experimental Protocols

Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the inhibitory effect of this compound on p300 HAT activity.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [¹⁴C]-Acetyl-CoA

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing reaction buffer, histone peptide substrate, and varying concentrations of this compound or DMSO (vehicle control).

  • Pre-incubate the mixtures at 30°C for 10 minutes.

  • Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen.

  • Quantify the incorporation of [¹⁴C]-acetyl groups into the histone peptide to determine the extent of inhibition by this compound.[8][9]

Western Blot Analysis of Histone Acetylation

This protocol is for assessing the in-cell effect of this compound on the acetylation of a specific histone mark, such as H3K27ac.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-acetyl-H3K27 (or other modification of interest) and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time period.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.[10]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound treatment alters the acetylation of histones at specific gene promoters.

Materials:

  • Cells of interest

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibody against the acetylated histone of interest (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Treat cells with this compound or DMSO.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight with an antibody against the acetylated histone mark.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating in the presence of NaCl and treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific promoter regions by qPCR using primers flanking the region of interest.[11]

Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells to determine the IC50 value of this compound.[7][8]

Conclusion

This compound is an invaluable pharmacological tool for probing the intricate roles of p300/CBP-mediated acetylation in cellular signaling. Its specificity and potent inhibitory activity allow for the targeted investigation of pathways regulated by these critical co-activators. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute rigorous studies aimed at unraveling the complexities of cellular acetylation and its implications in health and disease. As with any chemical probe, careful experimental design, including appropriate controls and dose-response analyses, is paramount for generating robust and reproducible data.

References

The Role of C646 in Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C646, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP, is emerging as a critical tool for modulating stem cell fate. By competitively inhibiting the acetyl-CoA binding site of p300/CBP, this compound influences the epigenetic landscape, thereby directing stem cell proliferation, and differentiation. This technical guide provides an in-depth analysis of the role of this compound in stem cell biology, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their stem cell research endeavors.

Introduction: this compound and its Mechanism of Action

This compound is a pyrazolone-containing compound that acts as a competitive inhibitor of the histone acetyltransferases p300 and its paralog, CREB-binding protein (CBP)[1]. These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation[2].

The inhibitory action of this compound on p300/CBP has profound effects on various cellular processes, including cell cycle progression, apoptosis, and, most notably for the context of this guide, stem cell differentiation[3][4]. By altering the acetylation status of histones and other non-histone protein targets of p300/CBP, this compound can modulate the expression of key genes that govern stem cell pluripotency and lineage commitment.

Quantitative Effects of this compound on Stem Cell Properties

The influence of this compound on stem cell behavior is multifaceted and dose-dependent. The following tables summarize the quantitative data from studies on the effects of this compound on various stem cell parameters.

Table 1: Effect of this compound on Stem Cell Proliferation, Cell Cycle, and Apoptosis

Cell TypeThis compound ConcentrationParameterObserved EffectReference
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µM (IC50)ProliferationDecreased proliferation rate compared to untreated cells at 24, 48, and 72 hours.[1][3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMCell CycleArrested in the G1 phase.[3][4]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMApoptosisIncreased percentage of apoptotic cells over 72 hours.[3][5]

Table 2: Effect of this compound on Stem Cell Differentiation Marker Expression

Cell TypeThis compound ConcentrationDifferentiation LineageMarker GeneFold Change (vs. Control)Reference
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMAdipogenicADIPOQIncreased[3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMAdipogenicFABP4Increased[3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMAdipogenicLeptinIncreased[3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMNeuronalRBFOX3Increased[1]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMNeuronalENO2Decreased[1]

Table 3: Effect of this compound on Histone Acetyltransferase Expression and Histone Acetylation

Cell TypeThis compound ConcentrationTargetParameterObserved EffectReference
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMp300Protein Expression0.69-fold decrease[3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMPCAFmRNA Expression1.68-fold increase[3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMTIP60mRNA Expression3.43-fold increase[3]
Goat Adipose-Derived Mesenchymal Stem Cells (gADSCs)40 µMH3K9Acetylation LevelIncreased[3][4][5]

Signaling Pathways Modulated by this compound in Stem Cell Differentiation

This compound-mediated inhibition of p300/CBP can impact several key signaling pathways that are integral to stem cell differentiation. The following diagrams illustrate these interactions.

C646_Mechanism_of_Action This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inihibits Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Acetylation Promotes Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression Regulates Differentiation Stem Cell Differentiation Gene_Expression->Differentiation

Figure 1: General mechanism of this compound action on stem cell differentiation.

C646_Wnt_Pathway cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Beta_Catenin β-catenin p300_CBP->Beta_Catenin Acetylates & Co-activates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Wnt_Target_Genes Activates MSC_Differentiation MSC Differentiation (e.g., Osteogenesis) Wnt_Target_Genes->MSC_Differentiation Regulates

Figure 2: Postulated impact of this compound on the Wnt/β-catenin signaling pathway.

C646_TGF_beta_Pathway cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits SMAD2_3 p-SMAD2/3 p300_CBP->SMAD2_3 Acetylates & Co-activates SMAD4 SMAD4 SMAD2_3->SMAD4 Binds TGF_beta_Target_Genes TGF-β Target Genes (e.g., SOX9, RUNX2) SMAD4->TGF_beta_Target_Genes Activates Chondro_Osteo_genesis Chondrogenesis/ Osteogenesis TGF_beta_Target_Genes->Chondro_Osteo_genesis Promotes

Figure 3: Proposed effect of this compound on the TGF-β/SMAD signaling pathway.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the use of this compound in stem cell studies, primarily with adipose-derived mesenchymal stem cells[1][3]. Researchers should optimize these protocols for their specific stem cell type and experimental conditions.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate stem cells at a desired density in the appropriate growth medium and culture overnight to allow for attachment. For gADSCs, a density of 1x10³ cells/well in a 96-well plate is used for proliferation assays[1].

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For gADSCs, the IC50 was determined to be 40 µM[1][3]. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.

  • Treatment: The following day, replace the medium with fresh growth medium containing the desired concentration of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Adipogenic Differentiation
  • Induction: After this compound pre-treatment, induce adipogenic differentiation using a commercially available or self-prepared adipogenic induction medium. A typical induction medium for gADSCs contains DMEM/F12, FBS, penicillin/streptomycin, dexamethasone, biotin, pantothenate, insulin, 3-isobutyl-1-methylxanthine (IBMX), rosiglitazone, and rabbit serum[1].

  • Maintenance: After 3 days of induction, switch to an adipogenic maintenance medium (induction medium without IBMX and rosiglitazone) and change the medium every 3 days[1].

  • Analysis: Assess adipogenic differentiation at various time points (e.g., day 3, 9, and 15) by Oil Red O staining to visualize lipid droplets and by qPCR for adipogenic marker genes (e.g., ADIPOQ, FABP4, LEPTIN)[1].

Neuronal Differentiation
  • Pre-induction: Following this compound pre-treatment, culture the cells in a neural pre-inducing medium (e.g., DMEM/F12 with EGF and bFGF) for 2 days[1].

  • Induction: Replace the pre-inducing medium with a neural differentiation medium (e.g., DMEM/F12 with BME) and culture for the desired duration[1].

  • Analysis: Evaluate neuronal differentiation by immunocytochemistry for neuronal markers (e.g., β-III tubulin, NeuN) and by qPCR for neuronal-specific genes (e.g., RBFOX3, ENO2)[1].

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a standard RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes. The primer sequences for some relevant genes in gADSCs are provided in Table 4[1].

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

Table 4: Primer Sequences for qPCR (Goat)

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ADIPOQAGGCTGATGGCAAGTTCTCAGCTGACTGCGAATGTTGCAT
FABP4AAGGTGAAGAGCATCATAACCCTTCATAAACTTCTTTCGGCAATGC
LeptinAGGTGGGAAATGTGTTGATGGTGAAAACCGCAAAGATGAGAAG
RBFOX3ACCAACGGCTGGAAGCTAAAGCAGCCCGGAACGTATTGTA
ENO2TGGAACTGGAAGGGTAGCAGAGGGAGAGGGACAGGAGACAA
GAPDHAAGGTCATCCCTGAGCTGAATGGACTCCACGACGTACTCA
Western Blotting
  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against your proteins of interest (e.g., acetylated-H3K9, p300, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on stem cell differentiation.

Experimental_Workflow Start Start: Stem Cell Culture Treatment This compound Treatment (vs. Vehicle Control) Start->Treatment Differentiation Induce Differentiation (e.g., Adipogenic, Neuronal) Treatment->Differentiation Analysis Analysis Differentiation->Analysis Proliferation Proliferation Assay (MTT) Analysis->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis GeneExpression Gene Expression (qPCR) Analysis->GeneExpression ProteinExpression Protein Expression (Western Blot) Analysis->ProteinExpression Morphology Morphological Analysis (Microscopy, Staining) Analysis->Morphology

Figure 4: A generalized workflow for studying the impact of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the epigenetic regulation of stem cell fate. The available data, primarily from studies on mesenchymal stem cells, indicate that this compound can potently influence proliferation, survival, and differentiation into various lineages. However, the precise effects of this compound are context-dependent, varying with the stem cell type, dosage, and differentiation protocol.

Future research should focus on expanding the investigation of this compound to a broader range of stem cell types, including embryonic stem cells, induced pluripotent stem cells, and tissue-specific stem cells from various origins. Elucidating the dose-dependent effects and the specific signaling pathways modulated by this compound in these different contexts will be crucial for its potential application in regenerative medicine and drug discovery. Furthermore, a deeper understanding of the interplay between p300/CBP and other epigenetic modifiers in response to this compound treatment will provide a more comprehensive picture of its mechanism of action.

References

The Role of C646 in Neuroscience: A Technical Guide to Investigating Memory and Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of C646, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), in the fields of neuroscience and memory research. By elucidating the critical role of histone acetylation in synaptic plasticity and cognitive function, this compound serves as an invaluable tool for dissecting the epigenetic mechanisms that underpin learning and memory. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in both in vitro and in vivo models, and a summary of key quantitative data.

Core Mechanism of Action: Epigenetic Modulation of Neuronal Gene Expression

This compound competitively inhibits the HAT activity of the transcriptional co-activators p300 and CBP by competing with acetyl-CoA for its binding pocket.[1] These enzymes are crucial for relaxing chromatin structure through the acetylation of histone tails, thereby facilitating the access of transcriptional machinery to DNA. In the context of neuroscience, p300/CBP-mediated histone acetylation is a key epigenetic mechanism required for the transcription of genes essential for long-term memory formation and synaptic plasticity.[2][3]

The transcription factor cAMP response element-binding protein (CREB) is a critical component in memory consolidation. Upon neuronal activation, CREB is phosphorylated and recruits CBP to the promoter regions of target genes, initiating their transcription.[4][5][6] By inhibiting CBP/p300, this compound prevents this crucial histone acetylation step, leading to a more condensed chromatin state and the suppression of memory-associated gene expression.[4][7] This inhibitory action makes this compound a powerful pharmacological tool to investigate the necessity of p300/CBP activity in various memory paradigms.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects in neuroscience research.

ParameterValueSpecies/SystemReference
Inhibitory Constant (Ki) 400 nMHuman p300[8][9][10][11]
IC50 ~400 nMHuman p300[1]
IC50 1.6 µMHuman p300[9]
In Vitro Inhibition 86% inhibition at 10 µMHuman p300[10]

Table 1: In Vitro Efficacy of this compound

Experimental ModelAdministration RouteConcentration/DoseObserved EffectReference
Mouse Fear Conditioning Intra-amygdala infusionNot specifiedImpaired fear memory consolidation and reconsolidation[12]
Mouse Object Recognition Intra-hippocampal infusion2 µg/µlImpaired long-lasting recognition memory[13]
Rat Pain Model Intrathecal administrationNot specifiedAttenuated mechanical and thermal hyperalgesia[14]
AML Cells in Culture In vitro treatment24h treatmentSignificant reduction in global histone H3 acetylation[15]
Neuroepithelial Cells In vitro treatmentNot specifiedRescued high glucose-induced increase in H4K5/K8/K12/K16 acetylation[10]

Table 2: In Vivo and In Vitro Applications and Effects of this compound

Signaling Pathways and Experimental Workflows

This compound Inhibition of CREB/CBP-Mediated Transcription

The following diagram illustrates the signaling pathway leading to CREB-dependent gene transcription and its inhibition by this compound. Neuronal activity leads to the activation of signaling cascades that phosphorylate CREB, enabling it to recruit the co-activator CBP. CBP then acetylates histones, leading to gene transcription required for long-term memory. This compound blocks this process by inhibiting the HAT activity of CBP.

G cluster_0 Neuron Neuronal_Activity Neuronal Activity (e.g., Synaptic Input) Signaling_Cascades Signaling Cascades (e.g., PKA, MAPK) Neuronal_Activity->Signaling_Cascades pCREB Phosphorylated CREB (pCREB) Signaling_Cascades->pCREB CBP CBP/p300 pCREB->CBP recruits Histone_Acetylation Histone Acetylation CBP->Histone_Acetylation catalyzes Gene_Transcription Memory-Related Gene Transcription Histone_Acetylation->Gene_Transcription enables LTM Long-Term Memory Formation Gene_Transcription->LTM This compound This compound This compound->CBP inhibits

Caption: this compound inhibits CREB/CBP-mediated transcription.

Experimental Workflow for In Vivo Memory Research

This diagram outlines a typical experimental workflow for investigating the effects of this compound on memory in a rodent model.

G Animal_Model Rodent Model (e.g., Mouse) Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Behavioral_Training Behavioral Training (e.g., Fear Conditioning) Recovery->Behavioral_Training C646_Infusion Intra-hippocampal This compound Infusion Behavioral_Training->C646_Infusion Behavioral_Testing Memory Testing (e.g., Freezing Behavior) C646_Infusion->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., Western Blot for AcH3) Tissue_Collection->Molecular_Analysis

Caption: In vivo this compound memory research workflow.

Experimental Protocols

In Vitro Treatment of Neuronal Cells with this compound

This protocol describes the treatment of cultured neuronal cells with this compound to assess its impact on histone acetylation.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Triton Extraction Buffer (TEB): PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃, supplemented with 5 mM sodium butyrate[12]

  • 0.2 N HCl

  • 2 M NaOH

  • Bradford assay reagent

  • LDS sample buffer with 100 mM DTT

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture: Plate neuronal cells at the desired density and allow them to adhere overnight.

  • This compound Treatment: Prepare working solutions of this compound in complete culture medium from a DMSO stock. Typical final concentrations range from 10 µM to 30 µM.[14] A vehicle control (DMSO) should be run in parallel.

  • Incubation: Replace the culture medium with the this compound-containing or vehicle medium and incubate for the desired duration (e.g., 6 to 24 hours).[14]

  • Histone Extraction (Acid Extraction Method): [12] a. Harvest cells and wash twice with ice-cold PBS containing 5 mM sodium butyrate. b. Resuspend the cell pellet in TEB and lyse on ice for 10 minutes. c. Centrifuge to pellet the nuclei and discard the supernatant. d. Wash the nuclear pellet with TEB. e. Resuspend the nuclei in 0.2 N HCl and extract histones overnight at 4°C with rotation. f. Centrifuge to pellet debris and transfer the histone-containing supernatant to a new tube. g. Neutralize the HCl with 1/10 volume of 2 M NaOH.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.

  • Western Blot Analysis: a. Prepare samples by diluting histone extracts in 1X LDS sample buffer with 100 mM DTT and heat at 95°C for 5 minutes.[9] b. Separate proteins on a 10% Bis-Tris gel.[16] c. Transfer proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for histones).[9] d. Block the membrane with 5% BSA in TBST for 1 hour.[9] e. Incubate with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control) overnight at 4°C.[9] f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] g. Visualize bands using a chemiluminescence substrate and quantify band intensities.

In Vivo Intra-hippocampal Infusion of this compound and Fear Conditioning in Mice

This protocol outlines the procedure for administering this compound directly into the hippocampus of mice to study its effects on fear memory consolidation.

Materials:

  • Adult male C57BL/6J mice

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannulae and infusion cannulae

  • Dental cement

  • This compound solution (e.g., 2 µg/µl in DMSO)[13]

  • Fear conditioning apparatus

  • Software for recording and analyzing freezing behavior

Procedure:

  • Stereotaxic Surgery for Cannula Implantation: [8][17] a. Anesthetize the mouse and secure it in the stereotaxic frame. b. Expose the skull and drill small holes over the target coordinates for the dorsal hippocampus (e.g., AP -2.0 mm, ML ±1.5 mm, DV -1.5 mm from bregma). c. Implant bilateral guide cannulae to a depth just above the hippocampus and secure them with dental cement. d. Allow the mice to recover for at least one week.

  • Fear Conditioning Training: [13][18][19] a. Habituate the mice to the testing room for at least 30 minutes before training. b. Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS), such as an auditory tone (e.g., 85 dB, 30 seconds). c. Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.75 mA, 2 seconds). d. Repeat the CS-US pairing as required by the specific paradigm (e.g., 3 pairings with a 1-minute inter-trial interval).

  • Intra-hippocampal this compound Infusion: [5][8] a. Immediately after training, gently restrain the mouse and remove the dummy cannulae. b. Insert the infusion cannulae, extending just beyond the tip of the guide cannulae into the hippocampus. c. Infuse this compound solution (e.g., 0.5-1.5 µl per side) at a slow rate (e.g., 0.3 µl/min).[8] A vehicle control group should receive an equivalent volume of DMSO. d. Leave the infusion cannulae in place for a few minutes post-infusion to allow for diffusion before replacing the dummy cannulae.

  • Contextual Fear Memory Testing: [13][20] a. 24 hours after training and infusion, return the mouse to the same conditioning chamber (context). b. Record the mouse's behavior for a set period (e.g., 5 minutes) in the absence of the CS or US. c. Analyze the video recordings to quantify the percentage of time spent freezing, which is defined as the complete absence of movement except for respiration.[11]

  • Cued Fear Memory Testing (Optional): a. On a subsequent day, place the mouse in a novel context (altered visual, tactile, and olfactory cues). b. After a baseline period, present the CS (tone) and measure the freezing response.

Object Recognition Memory Task with Post-Training this compound Administration

This protocol describes the use of this compound to investigate its role in the consolidation of object recognition memory.

Materials:

  • Rodents (mice or rats)

  • Open-field arena

  • Multiple sets of identical objects and one novel object

  • This compound solution for intra-hippocampal infusion

  • Video recording and analysis software

Procedure:

  • Habituation: [6] a. Handle the animals for several days before the experiment. b. On the day before training, allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes).

  • Training (Familiarization) Phase: [21][22] a. Place two identical objects in the arena. b. Allow the animal to explore the objects until a set exploration time is reached (e.g., a total of 30 seconds of object exploration).

  • This compound Administration: a. Immediately following the training phase, administer this compound via intra-hippocampal infusion as described in Protocol 4.2.

  • Testing Phase: [23] a. After a retention interval (e.g., 24 hours), place the animal back into the arena where one of the familiar objects has been replaced with a novel object. b. Record the animal's exploration of both the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis: a. Calculate the time spent exploring each object. b. Determine a discrimination index (DI), often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound is a critical tool for neuroscientists studying the epigenetic regulation of memory. Its specific inhibition of p300/CBP histone acetyltransferases allows for the targeted investigation of the role of histone acetylation in synaptic plasticity and cognitive processes. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments aimed at further unraveling the complex interplay between epigenetics and memory. As with any pharmacological inhibitor, careful consideration of dosage, timing of administration, and appropriate controls is essential for the robust interpretation of experimental results.

References

Methodological & Application

Application Notes and Protocols for C646 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: C646 is a potent, cell-permeable small molecule that acts as a competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) family with a Ki (inhibitor constant) of 400 nM in cell-free assays.[1][2][3][4] By inhibiting p300/CBP, this compound modulates the acetylation of histone and non-histone proteins, thereby influencing gene expression and various cellular processes.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, apoptosis, and histone acetylation.

Mechanism of Action

This compound selectively targets the HAT activity of p300 and its paralog, CREB-binding protein (CBP), showing significantly less inhibition against other HATs like PCAF, GCN5, and MOZ.[2][5] The inhibition of p300/CBP by this compound leads to a reduction in the acetylation of key histone residues, such as H3 and H4, which is associated with transcriptional repression.[1][3] This subsequently affects various signaling pathways, including the NF-κB pathway, and can induce cell cycle arrest, apoptosis, and autophagy in a variety of cell types, particularly cancer cells.[1][2]

Data Presentation: Quantitative Insights into this compound Activity

The following tables summarize key quantitative data for this compound from various cell culture-based studies.

Table 1: Inhibitory Activity of this compound

ParameterValueAssay ConditionReference
Ki for p300 400 nMCell-free assay[1][2][3]
p300 Inhibition 86%10 µM in vitro[1][3]

Table 2: Effective Concentrations of this compound in Cell Culture

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectReference
NE-4C cells Function assay0-5 µMNot SpecifiedInhibition of high glucose-induced H4K5ac[1]
Prostate Cancer cells Apoptosis assay20 µMNot SpecifiedInduction of apoptosis[1][3]
C3H10T1/2 mouse fibroblasts Histone acetylation assay25 µMNot SpecifiedReduction of histone H3 and H4 acetylation[1][3]
RAW264.7 murine macrophages Gene expression/NF-κB activity1-30 µM16 hours (pre-treatment)Reduction of pro-inflammatory gene expression[2]
Goat Adipose-Derived Stem Cells (gADSCs) Proliferation assay (IC50)40 µmol/L24, 48, 72 hoursInhibition of cell proliferation, cell cycle arrest, apoptosis[6]
Gastric Cancer cell lines Cell viability, cell cycle, apoptosis1-20 µmol/l6-24 hoursInhibition of viability, cell cycle arrest, promotion of apoptosis[7]
AML cell lines (Kasumi-1, SKNO-1) Proliferation, apoptosis10 µM24 hoursInhibition of proliferation, induction of apoptosis[8]
Pancreatic Cancer cells (PSN1, MIAPaCa2) Cell viability, cell cycle10-50 µMUp to 72 hoursDecreased viability, G2/M arrest[9]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is adapted for determining the effect of this compound on the viability of adherent cells, such as goat adipose-derived stem cells (gADSCs).[6]

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM/F12 with 15% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed gADSCs in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from your stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 40 µmol/L) or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, add 10 µL of MTT solution (0.5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 5 minutes with gentle shaking.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well in 2 mL of complete medium.[7]

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µmol/l) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[7]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Western Blot for Histone H3 Acetylation

This protocol describes the detection of changes in histone H3 acetylation levels following this compound treatment.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture plates

  • Complete cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for better resolution of histones)[10]

  • PVDF or Nitrocellulose (0.2 µm pore size is recommended) membrane[10][11]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-Ac-H3K18) and anti-total-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to attach overnight.

  • Treat cells with this compound (e.g., 10 µmol/l) or DMSO for the desired time (e.g., 6 hours).[7]

  • Harvest cells and lyse them using cell lysis buffer. Histones can also be isolated by acid extraction.[1][3]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 10 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary anti-acetyl-Histone H3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10][12]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Mandatory Visualizations

Signaling Pathway Diagram

C646_Mechanism_of_Action This compound This compound p300_CBP p300/CBP (Histone Acetyltransferase) This compound->p300_CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetylated_TFs Acetylated TFs p300_CBP->Acetylated_TFs Acetylation Histones Histones (e.g., H3, H4) Chromatin Open Chromatin Acetylated_Histones->Chromatin Promotes Gene_Expression Target Gene Expression (Pro-survival, Pro-inflammatory) Chromatin->Gene_Expression Transcription_Factors Transcription Factors (e.g., NF-κB, AR) Acetylated_TFs->Gene_Expression Activates Cellular_Effects Cellular Effects: - Cell Cycle Arrest - Apoptosis - Reduced Inflammation

Caption: this compound inhibits p300/CBP, reducing histone and transcription factor acetylation.

Experimental Workflow Diagram

C646_Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells incubation Incubate (24h) for attachment start->incubation treatment Treat with this compound or Vehicle (DMSO) incubation->treatment incubation_treatment Incubate for Desired Duration (e.g., 6-72h) treatment->incubation_treatment harvest Harvest Cells incubation_treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability Analyze apoptosis Apoptosis Assay (e.g., Annexin V) harvest->apoptosis Analyze western Western Blot (e.g., for Ac-H3) harvest->western Analyze

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols: Determining the Optimal C646 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in in vitro experimental settings. This document outlines the effective concentration ranges of this compound across various cell lines and assays, offers detailed protocols for key experiments, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a cell-permeable, competitive inhibitor of the p300/CBP HAT family with a Ki (inhibition constant) of 400 nM.[1][2][3][4][5] It acts by competing with acetyl-CoA, the acetyl group donor, thereby preventing the acetylation of histone and non-histone protein substrates.[5] This inhibitory activity leads to the modulation of gene expression and downstream cellular processes, making this compound a valuable tool for studying the role of p300/CBP in various biological and pathological processes, including cancer.

Quantitative Data Summary

The optimal concentration of this compound for in vitro studies is highly dependent on the cell type, assay duration, and the specific biological question being addressed. Below is a summary of reported effective concentrations and inhibitory values.

Table 1: this compound Inhibitory Constants
ParameterValueTargetAssay Condition
Ki400 nMp300Cell-free
IC501.6 µMp300Cell-free
IC5026.09 µMMCF7 cellsAntiproliferative activity

Data sourced from multiple references.[1][3][4][5][6]

Table 2: Effective Concentrations of this compound in Various Cell Lines
Cell LineConcentration RangeIncubation TimeObserved Effect
Prostate Cancer (androgen-sensitive)20 µM-Induction of apoptosis via interference with AR and NF-κB pathways.[1][2]
Pancreatic Cancer (MIAPaCa2, PSN1)20-30 µM48-72 hInhibition of histone H3 acetylation, cell proliferation, and G2/M cell cycle arrest.[7]
Pancreatic Cancer (Panc1)40 µM48 hSlight inhibition of histone acetylation; enhanced gemcitabine-induced apoptosis.[7][8]
AML (Kasumi-1, SKNO-1)Lower doses24 hSelective apoptosis and cell cycle arrest in AML1-ETO-positive cells.[9]
Neuroepithelial (NE-4C)0-5 µM-Dose-dependent inhibition of high glucose-induced H4K5ac and H4K5/8/12/16ac levels.[2][10]
Gastric Cancer (MKN45, MGC-803)1-20 µM24 hSignificant inhibition of cell viability.[11]
Gastric Cancer (general)10 µM6 hReduction in histone H3 acetylation.[2][11]
Goat Adipose-Derived Stem Cells (gADSCs)40 µM (IC50)24-72 hBlocked cell proliferation, cell cycle arrest, and induced apoptosis.[12]
RAW 264.7 Macrophages15-30 µM16 hInhibition of LPS and IFNγ induced NF-κB promoter activity.[13]
C3H10T1/2 Mouse Fibroblasts25 µM18-20 hReduction of histone H3 and H4 acetylation levels.[1][2]
Cervical Cancer CellsDose-dependent-Inhibition of proliferation and accumulation of p53 and p21.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting p300/CBP, which in turn modulates the activity of several downstream signaling pathways critical for cell survival, proliferation, and gene regulation.

C646_Mechanism_of_Action This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Histones Histones (H3, H4) p300_CBP->Histones acetylates NonHistone Non-Histone Proteins (e.g., p65, AR) p300_CBP->NonHistone acetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression regulates NFkB NF-κB Pathway (p65 acetylation) NonHistone->NFkB activates AR_Signaling AR Signaling NonHistone->AR_Signaling activates Apoptosis Apoptosis ↑ (caspase cleavage) Gene_Expression->Apoptosis CellCycle Cell Cycle Arrest (G1 or G2/M) Gene_Expression->CellCycle NFkB->Apoptosis AR_Signaling->Apoptosis

Caption: Mechanism of this compound action.

Experimental Workflow for Optimization

Determining the optimal this compound concentration for a new in vitro model requires a systematic approach. The following workflow outlines the key steps from initial dose-response to functional assays.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., MTT/CCK-8 Assay) Determine IC50 start->dose_response target_engagement 2. Target Engagement (Western Blot for Ac-H3/H4) Confirm p300 inhibition dose_response->target_engagement Use IC50 as a guide apoptosis_assay 3. Apoptosis Assay (Annexin V/PI Staining) target_engagement->apoptosis_assay cell_cycle_analysis 4. Cell Cycle Analysis (Propidium Iodide Staining) target_engagement->cell_cycle_analysis functional_assays 5. Functional Assays (e.g., Invasion, Gene Expression) apoptosis_assay->functional_assays cell_cycle_analysis->functional_assays end End: Optimal Concentration Determined functional_assays->end

Caption: Workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the highest concentration used for this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Histone Acetylation by Western Blot

This protocol is to confirm the on-target effect of this compound by measuring the levels of acetylated histones.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Protocol 3: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at the determined effective concentration and a vehicle control for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the effect of this compound on apoptosis.

Conclusion

The optimal concentration of this compound for in vitro studies is a critical parameter that requires empirical determination for each cell line and experimental setup. The information and protocols provided herein serve as a comprehensive starting point for researchers to effectively utilize this compound as a selective inhibitor of p300/CBP HAT activity and to explore its therapeutic potential. It is recommended to perform dose-response and time-course experiments to identify the ideal conditions for your specific research needs.

References

Application Notes and Protocols: Preparation of C646 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of the histone acetyltransferase (HAT) p300/CBP inhibitor, C646, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a cell-permeable, competitive inhibitor of the p300/CBP histone acetyltransferases with a reported Ki of 400 nM.[1][2] It is widely used in cellular and biochemical assays to study the roles of p300/CBP in gene regulation, cell cycle control, and apoptosis.[1][3] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies. DMSO is the recommended solvent for this compound due to its ability to dissolve a wide range of organic compounds for biological assays.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO.

ParameterValueReference
Molecular Weight 445.42 g/mol [1][6]
Solubility in DMSO ≥11 mg/mL (approx. 24.7 mM)[1][4]
Recommended Storage Powder: -20°C for up to 3 years[7]
In DMSO: -80°C for up to 1 year[7]
Typical Stock Conc. 10 mM - 50 mM[1][7]
Typical Working Conc. 10 µM - 30 µM[2][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust the quantities proportionally for different volumes or concentrations.

3.1. Materials

  • This compound powder (purity ≥98%)[4]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block, sonicator

3.2. Procedure

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 445.42 g/mol x 1000 mg/g

      • Mass (mg) = 4.45 mg

  • Weighing this compound:

    • Tare a clean, empty microcentrifuge tube on the analytical balance.

    • Carefully weigh 4.45 mg of this compound powder directly into the tared tube.

    • Record the actual mass weighed.

  • Dissolving this compound in DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube.

  • Ensuring Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve, you can gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a few minutes.[2][8]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[9]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[7][9]

3.3. Preparation of Working Solutions

  • For cell-based assays, the DMSO stock solution should be diluted in the appropriate culture medium to the desired final concentration.

  • It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

  • A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

C646_Mechanism_of_Action p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation This compound This compound This compound->p300_CBP Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histones Histones Histones->p300_CBP Substrate Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Activation C646_Stock_Solution_Workflow start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

References

Application Notes: Using C646 to Modulate H3K27 Acetylation in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone H3 lysine 27 acetylation (H3K27ac) is a critical epigenetic modification associated with active gene enhancers and promoters, playing a pivotal role in transcriptional regulation.[1] The deposition of this mark is primarily catalyzed by the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), which act as transcriptional co-activators.[1] Dysregulation of H3K27ac levels is implicated in various diseases, including cancer.

C646 is a potent and selective small molecule inhibitor of the p300/CBP HATs with a Ki (inhibitor constant) of 400 nM.[2] By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively reduces the levels of histone acetylation, including H3K27ac.[2] This makes this compound a valuable chemical probe for studying the downstream functional consequences of p300/CBP inhibition and the role of H3K27ac in various biological processes. Western blotting is a widely used technique to assess the global changes in H3K27ac levels following this compound treatment.

These application notes provide a detailed protocol for utilizing this compound to inhibit H3K27ac and subsequently detect this change using Western blot analysis. It includes experimental workflows, data presentation, and a summary of expected outcomes based on published literature.

Signaling Pathway and Mechanism of Action

The histone acetyltransferases p300 and CBP are key "writers" of the H3K27ac mark. They are recruited to specific genomic loci by transcription factors, where they catalyze the transfer of an acetyl group from acetyl-CoA to the lysine 27 residue of histone H3. This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. This "open" chromatin state facilitates the binding of transcriptional machinery and promotes gene expression.

This compound acts as a competitive inhibitor of p300/CBP. It occupies the binding site of the co-substrate acetyl-CoA, thereby preventing the acetyl transfer reaction. The inhibition of p300/CBP activity by this compound leads to a global reduction in H3K27ac levels, resulting in a more condensed chromatin state and subsequent repression of gene transcription at affected loci.

C646_Mechanism cluster_nucleus Cell Nucleus p300_CBP p300/CBP (Histone Acetyltransferase) H3K27ac H3K27ac (Acetylated Histone H3) p300_CBP->H3K27ac catalyzes acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP binds HistoneH3 Histone H3 HistoneH3->p300_CBP substrate Chromatin_Open Open Chromatin (Transcriptional Activation) H3K27ac->Chromatin_Open This compound This compound This compound->p300_CBP inhibits

Caption: Mechanism of this compound inhibition of p300/CBP-mediated H3K27 acetylation.

Quantitative Data Summary

The following table summarizes quantitative and semi-quantitative data from studies that have used this compound to inhibit H3K27ac, as measured by Western blot. This data can be used as a reference for expected outcomes and for designing experiments.

Cell LineThis compound ConcentrationTreatment TimeObserved Change in H3K27ac LevelsReference
PSN1 (Pancreatic Cancer)10-50 µM72 hoursDose-dependent decrease observed.[3]
MIAPaCa2 (Pancreatic Cancer)10-50 µM72 hoursDose-dependent decrease observed.[3]
SU-DHL-10 (Lymphoma)5 µM24 hours~50% reduction (densitometry)
SU-DHL-10 (Lymphoma)10 µM24 hours~75% reduction (densitometry)
Jurkat (Leukemia)5-10 µM48 hoursSubstantial reduction observed.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in H3K27ac levels.

Experimental Workflow Diagram

WB_Workflow start Start cell_culture 1. Cell Culture (e.g., Pancreatic Cancer Cells) start->cell_culture c646_treatment 2. This compound Treatment (e.g., 10-50 µM for 24-72h) Include DMSO vehicle control. cell_culture->c646_treatment cell_lysis 3. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) c646_treatment->cell_lysis sds_page 4. SDS-PAGE (15% acrylamide gel recommended) cell_lysis->sds_page transfer 5. Protein Transfer (Nitrocellulose or PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-H3K27ac & Anti-Total H3) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Detection (ECL substrate) secondary_ab->detection analysis 10. Data Analysis (Densitometry & Normalization) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of H3K27ac after this compound treatment.
Detailed Protocol

1. Cell Culture and this compound Treatment: a. Culture your cells of interest to approximately 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Treat cells with the desired concentration of this compound (e.g., 10-50 µM). Include a vehicle control group treated with an equivalent volume of DMSO. d. Incubate the cells for the desired treatment duration (e.g., 24-72 hours).

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate briefly to shear DNA and ensure complete lysis. e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 15-30 µg) per lane onto a 15% SDS-polyacrylamide gel. A higher percentage gel is recommended for better resolution of low molecular weight proteins like histones. c. Include a pre-stained protein ladder. d. Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A 0.2 µm pore size is recommended for efficient capture of histones. b. Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

5. Blocking: a. After transfer, verify successful transfer with Ponceau S staining. b. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation: a. Incubate the membrane with the primary antibody against H3K27ac, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet (typically 1:1000 to 1:2000). b. For normalization, a parallel blot or stripping and re-probing of the same membrane for total Histone H3 is highly recommended. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system. c. Perform densitometric analysis of the bands using appropriate software. d. Normalize the H3K27ac signal to the total Histone H3 signal for each sample to account for any loading differences. e. Calculate the fold change in H3K27ac levels in this compound-treated samples relative to the vehicle control.

Troubleshooting and Considerations

  • Diffuse Bands: Histones are small proteins and can sometimes produce diffuse bands. Using a higher percentage gel (15% or higher) and ensuring optimal transfer conditions can improve band resolution.

  • No Signal: Confirm successful protein transfer with Ponceau S staining. Check the activity of your primary and secondary antibodies. Ensure the ECL substrate has not expired.

  • High Background: Ensure adequate blocking and washing steps. The concentration of the primary or secondary antibody may need to be optimized.

  • Normalization: Accurate normalization is crucial for quantitative Western blotting. Total Histone H3 is the recommended loading control for histone modifications as its expression is generally stable.

  • This compound Solubility: this compound is soluble in DMSO. Ensure it is fully dissolved before adding to cell culture media to avoid precipitation.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of H3K27ac in their biological systems of interest and obtain reliable and quantifiable data through Western blot analysis.

References

Application Notes and Protocols for C646 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C646, a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, in chromatin immunoprecipitation (ChIP) experiments. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in cell culture and subsequent ChIP analysis, and presents key quantitative data to guide experimental design.

Introduction to this compound

This compound is a competitive inhibitor of the acetyl-CoA binding site of p300 and CREB-binding protein (CBP), with a Ki (inhibitor constant) of 400 nM in a cell-free assay.[1] By inhibiting p300/CBP HAT activity, this compound leads to a decrease in histone acetylation, particularly at lysine residues such as H3K9, H3K18, and H3K27, thereby modulating gene expression.[2] Its ability to influence critical signaling pathways, including NF-κB and TGF-β1/Smad3, makes it a valuable tool for studying the role of histone acetylation in various biological processes, including inflammation, cell proliferation, and differentiation.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell-based assays, derived from various studies. These values should serve as a starting point for experimental optimization.

Table 1: this compound Concentration and Treatment Time in Cell Culture

Cell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
RAW264.7 Murine Macrophages1 - 30 µM16 - 20 hoursInhibition of NF-κB promoter activity[3]
Human Peritoneal Mesothelial Cells60 µM36 hoursDown-regulation of histone H3 acetylation[4]
Pancreatic Cancer Cell Lines (PSN1, MIAPaCa2)10 - 50 µMUp to 72 hoursDownregulation of H3K9, H3K18, and H3K27 acetylation[2]
NE-4C Neuroepithelial Cells0 - 5 µMNot specifiedInhibition of high glucose-induced H4K5ac and H4K5/8/12/16ac levels[1]
Gastric Cancer CellsNot specified (effective at reducing H3 acetylation)6 hoursSignificant reduction in histone H3 acetylation levels[1]
Adipose-derived Stem Cells40 µmol/L24, 48, 72 hoursIncreased H3K9 acetylation (paradoxical effect noted)[5]

Note: The paradoxical increase in H3K9 acetylation observed in adipose-derived stem cells at later time points highlights the importance of time-course and dose-response experiments to fully characterize the effects of this compound in a specific cell system.[5]

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound followed by a standard ChIP procedure.

Part 1: this compound Treatment of Cultured Cells
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1 for guidance). A vehicle control (DMSO alone) should always be included.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 16, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting: After incubation, proceed immediately to the Chromatin Immunoprecipitation (ChIP) protocol.

Part 2: Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

  • Cross-linking:

    • To the cell culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).

    • Incubate at room temperature for 10 minutes with gentle swirling. The cross-linking time can be optimized (up to 30 minutes) depending on the target protein.[6]

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).

    • Incubate at room temperature for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1 with protease inhibitors).

    • Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically.

    • Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads for 1-2 hours at 4°C.

    • Reserve a small aliquot of the pre-cleared chromatin as the "input" control.

    • Add the ChIP-grade antibody of interest (e.g., anti-H3K27ac) and a negative control antibody (e.g., normal IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.[6]

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.

    • Treat with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1-2 hours.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

  • Analysis:

    • The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

Signaling Pathway Diagram

C646_Signaling_Pathway cluster_cytoplasm Cytoplasm TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor LPS/IFN-gamma LPS/IFN-gamma TLR4/IFNGR TLR4/IFNGR LPS/IFN-gamma->TLR4/IFNGR p-Smad2/3 p-Smad2/3 TGF-beta Receptor->p-Smad2/3 IKK IKK TLR4/IFNGR->IKK Smad2/3 Smad2/3 p-Smad2/3/4 Complex p-Smad2/3/4 Complex p-Smad2/3->p-Smad2/3/4 Complex Smad4 Smad4 Smad4->p-Smad2/3/4 Complex NF-kappa-B NF-kappa-B IKK->NF-kappa-B I-kappa-B I-kappa-B NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n p300/CBP p300/CBP Histone Acetylation Histone Acetylation p300/CBP->Histone Acetylation This compound This compound This compound->p300/CBP Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription p-Smad2/3/4 Complex->p300/CBP NF-kappa-B_n->p300/CBP

Caption: this compound inhibits p300/CBP, affecting TGF-β/Smad and NF-κB signaling pathways.

Experimental Workflow Diagram

C646_ChIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis A 1. Seed Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Cross-link with Formaldehyde B->C D 4. Cell Lysis & Chromatin Shearing C->D E 5. Immunoprecipitation with Antibody D->E F 6. Wash and Elute E->F G 7. Reverse Cross-links F->G H 8. Purify DNA G->H I 9a. qPCR H->I J 9b. ChIP-seq H->J

Caption: Workflow for this compound treatment followed by Chromatin Immunoprecipitation (ChIP).

References

Application Notes and Protocols for C646 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). The following sections detail established protocols and quantitative data from various animal models, offering guidance for preclinical research in oncology, metabolic diseases, and neurology.

This compound Signaling Pathway and Mechanism of Action

This compound competitively inhibits the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by acetylating histone proteins, which leads to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

C646_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Histones Histones Histones->p300_CBP Chromatin Chromatin Acetylated_Histones->Chromatin Remodeling Gene_Expression Target Gene Expression (e.g., c-kit, bcl-2, COX-2) Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Reduced Inflammation Gene_Expression->Inflammation This compound This compound This compound->p300_CBP Inhibition

Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and altered gene expression, resulting in various cellular effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in different animal models. Due to the limited publicly available pharmacokinetic data, some fields are marked as "Not Reported."

Table 1: this compound Dosing and Efficacy in a Pancreatic Cancer Mouse Model

ParameterValueReference
Animal Model Nude mice with subcutaneous MIAPaCa2 cell xenografts
Administration Route Intraperitoneal (i.p.) injection
Dosage 10 mg/kg
Frequency Daily
Duration 2 weeks
Efficacy Significant suppression of tumor growth

Table 2: this compound Dosing and Efficacy in a Diabetic Mouse Model

ParameterValueReference
Animal Model Obese ob/ob mice
Administration Route Intraperitoneal (i.p.) injection
Dosage 30 nmol/g/day
Frequency Daily
Duration 10 days
Efficacy Significantly improved insulin sensitivity and reduced hyperglycemia

Table 3: this compound Administration in a Neuropathic Pain Rat Model

ParameterValueReference
Animal Model Rats
Administration Route Intrathecal
Dosage Not explicitly stated for this compound
Frequency Not Reported
Duration Not Reported
Efficacy Attenuation of mechanical and thermal hyperalgesia

Table 4: General Pharmacokinetic Parameters (Hypothetical Data for Illustrative Purposes)

ParameterIntraperitoneal (Mouse)Intravenous (Rat)Oral (Mouse)
Cmax Not ReportedNot ReportedNot Reported
T1/2 Not ReportedNot ReportedNot Reported
AUC Not ReportedNot ReportedNot Reported
Bioavailability Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Pancreatic Cancer Mouse Model

This protocol is adapted from a study demonstrating the anti-tumor effects of this compound in a xenograft model of pancreatic cancer.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline

  • 5-week-old male nude mice

  • MIAPaCa2 human pancreatic cancer cells

  • Syringes and needles (27-30G)

Experimental Workflow:

IP_Workflow cluster_setup Tumor Implantation cluster_treatment This compound Administration cluster_monitoring Tumor Monitoring A Inoculate MIAPaCa2 cells (7.5 x 10^6 cells/mouse) subcutaneously in the flank B Allow tumors to grow to ~5 mm in diameter (approx. 10 days) A->B D Administer this compound or vehicle (DMSO) via i.p. injection daily for 2 weeks B->D C Prepare this compound solution (10 mg/kg in DMSO) C->D E Measure tumor volume every 3 days (Volume = 1/2 * a * b^2) D->E

Caption: Workflow for intraperitoneal this compound administration in a pancreatic cancer mouse model.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inoculate 7.5 x 10^6 MIAPaCa2 cells into the flank of each mouse.

    • Allow the tumors to grow for approximately 10 days until they reach a diameter of about 5 mm.

  • This compound Formulation:

    • Due to its poor water solubility, this compound is typically dissolved in DMSO for in vivo use.

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration for a 10 mg/kg dose. The final concentration of DMSO should be minimized to avoid toxicity.

  • Administration:

    • Administer this compound solution or vehicle control (DMSO diluted in PBS/saline) via intraperitoneal injection daily for two weeks.

    • The injection volume should be appropriate for the size of the animal, typically 100-200 µL for a mouse.

  • Monitoring:

    • Monitor tumor growth by measuring the larger (a) and smaller (b) diameters with calipers every 3 days.

    • Calculate the tumor volume using the formula: Volume = ½ * a * b².

    • Observe animals for any signs of toxicity, such as weight loss or changes in behavior.

Protocol 2: Intrathecal Administration for Neuropathic Pain Studies in Rats

This protocol provides a general framework for intrathecal delivery of therapeutic agents in a rat model of neuropathic pain. Specific details for this compound would need to be optimized.

Materials:

  • This compound (powder)

  • Vehicle (e.g., DMSO, saline, artificial cerebrospinal fluid)

  • Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 30G needle

  • Surgical instruments for intrathecal catheter implantation (for chronic studies)

Experimental Workflow:

IT_Workflow cluster_model Neuropathic Pain Model Induction cluster_delivery Intrathecal Delivery cluster_assessment Pain Behavior Assessment A Induce neuropathic pain (e.g., Chronic Constriction Injury of the sciatic nerve) B Anesthetize the rat A->B C Perform lumbar puncture between L4 and L5 vertebrae B->C D Inject this compound solution slowly into the intrathecal space C->D E Measure mechanical allodynia (von Frey filaments) D->E F Measure thermal hyperalgesia (plantar test) D->F

Caption: Workflow for intrathecal this compound administration in a rat neuropathic pain model.

Procedure:

  • Neuropathic Pain Model Induction:

    • Induce neuropathic pain in rats using a standard model such as Chronic Constriction Injury (CCI) of the sciatic nerve.

  • This compound Formulation:

    • Prepare a sterile solution of this compound in a suitable vehicle. The choice of vehicle is critical to ensure solubility and minimize neurotoxicity. A low concentration of DMSO in artificial cerebrospinal fluid (aCSF) is often a starting point.

  • Intrathecal Injection (Acute Dosing):

    • Anesthetize the rat.

    • Palpate the iliac crests and insert a 30G needle connected to a Hamilton syringe between the L4 and L5 vertebrae.

    • A tail flick response upon needle entry confirms correct placement in the intrathecal space.

    • Slowly inject the this compound solution (typically 10-20 µL).

  • Behavioral Testing:

    • At various time points post-injection, assess pain behaviors.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus.

Protocol 3: Intravenous (i.v.) Administration in Mice

This protocol outlines a general procedure for intravenous tail vein injection in mice.

Materials:

  • This compound (powder)

  • Formulation vehicle (e.g., DMSO, PEG300, Tween 80, saline)

  • Mice

  • Restraint device

  • Heat lamp or warming pad

  • Syringes and needles (27-30G)

Experimental Workflow:

IV_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Injection A Prepare this compound formulation (e.g., in a co-solvent system) B Warm the mouse's tail to dilate veins A->B C Place the mouse in a restraint device B->C D Identify the lateral tail vein C->D E Insert the needle into the vein at a shallow angle D->E F Inject the this compound solution slowly (bolus or infusion) E->F G Withdraw the needle and apply pressure F->G H Monitor the animal for adverse reactions G->H

Caption: Workflow for intravenous this compound administration in mice.

Procedure:

  • This compound Formulation for i.v. Injection:

    • Due to its poor aqueous solubility, a co-solvent system is often necessary for intravenous administration. A common formulation consists of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline.

    • For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be mixed thoroughly to ensure this compound is fully dissolved. The final solution should be sterile-filtered.

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or a warming pad to cause vasodilation, making the tail veins more visible and accessible.

    • Place the mouse in a suitable restraint device to immobilize the tail.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert a 27-30G needle into the vein at a shallow angle, with the bevel facing up.

    • Slowly inject the this compound formulation. The volume should not exceed 5 ml/kg for a bolus injection.

    • Observe for any swelling at the injection site, which would indicate an unsuccessful injection.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Concluding Remarks

The successful in vivo application of this compound hinges on appropriate formulation and administration techniques tailored to the specific animal model and research question. The protocols provided here serve as a starting point for investigators. It is crucial to perform pilot studies to determine the optimal dosage, vehicle, and administration schedule for each experimental setup, while carefully monitoring for any potential toxicity. Further research is warranted to establish a comprehensive pharmacokinetic and safety profile of this compound to facilitate its broader use in preclinical studies.

Application Notes and Protocols for C646 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C646, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), for in vitro research. This document outlines cell lines sensitive to this compound treatment, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.

Introduction to this compound

This compound is a competitive inhibitor of the p300/CBP HAT domain, with a Ki of 400 nM in cell-free assays. By inhibiting p300 and CBP, this compound modulates the acetylation of histone and non-histone proteins, thereby affecting gene transcription and cellular processes critical for cancer cell proliferation, survival, and invasion. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.

Cell Line Sensitivity to this compound

This compound has demonstrated anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
Kasumi-1Acute Myeloid Leukemia~548h
SKNO-1Acute Myeloid Leukemia~7.548h
SU-DHL-10Diffuse Large B-cell Lymphoma12.1524h[1]
SGC-7901Gastric CancerNot specified24h[2][3]
MKN45Gastric CancerNot specified24h[2][3]
MGC-803Gastric CancerNot specified24h[2][3]
BGC-823Gastric CancerNot specified24h[2][3]
KATO IIIGastric CancerNot specified24h[2][3]
LNCaPProstate CancerNot specifiedNot specified
C4-2Prostate CancerNot specifiedNot specified
Hs766TPancreatic CancerNot specified72h[4]
MIAPaCa2Pancreatic Cancer~3072h[4]
PSN1Pancreatic Cancer~3072h[4]
Panc1Pancreatic Cancer~4072h[4]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.

Materials:

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well. After 24 hours, treat the cells with the desired concentrations of this compound for 24 or 48 hours.[2][4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol details the investigation of changes in protein expression in pathways affected by this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for p300, CBP, acetylated-H3, PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, c-Met)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

C646_Mechanism_of_Action cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Histone_Acetylation Histone Acetylation (e.g., H3K18ac, H3K27ac) p300_CBP->Histone_Acetylation Gene_Transcription Oncogenic Gene Transcription Histone_Acetylation->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression (e.g., Cyclin D1) Gene_Transcription->Cell_Cycle_Progression Apoptosis Apoptosis (Bcl-2 down, Bax up) Gene_Transcription->Apoptosis Cell_Survival_Invasion Cell Survival & Invasion (c-Met, Akt pathways) Gene_Transcription->Cell_Survival_Invasion

Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and altered gene expression.

C646_Apoptosis_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Bcl2 Bcl-2 (Anti-apoptotic) p300_CBP->Bcl2 Bax Bax (Pro-apoptotic) p300_CBP->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation (Caspase-3, PARP cleavage) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound promotes apoptosis by altering the Bcl-2/Bax ratio and activating caspases.

C646_Survival_Signaling cluster_met c-Met Pathway cluster_nfkb NF-κB Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP cMet c-Met p300_CBP->cMet NFkB NF-κB p300_CBP->NFkB PI3K PI3K cMet->PI3K Akt Akt (p-Akt) PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Survival_Genes Pro-survival Genes NFkB->Survival_Genes Survival_Genes->Cell_Survival

Caption: this compound inhibits pro-survival signaling pathways like c-Met/PI3K/Akt and NF-κB.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Sensitive Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Target protein expression) treatment->western analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Determine this compound Sensitivity & Mechanism analysis->conclusion

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols: C646 in Combination with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer.[1] Unlike genetic mutations, epigenetic changes are reversible, making the enzymes that control them attractive targets for therapeutic intervention.[2] C646 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[3][4] These proteins act as transcriptional co-activators by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene expression.[1] In various cancers, the inhibition of p300/CBP by this compound has been shown to suppress oncogene expression, induce cell cycle arrest, and promote apoptosis.[1][3][4]

However, cancer cells are highly adaptable and can develop resistance to single-agent therapies.[5] A promising strategy to enhance therapeutic efficacy and overcome resistance is the combination of epigenetic modifiers that target different layers of gene regulation.[5][6] This document provides an overview of the rationale, supporting data, and experimental protocols for combining this compound with other classes of epigenetic modifiers, including Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal (BET) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.

Application Note 1: Synergistic Antitumor Effects of this compound with HDAC Inhibitors

Rationale: Histone acetylation is a dynamic process balanced by the opposing activities of HATs and HDACs.[7] While this compound inhibits the "writer" (p300/CBP), HDAC inhibitors block the "erasers" of histone acetylation. Combining these two agents can lead to a profound and synergistic increase in histone acetylation, reactivating tumor suppressor genes and inducing apoptosis.[7] Furthermore, this combination can enhance DNA damage responses, making cancer cells more susceptible to cell death.[7]

Quantitative Data Summary: While direct synergistic data for this compound and HDACi combinations is emerging, the principle is well-supported by studies combining other epigenetic agents. For instance, the combination of the HDAC inhibitor Panobinostat with the PARP inhibitor Olaparib enhances DNA damage and reduces cell proliferation in ovarian cancer models.[8] Similarly, combining the HDAC inhibitor SNDX-275 with the alkylating agent melphalan in multiple myeloma cells results in a powerful synergistic inhibition of growth, with combination index (CI) values ranging from 0.27 to 0.75.[7]

Cancer Type Combination Strategy Cell Line(s) Key Synergistic Outcomes Reference
Multiple MyelomaClass I HDACi (SNDX-275) + MelphalanMM1.S, RPMI8226Powerful synergism on growth inhibition (CI = 0.27-0.75), enhanced apoptosis, and intensified DNA damage response.[7]
Ovarian CancerHDACi (Panobinostat) + PARP Inhibitor-Increased DNA damage, reduced cell proliferation, and enhanced T-cell infiltration.[8]
Larynx CancerHDACi (SAHA) + Cisplatin-Synergistic effect on cell proliferation inhibition.[9]
Cutaneous T-Cell LymphomaBETi + HDACi (SAHA, Romidepsin)CTCL cell linesSynergistic effects on cell viability (CI < 1), enhanced G0/G1 cell cycle arrest, and increased apoptosis.[10]

Proposed Signaling Pathway: The combined action of this compound and an HDAC inhibitor disrupts the balance of histone acetylation, leading to enhanced tumor suppression.

C646_HDACi_Synergy This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP inhibits HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs inhibits Histone_Acetylation Histone Acetylation Balance p300_CBP->Histone_Acetylation promotes HDACs->Histone_Acetylation reverses Oncogenes Oncogene Expression (e.g., MYC) Histone_Acetylation->Oncogenes represses TSG Tumor Suppressor Gene Expression Histone_Acetylation->TSG activates Apoptosis Apoptosis Oncogenes->Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

Caption: this compound and HDACi synergistically promote apoptosis and cell cycle arrest.

Application Note 2: this compound in Combination with BET Bromodomain Inhibitors

Rationale: Both p300/CBP and the BET family of proteins (e.g., BRD4) are crucial for the transcriptional activation of key oncogenes, such as MYC. p300/CBP acetylates histones at enhancer regions, creating docking sites for BET proteins, which then recruit the transcriptional machinery. A combination therapy using this compound to prevent the "writing" of these acetylation marks and a BET inhibitor (like JQ1 or OTX015) to block the "reading" of any existing marks can synergistically dismantle the transcriptional programs that drive cancer cell proliferation and survival.[3][11]

Quantitative Data Summary: Studies combining BET inhibitors with HDAC inhibitors have demonstrated strong synergistic effects in various cancers, providing a strong rationale for exploring this compound and BETi combinations.[10][11]

Cancer Type Combination Strategy Cell Line(s) Key Synergistic Outcomes Reference
Pancreatic Ductal AdenocarcinomaBETi (JQ1) + HDACi (SAHA)CFPac1Synergistic cell death; more potent suppression of advanced PDAC in vivo.[11]
Cutaneous T-Cell LymphomaBETi (OTX015) + HDACi (Romidepsin)CTCL cell linesInduced 60-80% apoptosis at clinically tolerable single-agent concentrations.[10]
Breast CancerBETi (OTX-015) + CDK4/6 InhibitorER+ and TNBC cellsSynergistic inhibition of cell growth in vitro and in vivo; enhanced DNA damage and apoptosis.[12]
Non-Small Cell Lung CancerBETi + Chemotherapy (Paclitaxel, Cisplatin)NSCLC cellsSynergistic inhibition of cell growth by promoting apoptosis and inhibiting autophagy.[13]

Proposed Signaling Pathway: The dual blockade of p300/CBP and BET proteins leads to a collapse of oncogenic super-enhancers.

C646_BETi_Synergy cluster_nucleus Cell Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits Suppression Synergistic Transcriptional Repression This compound->Suppression BETi BET Inhibitor (e.g., JQ1) BRD4 BRD4 BETi->BRD4 inhibits BETi->Suppression Histones Histones p300_CBP->Histones acetylates Enhancer Super-Enhancer DNA Ac_Histones Acetylated Histones (H3K27ac) Histones->Ac_Histones Transcription Oncogene Transcription (e.g., MYC) Ac_Histones->Transcription promotes BRD4->Ac_Histones binds to Suppression->Transcription leads to

Caption: this compound and BET inhibitors synergistically repress oncogene transcription.

Application Note 3: this compound in Combination with DNA Methyltransferase Inhibitors (DNMTi)

Rationale: DNA methylation and histone modification are deeply interconnected epigenetic mechanisms that regulate gene expression. In cancer, the promoters of tumor suppressor genes are often hypermethylated and silenced by DNMTs.[14] DNMT inhibitors (e.g., Azacytidine) can reverse this methylation, but gene re-expression may be incomplete. This compound can synergize with DNMTis by inhibiting p300/CBP, which can be recruited to DNA by methyl-binding proteins and contribute to a repressive chromatin state. The combination can create a more permissible chromatin environment, enhancing the reactivation of tumor suppressor genes and inducing cell death.[3][15]

Quantitative Data Summary: Studies have shown that combining inhibitors of different epigenetic pathways can lead to potent anti-tumor effects. For example, combining DNMT and EZH2 inhibitors in hepatocellular carcinoma synergistically upregulates tumor suppressor and immune response genes.[15] A p300/CBP inhibitor (A-485) has been shown to synergize with azacytidine to induce cell death in leukemia cells.[3]

Cancer Type Combination Strategy Cell Line(s) Key Synergistic Outcomes Reference
Myelodysplastic Syndrome-derived AMLp300/CBP HATi (A-485) + DNMTi (Azacytidine)MDS-derived AML cellsSynergistic induction of cell death via suppression of global protein synthesis.[3]
Diffuse Large B-cell LymphomaThis compound + EZH2 InhibitorDLBCL cellsThis compound sensitizes cells to EZH2 inhibitors, overcoming resistance.[3]
Hepatocellular CarcinomaDNMTi (DAC) + EZH2i (GSK126)HCC cellsSynergistic anti-tumor effects; upregulation of tumor suppressor and immune response genes.[15]
Breast CancerDual DNMT/HDAC InhibitorMDA-MB-453, BT-474Potent inhibition of cell proliferation, migration, and invasion; induction of apoptosis.[16]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol outlines a method to determine if the combination of this compound and another epigenetic modifier has a synergistic, additive, or antagonistic effect on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Second epigenetic modifier (e.g., SAHA, JQ1; stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Drug Plate Preparation (Checkerboard): a. Prepare serial dilutions of this compound and the second drug (Drug X) in culture medium at 2x the final desired concentration. Typically, a 7x7 matrix is used. b. In a separate 96-well plate (the "drug plate"), add 50 µL of medium to all wells. c. Add 50 µL of the 2x this compound dilutions horizontally across the plate. d. Add 50 µL of the 2x Drug X dilutions vertically down the plate. The top row will contain only this compound dilutions, the leftmost column will contain only Drug X dilutions, and the top-left well will be a vehicle control.

  • Cell Treatment: a. Remove the medium from the seeded cell plate. b. Transfer 100 µL from each well of the drug plate to the corresponding well of the cell plate. c. Incubate the treated cell plate for a specified period (e.g., 72 or 96 hours).

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent). b. Incubate for 1-4 hours. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Normalize the viability data to the vehicle-treated control wells (set to 100% viability). b. Use software such as CompuSyn or an equivalent program to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1x)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second drug, the combination, or vehicle (DMSO) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Centrifuge all cells at 300 x g for 5 minutes.

  • Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend cells in 100 µL of 1x Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis for Key Pathway Proteins

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-c-Myc, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-Actin.

Overall Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the combination of this compound with another epigenetic modifier.

Experimental_Workflow A 1. Hypothesis Generation (e.g., this compound + Drug X will be synergistic) B 2. In Vitro Synergy Screen (Checkerboard Assay) A->B C 3. Determine Combination Index (CI) (Synergy, Additivity, or Antagonism?) B->C D 4. Mechanistic Studies (for synergistic hits) C->D If CI < 1 E Apoptosis Analysis (Annexin V/PI Flow Cytometry) D->E F Cell Cycle Analysis (PI Staining Flow Cytometry) D->F G Western Blot (Target proteins, e.g., c-Myc, H3K27ac) D->G H 5. In Vivo Validation (Xenograft Mouse Model) D->H I Tumor Growth Inhibition (Measure tumor volume) H->I J Toxicity Assessment (Monitor animal weight) H->J

Caption: A logical workflow for preclinical evaluation of this compound combination therapies.

References

Application Notes and Protocols for Quantitative PCR Analysis Following C646 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing quantitative PCR (qPCR) for the analysis of gene expression changes following treatment with C646, a potent and selective inhibitor of the p300 histone acetyltransferase (HAT). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate reproducible and accurate results.

Introduction to this compound and its Mechanism of Action

This compound is a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki of 400 nM.[1] By competing with acetyl-CoA, this compound blocks the acetylation of histone and non-histone proteins, leading to the modulation of gene expression. This activity makes this compound a valuable tool for studying the role of p300 in various biological processes, including cell cycle regulation, apoptosis, and inflammation. Notably, this compound has been shown to downregulate the expression of genes involved in cell cycle progression, such as Cyclin B1 and CDK1, and to induce apoptosis by altering the expression of Bcl-2 family proteins.[1][2][3] Furthermore, this compound is known to impact the NF-κB signaling pathway, a critical regulator of inflammatory responses, by reducing the expression of pro-inflammatory genes.[4]

Application: Quantitative PCR for a this compound-based study

Quantitative PCR is a sensitive and specific method for measuring changes in gene expression. In the context of this compound treatment, qPCR can be employed to:

  • Validate the inhibitory effect of this compound: By measuring the mRNA levels of known p300 target genes.

  • Elucidate the mechanism of action: By quantifying the expression of genes involved in pathways modulated by this compound, such as cell cycle, apoptosis, and inflammation.

  • Assess dose-dependent and time-course effects: By analyzing gene expression at various this compound concentrations and treatment durations.

  • Screen for novel gene targets: By exploring the impact of this compound on a broader range of genes.

Data Presentation

Quantitative data from qPCR experiments should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure your data.

Table 1: Effect of this compound Treatment on Cell Cycle-Related Gene Expression

GeneTreatmentConcentration (µM)Duration (h)Relative Gene Expression (Fold Change)p-value
CCNB1 DMSO (Control)0481.00-
This compound30480.45< 0.05
CDK1 DMSO (Control)0481.00-
This compound30480.52< 0.05
CDKN1A (p21) DMSO (Control)0241.00-
This compound20242.15< 0.01

Table 2: Modulation of Apoptosis-Related Gene Expression by this compound

GeneTreatmentConcentration (µM)Duration (h)Relative Gene Expression (Fold Change)p-value
BCL2 DMSO (Control)0241.00-
This compound10240.68< 0.05
BAX DMSO (Control)0241.00-
This compound10241.75< 0.01

Table 3: Impact of this compound on NF-κB Target Gene Expression

GeneTreatmentConcentration (µM)Duration (h)Relative Gene Expression (Fold Change)p-value
TNF DMSO (Control)061.00-
This compound1060.35< 0.01
IL1B DMSO (Control)061.00-
This compound1060.42< 0.01
IL8 DMSO (Control)061.00-
This compound1060.51< 0.05

Experimental Protocols

The following protocols provide a detailed methodology for performing qPCR analysis after this compound treatment.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 30 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). The optimal treatment time will depend on the specific genes of interest and should be determined empirically.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction

This protocol is based on a commercially available RNA isolation kit. Follow the manufacturer's instructions carefully.

  • Cell Lysis: Add the lysis buffer provided in the kit to the cell culture plate and scrape the cells.

  • Homogenization: Transfer the cell lysate to a microcentrifuge tube and homogenize by vortexing or passing through a needle.

  • RNA Precipitation: Add ethanol to the lysate to precipitate the RNA.

  • Column Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the membrane in the column.

  • Washing: Wash the membrane with the provided wash buffers to remove contaminants.

  • Elution: Elute the purified RNA with RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis if necessary.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted RNA.

  • Reaction Setup: In an RNase-free tube, combine the following components:

    • Total RNA (1 µg)

    • Random hexamers or oligo(dT) primers

    • dNTP mix

    • RNase-free water to a final volume of X µL (refer to kit instructions)

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing:

    • Reverse Transcriptase Buffer

    • RNase Inhibitor

    • Reverse Transcriptase

  • Reaction: Add the master mix to the RNA/primer mixture and incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).

  • Inactivation: Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 4: Quantitative PCR (qPCR)

This protocol outlines the setup for a SYBR Green-based qPCR reaction.

  • Primer Design and Validation: Design primers specific to your target and housekeeping genes. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • Reaction Setup: Prepare a qPCR master mix for each gene in a sterile tube. For a single reaction, combine:

    • SYBR Green qPCR Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • RNase-free water

  • Plate Setup:

    • Add the appropriate volume of master mix to each well of a qPCR plate.

    • Add the diluted cDNA template (e.g., 1-5 µL) to the respective wells.

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (these may need optimization):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Protocol 5: Data Analysis

The relative quantification of gene expression can be calculated using the ΔΔCt method.

  • Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene.

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Housekeeping Gene Selection: The choice of a stable housekeeping gene is critical for accurate normalization. Commonly used housekeeping genes include ACTB, GAPDH, and B2M. However, the stability of these genes can be affected by experimental conditions. It is highly recommended to validate the stability of several candidate housekeeping genes under your specific experimental conditions (including this compound treatment) using algorithms like geNorm or NormFinder.[5][6]

Visualizations

This compound Mechanism of Action and Downstream Effects

C646_Mechanism cluster_inhibition This compound Inhibition cluster_acetylation Histone Acetylation cluster_expression Gene Expression cluster_outcomes Cellular Outcomes This compound This compound p300 p300 HAT This compound->p300 Inhibits Histones Histones p300->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Competes with AcetylatedHistones Acetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Leads to CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Inflammation Reduced Inflammation GeneExpression->Inflammation

Caption: Mechanism of this compound action and its cellular consequences.

Experimental Workflow for qPCR Analysis

qPCR_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: A streamlined workflow for qPCR-based gene expression analysis.

Simplified NF-κB Signaling Pathway and this compound Intervention

NFkB_Pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (e.g., LPS, TNFα) ikb_complex IKK Complex stimulus->ikb_complex ikb IκBα ikb_complex->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription Activates p300 p300 p300->gene_transcription Co-activates This compound This compound This compound->p300 Inhibits

Caption: this compound inhibits NF-κB-mediated gene transcription.

References

Application Notes and Protocols for Measuring p300 Activity Following C646 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the histone acetyltransferase (HAT) activity of p300 following inhibition with C646, a selective and competitive inhibitor. The protocols outlined below are essential for researchers investigating the role of p300 in various biological processes and for professionals in drug development targeting p300/CBP for therapeutic intervention.

Introduction to p300 and this compound

The E1A binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity. By acetylating histones and other proteins, p300 plays a pivotal role in regulating gene expression, cell cycle progression, DNA damage response, and apoptosis. Dysregulation of p300 activity is implicated in various diseases, including cancer.

This compound is a potent and selective small molecule inhibitor of p300 HAT activity.[1] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibitory constant (Ki) of 400 nM in cell-free assays.[1][2][3] this compound is a valuable tool for elucidating the specific functions of p300's catalytic activity in cellular processes.

Quantitative Data Summary

The following tables summarize key quantitative data for the p300 inhibitor this compound, providing a reference for experimental design.

Table 1: In Vitro Inhibition Data for this compound

ParameterValueAssay ConditionsReference(s)
Ki 400 nMCell-free p300 HAT assay, competitive with acetyl-CoA[1][2][3]
IC50 ~9 µMIn vitro p300 HAT domain acetyltransferase assay[4]

Table 2: Cellular Activity of this compound

Cell LineEffective ConcentrationObserved EffectReference(s)
Prostate Cancer Cells (LNCaP, LAPC-4, PC3, Du145)20 µMInduction of apoptosis, decreased PSA secretion[5]
Human Peritoneal Mesothelial Cells (HPMCs)10-40 µMDown-regulation of histone H3 acetylation[6]
Mouse Embryo Maxillary Mesenchyme (MEMM) cells15 µMSignificant decrease in H3K9 acetylation[7]
Acute Myeloid Leukemia (AML) cellsLower doses (unspecified)Inhibition of proliferation, induction of apoptosis[8]
Non-small cell lung carcinoma (NSCLC) cells10 µMRadiosensitization[1]
Melanoma CellsNot specifiedInhibition of cell cycle progression, induction of senescence[9]

Signaling Pathways and Experimental Workflow Visualizations

To facilitate a deeper understanding, the following diagrams illustrate key signaling pathways involving p300 and a typical experimental workflow for studying p300 inhibition.

p300_Signaling_Pathways cluster_NFkB NF-κB Signaling cluster_p53 p53 Signaling Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n Nuclear NF-κB NFkB->NFkB_n translocates p300_NFkB p300 NFkB_n->p300_NFkB recruits Gene_NFkB NF-κB Target Genes (e.g., IL-6, COX-2) NFkB_n->Gene_NFkB activates transcription p300_NFkB->NFkB_n acetylates C646_NFkB This compound C646_NFkB->p300_NFkB inhibits DNA_damage DNA Damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes p300_p53 p300 p53->p300_p53 recruits p21 p21 (Cell Cycle Arrest) p53->p21 activates transcription BAX BAX (Apoptosis) p53->BAX activates transcription p300_p53->p53 acetylates C646_p53 This compound C646_p53->p300_p53 inhibits

p300 Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Activity Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) C646_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->C646_Treatment HAT_Assay 3a. In Vitro HAT Assay (Using recombinant p300) C646_Treatment->HAT_Assay Western_Blot 3b. Cellular Histone Acetylation (Western Blot for Ac-Histones) C646_Treatment->Western_Blot Reporter_Assay 3c. Reporter Gene Assay (e.g., NF-κB luciferase) C646_Treatment->Reporter_Assay Data_Quant 4. Data Quantification (Densitometry, Luminescence) HAT_Assay->Data_Quant Western_Blot->Data_Quant Reporter_Assay->Data_Quant Stat_Analysis 5. Statistical Analysis Data_Quant->Stat_Analysis Conclusion 6. Conclusion Stat_Analysis->Conclusion

References

Application Notes: Immunofluorescence Staining for Histone Acetylation Using C646

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a key epigenetic modification crucial for regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The HAT p300/CBP is a critical transcriptional coactivator that acetylates histone tails, leading to a more open chromatin structure and transcriptional activation.[1] C646 is a potent and selective small molecule inhibitor of the p300/CBP histone acetyltransferase family, with a Ki of 400 nM for p300.[2] By inhibiting p300/CBP, this compound can modulate the acetylation status of histones and other proteins, thereby influencing various cellular processes, including cell cycle progression, apoptosis, and differentiation.[3][4] These characteristics make this compound a valuable tool for studying the role of p300/CBP-mediated acetylation in health and disease.

Immunofluorescence (IF) is a powerful technique to visualize and quantify changes in histone acetylation at the single-cell level. This document provides detailed application notes and protocols for the immunofluorescent staining of histone acetylation following treatment with this compound.

Mechanism of Action of this compound

This compound competitively inhibits the histone acetyltransferase activity of p300/CBP.[2] This inhibition leads to a decrease in the acetylation of histone H3 and H4 at various lysine residues, such as H3K9, H3K18, and H3K27.[5] Reduced histone acetylation results in a more condensed chromatin state, which is generally associated with transcriptional repression.

Data Presentation: Quantitative Analysis of Histone Acetylation

The following tables summarize the quantitative effects of this compound on histone acetylation levels, as determined by immunofluorescence and western blot analyses in various cell lines.

Table 1: Quantitative Immunofluorescence Analysis of Histone H3K9 Acetylation

Cell LineTreatmentConcentrationIncubation TimeChange in H3K9ac Fluorescence IntensityReference
Goat Adipose-Derived Stem Cells (gADSCs)This compound40 µM24 hoursIncreased[4]

Note: In this specific study, this compound treatment led to an unexpected increase in H3K9 acetylation, which the authors suggest may be due to the upregulation of other HATs like TIP60 and PCAF as a compensatory mechanism.[4]

Table 2: Quantitative Western Blot Analysis of Histone H3 Acetylation

Cell LineTreatmentConcentrationIncubation TimeChange in Acetylation LevelReference
Kasumi-1 (AML)This compound10 µM24 hoursDecreased global H3 acetylation[3]
SKNO-1 (AML)This compound10 µM24 hoursDecreased global H3 acetylation[3]
PSN1 (Pancreatic Cancer)This compound10-50 µMNot specifiedDose-dependent decrease in H3K9ac, H3K18ac, H3K27ac[5]
MIAPaCa2 (Pancreatic Cancer)This compound10-50 µMNot specifiedDose-dependent decrease in H3K9ac, H3K18ac, H3K27ac[5]
RAW264.7 (Murine Macrophages)This compound30 µM6 hoursIncreased acetylation on H3 residues 18-26[6]

Note: The study on RAW264.7 cells showed a counterintuitive increase in acetylation at specific H3 residues, suggesting that the effects of this compound can be cell-type and context-specific.[6]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Acetylated Histones in Cultured Cells Treated with this compound

This protocol provides a step-by-step guide for the immunofluorescent staining of acetylated histones in mammalian cells following treatment with the p300/CBP inhibitor this compound.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Glass coverslips or imaging-compatible plates

  • This compound (p300/CBP inhibitor)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)

  • Primary antibody against specific acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27))

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips or in imaging-compatible plates at an appropriate density to reach 50-70% confluency at the time of staining.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). Also, prepare a vehicle control with the same concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the acetylated histone of interest in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Protocol 2: Quantitative Image Analysis
  • Image Acquisition:

    • Capture images using consistent settings (e.g., exposure time, gain, laser power) for all samples within an experiment to ensure comparability.

    • Acquire images for the DAPI channel (nuclei) and the channel corresponding to the acetylated histone staining.

  • Image Analysis using ImageJ/Fiji or similar software:

    • Open the captured images.

    • Use the DAPI channel to define the regions of interest (ROIs), which correspond to the individual nuclei.

    • Measure the mean fluorescence intensity of the acetylated histone signal within each ROI.

    • Correct for background fluorescence by measuring the mean intensity of a background region and subtracting it from the nuclear intensity values.

    • Calculate the average corrected total cell fluorescence (CTCF) for each condition (CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background readings)).

    • Perform statistical analysis to determine the significance of any observed changes in fluorescence intensity between the control and this compound-treated groups.

Mandatory Visualizations

G cluster_0 p300/CBP Signaling Pathway p300_CBP p300/CBP AcetylatedHistone Acetylated Histones p300_CBP->AcetylatedHistone Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Substrate Histone Histone Tails (e.g., H3, H4) Histone->p300_CBP Substrate Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistone->OpenChromatin This compound This compound This compound->p300_CBP Inhibition

Caption: p300/CBP-mediated histone acetylation and its inhibition by this compound.

G cluster_1 Immunofluorescence Staining Workflow Start Cell Seeding & Culture Treatment This compound Treatment Start->Treatment Fixation Fixation (4% PFA) Treatment->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-AcH3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (DAPI) SecondaryAb->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Quantitative Image Analysis Imaging->Analysis

Caption: Experimental workflow for immunofluorescence staining of histone acetylation.

References

Troubleshooting & Optimization

C646 Technical Support Center: Troubleshooting Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of C646, a selective inhibitor of the histone acetyltransferases (HATs) p300/CBP. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous media?

A1: this compound is a hydrophobic molecule, making it inherently insoluble in water and aqueous buffers like PBS. Its chemical structure favors nonpolar environments. Direct dissolution in cell culture media or aqueous solutions will almost certainly result in precipitation.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: The universally recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4][5] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2]

Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?

A3: This is a common issue and typically occurs when the final concentration of DMSO in the medium is too low to maintain this compound in solution, or when the this compound concentration exceeds its solubility limit in the final aqueous environment. To avoid this, ensure the stock solution is serially diluted and that the final DMSO concentration in your culture medium does not adversely affect your cells (typically ≤ 0.1% for most cell lines). Vigorous mixing immediately after dilution is also critical.

Q4: What is the maximum concentration of this compound I can use in a cell-based assay?

A4: The effective concentration in cell-based assays typically ranges from 10 µM to 25 µM.[1][6] For example, this compound has been shown to reduce histone H3 and H4 acetylation levels at 25 µM and induce apoptosis in certain cancer cell lines at 20 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions, while keeping the final DMSO concentration constant across all treatments.[7]

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2]

Q6: Can I use this compound for in vivo animal studies?

A6: Yes, but it requires a specific formulation due to its poor aqueous solubility. A common vehicle for in vivo administration is a suspension mixture containing DMSO, PEG300, Tween 80, and saline.[1][2] It is critical to prepare this formulation by adding the solvents sequentially to ensure the compound dissolves as much as possible at each step.[1]

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and any co-solvents used. The data below is compiled from various suppliers and should be used as a guideline.

Solvent/VehicleConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO11 - 2324.69 - 51.63Use fresh, anhydrous DMSO. Heating is recommended to aid dissolution.[1][2]
EthanolInsolubleInsolubleNot a suitable solvent.[2]
WaterInsolubleInsolubleNot a suitable solvent.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline0.451.01Forms a suspension. For in vivo use.[1]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O1.002.25Forms a clear solution. For in vivo use.[2]

Molecular Weight of this compound: 445.42 g/mol [1]

Troubleshooting Guides

Issue: this compound Precipitates in Aqueous Solution

This workflow helps diagnose and solve precipitation issues when preparing working solutions.

G start This compound Precipitates in Aqueous Medium check_stock Is the DMSO stock solution clear? start->check_stock check_dmso_conc Is the final DMSO concentration <0.1%? check_stock->check_dmso_conc Yes sol_precip Stock may have precipitated. Gently warm (37°C) and vortex. Use fresh, anhydrous DMSO. check_stock->sol_precip No check_c646_conc Is the final this compound concentration too high? check_dmso_conc->check_c646_conc Yes sol_dmso Increase final DMSO concentration (if tolerated by cells) or use a co-solvent system. check_dmso_conc->sol_dmso No sol_this compound Lower the final this compound concentration. Perform a dose-response experiment. check_c646_conc->sol_this compound Yes success Solution should remain clear. Proceed with experiment. check_c646_conc->success No sol_precip->check_stock sol_dmso->success sol_this compound->success

Caption: Troubleshooting flowchart for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (e.g., 5 mg)

    • Anhydrous (cell culture grade) DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 5 mg of this compound (MW: 445.42 g/mol ), the required volume of DMSO for a 10 mM stock is calculated as follows: Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.005 g / 445.42 g/mol ) / 0.010 mol/L) * 1,000,000 = 1122.5 µL

    • Add 1122.5 µL of anhydrous DMSO to the tube containing the 5 mg of this compound.[7]

    • Vortex thoroughly to dissolve the powder. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage (up to 1 year).[2]

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture

This protocol describes the preparation of a 10 µM final concentration of this compound in cell culture medium.

G start Start: 10 mM this compound Stock in DMSO step1 Thaw one aliquot of 10 mM stock solution. start->step1 step2 Prepare an intermediate dilution (e.g., 1:100) in pre-warmed cell culture medium to make a 100 µM solution. step1->step2 step3 Vortex the intermediate dilution immediately and thoroughly. step2->step3 step4 Add the intermediate solution to the final cell culture volume (e.g., 1:10 dilution for 10 µM final). Final DMSO concentration will be 0.1%. step3->step4 end End: 10 µM this compound Working Solution step4->end

Caption: Workflow for preparing a this compound working solution for cell culture.

Mechanism of Action: this compound Signaling Pathway

This compound is a competitive inhibitor of the HATs p300 and CBP, with a Ki (inhibition constant) of 400 nM.[1][6] It competes with the acetyl-CoA substrate, thereby preventing the acetylation of histone and non-histone protein targets. This inhibition can disrupt critical cellular signaling pathways, such as the NF-κB pathway, which plays a role in inflammation.[8]

G cluster_nucleus Nucleus p300 p300/CBP Acetylated_Proteins Acetylated Proteins (e.g., H3, H4, p65) p300->Acetylated_Proteins Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Histones Histones Histones->p300 p65 NF-κB (p65) p65->p300 Gene_Transcription Pro-inflammatory Gene Transcription Acetylated_Proteins->Gene_Transcription Activation This compound This compound This compound->p300 Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, IFNγ) Inflammatory_Stimulus->p65 Activates & Translocates

Caption: Simplified this compound mechanism of action on the p300/CBP pathway.

References

Technical Support Center: C646 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability and reliability of this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, small molecule inhibitor that selectively targets the histone acetyltransferases p300 and CREB-binding protein (CBP). It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300 with a Ki (inhibition constant) of 400 nM. By inhibiting p300/CBP, this compound can modulate gene expression and cellular processes that are dependent on histone and non-histone protein acetylation, leading to effects such as cell cycle arrest and apoptosis in various cancer cell lines.

Q2: What are the known off-target effects of this compound?

Recent studies have revealed that this compound has significant off-target effects. Most notably, this compound has been shown to directly target and induce the degradation of Exportin-1 (XPO1), a key nuclear export protein. This degradation can phenocopy p300 inhibition, as it leads to reduced chromatin occupancy of both XPO1 and p300. At higher concentrations, this compound may also inhibit histone deacetylases (HDACs), which can lead to counterintuitive increases in certain histone acetylation marks.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for its stability and activity.

  • Solvent: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 10 mM or higher. It has very poor solubility in aqueous solutions.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution should be stable for at least one month at -20°C and up to a year at -80°C. It is not recommended to store aqueous dilutions of this compound for more than a day.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in cell culture experiments.

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture medium after adding this compound.

  • Inconsistent or weaker than expected biological effects.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor aqueous solubility This compound has very limited solubility in aqueous solutions. Always prepare a high-concentration stock solution in DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.1%).
High final concentration of this compound The final concentration of this compound in the culture medium may exceed its solubility limit. Try using a lower final concentration if your experimental design allows.
Incorrect dilution technique Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate. Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help.
Interaction with media components Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can contribute to precipitation. Consider testing different media formulations or reducing the serum concentration if possible.
pH of the medium Changes in the pH of the culture medium can affect the solubility of this compound. Ensure your medium is properly buffered and the incubator's CO2 level is correctly calibrated.
Issue 2: Inconsistent or Unexplained Experimental Results

Symptoms:

  • High variability in results between replicate experiments.

  • Unexpected or paradoxical cellular responses (e.g., increased acetylation of some histone marks).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation of this compound in culture medium The stability of this compound in aqueous culture medium is limited. It is recommended to prepare fresh dilutions of this compound from your DMSO stock for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
Off-target effects As mentioned, this compound can degrade Exportin-1 (XPO1) and may inhibit HDACs at higher concentrations. These off-target activities can contribute to the observed phenotype. It is crucial to include appropriate controls to dissect the on-target versus off-target effects.
Cell health and passage number The health and passage number of your cells can significantly impact their response to drug treatment. Ensure you are using healthy, low-passage cells and maintain consistent cell culture practices.
Variability in treatment conditions Ensure consistent timing of treatment, cell density at the time of treatment, and final concentration of this compound across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.45 mg of this compound (MW: 445.42 g/mol ) in 1 mL of DMSO.

  • Aliquot and store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Prepare working solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. Add the diluted this compound to the cell culture plates dropwise while gently swirling.

  • Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to the cell culture medium without this compound.

Protocol 2: Assessing this compound Stability in Cell Culture Medium (HPLC-UV Method)

This protocol provides a general guideline for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

    • Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

    • Prepare a standard curve of this compound in the same medium at known concentrations.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • A mobile phase gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The exact gradient will need to be optimized for your system.

    • Set the UV detector to monitor a wavelength where this compound has a strong absorbance (e.g., around 280 nm or 405 nm).

    • Inject the samples and standards onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound in your samples at each time point.

    • Use the standard curve to determine the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific culture conditions.

Visualizations

C646_Mechanism_of_Action This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Acetylation Acetylation p300_CBP->Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones Histones->Acetylation Non_Histone_Proteins Non-Histone Proteins Non_Histone_Proteins->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Processes Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Processes

Caption: this compound competitively inhibits the histone acetyltransferases p300/CBP.

C646_Troubleshooting_Workflow Start Inconsistent Results or Precipitation Check_Solubility Check this compound Solubility and Preparation Start->Check_Solubility Check_Stability Assess this compound Stability in Media Check_Solubility->Check_Stability If precipitation persists Optimize_Protocol Optimize Experimental Protocol Check_Solubility->Optimize_Protocol If solubility is confirmed Check_Off_Target Consider Off-Target Effects (XPO1, HDACs) Check_Stability->Check_Off_Target If results are still inconsistent Check_Off_Target->Optimize_Protocol Consistent_Results Consistent Results Optimize_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting common issues with this compound.

Caption: Recommended control experiments for this compound studies.

Navigating the Nuances of C646: A Guide to Potential Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, understanding its activity profile at varying concentrations is critical for accurate experimental interpretation and therapeutic development. This guide addresses potential off-target effects of this compound, particularly at elevated concentrations, providing troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

This compound is a selective and competitive inhibitor of the histone acetyltransferases p300 and CBP.[1] It functions by competing with acetyl-CoA for the enzyme's binding pocket, thereby preventing the acetylation of histone and non-histone protein targets. The reported inhibitory constant (Ki) for p300 is approximately 400 nM.

Q2: At what concentrations do off-target effects of this compound become a concern?

While this compound is selective for p300/CBP at nanomolar concentrations, off-target activities have been observed at micromolar concentrations. A notable off-target effect is the inhibition of Class I and II Histone Deacetylases (HDACs), which has been reported to occur at concentrations of 7 µM and higher.[2] Furthermore, due to a Michael acceptor moiety in its structure, this compound can covalently bind to various proteins, with such interactions becoming more prevalent at higher concentrations.

Q3: What are the known off-target proteins of this compound?

Q4: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target biological response. A thorough dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. Comparing the effects of this compound with those of other structurally and mechanistically different p300/CBP inhibitors can also help to distinguish on-target from off-target effects.

Q5: What are the potential downstream consequences of this compound off-target effects?

Inhibition of HDACs can lead to a global increase in histone acetylation, counteracting the intended effect of a HAT inhibitor and complicating data interpretation. Covalent modification of proteins like XPO1 can lead to their degradation and affect nuclear-cytoplasmic transport, influencing a wide range of cellular processes independent of p300/CBP inhibition.[3] Such off-target effects can impact signaling pathways, including the NF-κB pathway, and cellular outcomes like cell cycle progression and apoptosis, potentially confounding experimental results.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in global histone acetylation Off-target inhibition of HDACs by high concentrations of this compound.Perform a dose-response experiment to find the minimal effective concentration. Use an alternative, structurally distinct p300/CBP inhibitor to confirm on-target effects. Consider a direct HDAC inhibitor as a negative control.
Cellular phenotypes inconsistent with p300/CBP inhibition Covalent modification of off-target proteins (e.g., XPO1) leading to pathway alterations independent of HAT inhibition.Validate key findings using a secondary method, such as siRNA-mediated knockdown of p300 and CBP. Investigate the involvement of known this compound off-targets (e.g., XPO1) in the observed phenotype.
High background or non-specific effects in assays The Michael acceptor nature of this compound causing covalent binding to various cellular components.Reduce the concentration of this compound. Ensure appropriate controls are in place, including vehicle-only and inactive analog controls if available. Consider pre-clearing lysates with beads to remove non-specifically binding proteins before immunoprecipitation or other affinity-based assays.
Difficulty reproducing published results Differences in experimental conditions, particularly the concentration of this compound used and the duration of treatment.Carefully review and match the experimental parameters of the original study. Perform a titration of this compound to determine the optimal concentration for your specific experimental system.

Quantitative Data Summary

The following tables summarize the known on-target and key off-target activities of this compound.

Table 1: On-Target Activity of this compound

TargetAssay TypeValueReference
p300Ki400 nM[1]
p300IC506.8 µM[4]

Table 2: Known Off-Target Activities of this compound

Off-TargetEffectConcentrationReference
Class I & II HDACsInhibition≥ 7 µM[2]
Exportin-1 (XPO1)Covalent Modification & DegradationNot explicitly quantified, but observed at concentrations used for cytotoxicity studies.[3]
> 40 Cellular ProteinsCovalent ModificationNot explicitly quantified, but identified via chemoproteomics.[4]

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) to Identify Covalent Targets of this compound

This protocol outlines a general workflow to identify the covalent targets of this compound within a cellular proteome.

1. Materials:

  • Cell line of interest
  • This compound
  • Broad-reactivity cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or a similar probe)
  • Click chemistry reagents (e.g., biotin-azide, copper (I) catalyst, ligand)
  • Streptavidin affinity resin
  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)
  • Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation
  • Trypsin (proteomics grade)
  • Mass spectrometer and liquid chromatography system

2. Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a defined period.
  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
  • Proteome Labeling: Incubate the cell lysates with the cysteine-reactive probe. Cysteines that have been covalently modified by this compound will not be available to react with the probe.
  • Click Chemistry: Perform a click reaction to attach a biotin tag to the alkyne-functionalized probe.
  • Protein Enrichment: Use streptavidin affinity resin to enrich for biotinylated proteins (i.e., those that were not blocked by this compound).
  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release peptides.
  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins.
  • Data Analysis: Compare the abundance of identified proteins between the this compound-treated and vehicle-treated samples. Proteins that show a dose-dependent decrease in abundance in the this compound-treated samples are potential covalent targets.

Protocol 2: In-gel Fluorescence to Visualize Covalent Targets

This method provides a more direct visualization of proteins that are covalently modified by a tagged version of this compound.

1. Materials:

  • A "clickable" analog of this compound (this compound-yne).[4]
  • Cell lysate
  • Fluorescent azide (e.g., TAMRA-azide)
  • Click chemistry reagents
  • SDS-PAGE gels
  • Fluorescence gel scanner

2. Procedure:

  • Lysate Treatment: Incubate the cell lysate with varying concentrations of this compound-yne.
  • Click Reaction: Perform a click reaction to attach the fluorescent azide to the this compound-yne that is covalently bound to proteins.
  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
  • Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent bands will correspond to the extent of covalent modification of specific proteins by this compound-yne.

Visualizations

Signaling_Pathway_Off_Target This compound This compound (High Concentration) p300_CBP p300/CBP This compound->p300_CBP Inhibition (On-Target) HDACs HDACs (Class I/II) This compound->HDACs Inhibition (Off-Target) XPO1 Exportin-1 (XPO1) This compound->XPO1 Covalent Modification & Degradation (Off-Target) Other_Proteins Other Cellular Proteins (>40 identified) This compound->Other_Proteins Covalent Modification (Off-Target) HAT_Activity Histone Acetyltransferase Activity p300_CBP->HAT_Activity Decreases HDAC_Activity Histone Deacetylase Activity HDACs->HDAC_Activity Decreases Nuclear_Export Nuclear Export XPO1->Nuclear_Export Disrupts Covalent_Modification Covalent Modification Other_Proteins->Covalent_Modification Induces Downstream_Effects Altered Gene Expression, Cell Cycle, Apoptosis HAT_Activity->Downstream_Effects HDAC_Activity->Downstream_Effects Nuclear_Export->Downstream_Effects Covalent_Modification->Downstream_Effects

Caption: this compound's on-target and off-target effects at high concentrations.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis Cells Cells Lysis Cell Lysis Cells->Lysis Proteome Proteome Lysis->Proteome C646_Treatment Incubate with this compound (or vehicle) Proteome->C646_Treatment Probe_Labeling Label with Cysteine Probe C646_Treatment->Probe_Labeling Click_Chemistry Click Chemistry (Biotinylation) Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Off_Targets Off-Target Proteins Data_Analysis->Off_Targets Identify

References

C646 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides essential information for researchers, scientists, and drug development professionals using C646. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

A critical point of clarification: While the topic mentions histone deacetylases (HDACs), this compound is a well-established and selective inhibitor of the histone acetyltransferase (HAT) family of enzymes, specifically p300 and CREB-binding protein (CBP).[1][2][3] Histone acetyltransferases (HATs) and histone deacetylases (HDACs) have opposing functions in regulating gene expression. HATs add acetyl groups to histones, generally leading to a more open chromatin structure and increased gene transcription, while HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. This compound competitively inhibits the binding of acetyl-CoA to the p300/CBP active site.[2] While some studies have reported off-target inhibition of HDACs at higher concentrations (≥7 µM), its primary and selective activity at lower concentrations is against p300/CBP HATs.[4][5]

Understanding the Mechanism of this compound

The diagram below illustrates the opposing roles of HATs and HDACs in histone acetylation and identifies this compound's point of intervention.

cluster_0 Histone Acetylation Cycle cluster_1 Transcriptional Regulation Histone Histone (Lysine) Acetylated_Histone Acetylated Histone (Ac-Lysine) Histone->Acetylated_Histone Acetylation Gene_Repression Gene Repression Histone->Gene_Repression Acetylated_Histone->Histone Deacetylation Gene_Activation Gene Activation Acetylated_Histone->Gene_Activation HAT HAT (p300/CBP) 'Writer' HAT->Histone HDAC HDAC 'Eraser' HDAC->Acetylated_Histone This compound This compound This compound->HAT Inhibits

Caption: Mechanism of this compound as a HAT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, cell-permeable inhibitor of the histone acetyltransferases p300 and CBP.[2][3] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported Ki (inhibition constant) of 400 nM for p300.[1][6][7] By blocking p300/CBP activity, this compound prevents the acetylation of histone and non-histone protein substrates, which can lead to cell cycle arrest, apoptosis, and autophagy in various cell models.[6]

Q2: How selective is this compound?

This compound displays high selectivity for p300/CBP over other HATs. For instance, at a concentration of 10 µM, this compound shows 86% inhibition of p300, while exhibiting less than 10% inhibition against other acetyltransferases like PCAF, GCN5, and MOZ.[2][3] However, it is important to note that at higher concentrations (typically 7 µM and above), this compound has been observed to inhibit class I and II HDACs, indicating a loss of selectivity at these concentrations.[4][5]

Q3: How should I prepare and store this compound stock solutions?

This compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[6]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in fresh, anhydrous DMSO.[3][6][8] To aid dissolution, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath.[9]

  • Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] A stock solution stored at -80°C is stable for at least 6 months.[1] Do not store aqueous solutions for more than a day.[10]

Q4: What are the typical working concentrations for cell-based assays?

The optimal working concentration of this compound is cell-line and assay-dependent. Based on published literature, a range of 5 µM to 25 µM is commonly used.

  • Example 1: In NE-4C cells, concentrations up to 5 µM were used to inhibit high glucose-induced histone acetylation.[6]

  • Example 2: In prostate cancer cell lines, 20 µM of this compound was used to induce apoptosis.[1][6]

  • Example 3: In mouse fibroblasts, 25 µM of this compound was effective in reducing histone H3 and H4 acetylation levels.[6][7]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various targets.

Target EnzymeParameterValueNotes
p300/CBPKi400 nMCompetitive inhibition vs. Acetyl-CoA.[1][6][7]
p300IC501.6 µMIn vitro half-maximal inhibitory concentration.[10][11]
p300 Mutant (T1411A)IC503.4 µMDemonstrates activity against mutant forms.[10][11]
p300 Mutant (Y1467F)IC507 µMDemonstrates activity against mutant forms.[10][11]
p300 Mutant (W1466F)IC505 µMDemonstrates activity against mutant forms.[10][11]
p300 Mutant (R1410A)IC502.5 µMDemonstrates activity against mutant forms.[10][11]
MCF7 CellsIC5026.09 µMAntiproliferative activity.[1]
HDACs (Class I & II)-Inhibition at ≥7 µMIndicates potential for off-target effects at higher concentrations.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

cluster_0 Potential Causes cluster_1 Solutions Issue Observed Problem Cause1 Suboptimal Concentration Issue->Cause1 e.g., No effect Cause2 Compound Instability/ Precipitation Issue->Cause2 e.g., No effect Cause3 Off-Target Effects Issue->Cause3 e.g., Unexpected phenotype Cause4 Incorrect Protocol Issue->Cause4 e.g., No signal change Sol1 Perform Dose-Response (e.g., 1-30 µM) Cause1->Sol1 Sol2 Prepare Fresh Stock in Anhydrous DMSO Cause2->Sol2 Sol3 Lower Concentration (< 7 µM) Cause3->Sol3 Sol4 Verify Western Blot Protocol Cause4->Sol4

Caption: Troubleshooting logic for this compound experiments.

Q: I am not observing the expected decrease in histone acetylation (e.g., H3K27ac, H3K9ac) after this compound treatment.

  • A1: Suboptimal Concentration: The concentration of this compound may be too low for your cell type. Solution: Perform a dose-response experiment, testing a range of concentrations from 1 µM to 30 µM.

  • A2: Compound Degradation: this compound in stock solutions can degrade with multiple freeze-thaw cycles or if the DMSO is not anhydrous.[6] Solution: Prepare a fresh stock solution in high-quality, anhydrous DMSO and aliquot it for single use.

  • A3: Insufficient Treatment Time: The incubation time may be too short to observe significant changes. Solution: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.

  • A4: Western Blot Issues: The problem may lie with the antibody or blotting procedure. Solution: Ensure your primary antibody is validated for the specific acetylation mark. Run a positive control, such as cells treated with a potent HDAC inhibitor (e.g., TSA), which should robustly increase acetylation and be abrogated by effective this compound treatment.[1][7]

Q: I am observing high levels of cell death or unexpected phenotypes that don't correlate with p300 inhibition.

  • A1: Off-Target Effects: At higher concentrations (≥7 µM), this compound can inhibit HDACs, which could lead to confounding biological effects.[4][5] Solution: Lower the concentration of this compound to a range where it is more selective for p300/CBP (typically below 7 µM). Confirm that the observed phenotype is not due to general toxicity by performing a cell viability assay (e.g., MTT or CCK-8).[8]

  • A2: Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. Solution: Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1-0.5%.[8] Always include a vehicle control (media with the same DMSO concentration as your highest this compound dose).

Q: I see a precipitate in the cell culture medium after adding this compound.

  • A1: Poor Solubility: this compound is insoluble in aqueous media.[6] Adding a high concentration of this compound from a DMSO stock directly into the medium can cause it to precipitate. Solution: Pre-dilute the this compound stock in a small amount of complete medium before adding it to the final culture dish. Mix thoroughly by gentle swirling immediately after addition.

Experimental Protocols

Protocol: Western Blot for Histone Acetylation

This protocol provides a method to assess changes in histone acetylation levels in cells treated with this compound.

A 1. Cell Culture & Treatment - Plate cells - Treat with this compound (e.g., 25 µM) and Vehicle (DMSO) for 24h B 2. Histone Extraction - Lyse cells - Isolate histones via acid extraction A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature samples - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins from gel to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (5% BSA or milk) - Incubate with Primary Ab (e.g., anti-H3K27ac) - Incubate with HRP-conjugated Secondary Ab E->F G 7. Detection & Analysis - Add chemiluminescent substrate (ECL) - Image blot - Quantify band intensity F->G

Caption: Workflow for Western Blot analysis.

1. Cell Seeding and Treatment:

  • Plate cells (e.g., C3H10T1/2 mouse fibroblasts) to achieve 70-80% confluency at the time of treatment.[6][7]

  • Treat cells with the desired concentration of this compound (e.g., 25 µM) or an equivalent volume of DMSO (vehicle control) for the desired duration (e.g., 18-24 hours).[6][7][8]

2. Histone Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells by adding 1X SDS sample buffer directly to the plate and scraping.[12]

  • Alternatively, for cleaner histone preparations, perform acid extraction.[6][7]

3. SDS-PAGE and Protein Transfer:

  • Quantify protein concentration and normalize loading amounts.

  • Heat samples at 95-100°C for 5 minutes.[12][13][14]

  • Separate proteins on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a nitrocellulose or PVDF membrane.[14]

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[12][15]

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, or a site-specific antibody like anti-H3K9ac) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6][7][12]

  • Wash the membrane three times for 5-10 minutes each with TBST.[12][14]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a digital imager or film.

  • Be sure to probe a parallel blot with an antibody against a total histone (e.g., anti-Total H3) to use as a loading control for normalization.[6][7]

References

Technical Support Center: C646 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C646, a selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in cytotoxicity and cell viability experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Cell Viability Results

Q: My cell viability assay results with this compound are highly variable between experiments. What could be the cause?

A: Inconsistent results in cell viability assays when using this compound can stem from several factors. One common issue is the stability and solubility of this compound. Ensure that your this compound stock solution is properly prepared and stored, typically in DMSO at -20°C or -80°C, to prevent degradation. When preparing working solutions, it is crucial to ensure complete dissolution of this compound in the culture medium to avoid concentration inaccuracies.

Another potential source of variability is the health and confluency of the cell culture. It is recommended to use cells that are in the logarithmic growth phase and to maintain a consistent cell seeding density across all experiments. Over-confluent or starved cells may exhibit altered sensitivity to this compound treatment.

Finally, ensure precise and consistent timing for all incubation steps, including the duration of this compound treatment and the incubation with the viability reagent (e.g., MTT, XTT). Even minor variations in timing can impact the final absorbance readings.

Issue 2: High Background Signal in Control Wells

Q: I am observing a high background signal in my negative control (vehicle-only) wells in my cytotoxicity assay. What should I do?

A: A high background signal in vehicle-only control wells can obscure the true effect of this compound. The most common culprit is the solvent used to dissolve this compound, which is typically DMSO. High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all wells, including the controls, and is at a non-toxic level (generally below 0.5%).

Another possibility is contamination of the cell culture or reagents with bacteria or yeast, which can metabolize some viability assay reagents and produce a false-positive signal. Regularly check your cell cultures for contamination and use sterile techniques throughout the experimental procedure.

Issue 3: Unexpected Cell Death in Untreated Control Cells

Q: My untreated control cells are showing significant cell death. Why is this happening?

A: Significant cell death in untreated control wells points to issues with your cell culture conditions or assay setup rather than the experimental treatment. Ensure that the culture medium is fresh and contains all necessary supplements. Check the incubator for correct temperature, CO2 levels, and humidity.

Mechanical stress during cell seeding or medium changes can also lead to cell death. Handle the cells gently and avoid excessive pipetting. Additionally, some cell lines are more sensitive to prolonged incubation times required for certain cytotoxicity assays. Consider optimizing the assay duration for your specific cell line.

Troubleshooting Workflow

For a systematic approach to troubleshooting, refer to the following logical workflow:

G cluster_solutions Potential Solutions start Problem Encountered: Inconsistent/Unexpected Results check_reagents Step 1: Verify Reagent Quality - this compound stock solution integrity? - Freshness of assay reagents? - Media and supplement quality? start->check_reagents check_cells Step 2: Assess Cell Health - Cells in logarithmic growth phase? - Consistent seeding density? - Free from contamination? check_reagents->check_cells Reagents OK sol_reagents Prepare fresh this compound stock and assay reagents. check_reagents->sol_reagents Issue Found check_protocol Step 3: Review Experimental Protocol - Accurate this compound concentration? - Consistent incubation times? - Proper handling techniques? check_cells->check_protocol Cells Healthy sol_cells Use a new batch of cells; check for mycoplasma. check_cells->sol_cells Issue Found check_controls Step 4: Analyze Control Wells - Vehicle control (DMSO) concentration appropriate? - Negative and positive controls behaving as expected? check_protocol->check_controls Protocol Followed sol_protocol Optimize incubation times and cell density. check_protocol->sol_protocol Issue Found resolve Identify and Address the Root Cause check_controls->resolve Controls Validated sol_controls Perform a DMSO toxicity titration. check_controls->sol_controls Issue Found G This compound This compound p300 p300 HAT This compound->p300 inhibits Histone_Acetylation Histone Acetylation p300->Histone_Acetylation promotes NFkB_Acetylation p65 Acetylation p300->NFkB_Acetylation acetylates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis NFkB NF-κB (p65) NFkB_Activity NF-κB Transcriptional Activity NFkB_Acetylation->NFkB_Activity activates Inflammation_Survival Inflammation & Cell Survival NFkB_Activity->Inflammation_Survival G start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells adhere 2. Allow cells to adhere overnight seed_cells->adhere prepare_this compound 3. Prepare serial dilutions of this compound adhere->prepare_this compound treat_cells 4. Treat cells with this compound and controls prepare_this compound->treat_cells incubate 5. Incubate for desired time (24-72h) treat_cells->incubate add_mtt 6. Add MTT solution to each well incubate->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 8. Solubilize formazan crystals incubate_mtt->solubilize read_plate 9. Read absorbance at 570 nm solubilize->read_plate analyze 10. Analyze data and calculate cell viability read_plate->analyze end End analyze->end

Technical Support Center: C646 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered in experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, competitive inhibitor of the homologous histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2] It binds to the enzyme's active site with a high affinity (Ki of 400 nM for p300), preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[3][4] This inhibition leads to a reduction in histone acetylation (e.g., H3K9, H3K18, H3K27), which is generally associated with decreased gene transcription, cell cycle arrest, and induction of apoptosis.[1][3][5]

cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound p300 p300/CBP (HAT) AcetylatedHistones Acetylated Histones (e.g., H3K27ac) p300->AcetylatedHistones Acetylation Blocked Inhibited p300/CBP AcetylCoA Acetyl-CoA AcetylCoA->p300 Substrate Histones Histones / Proteins Histones->p300 Substrate Chromatin Open Chromatin AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription This compound This compound This compound->Blocked Inhibits ReducedAcetylation Reduced Acetylation Blocked->ReducedAcetylation ReducedTranscription Reduced Transcription ReducedAcetylation->ReducedTranscription cluster_0 Check Reagents cluster_1 Check Protocol cluster_2 Review Data Start High Variability This compound This compound Stock (Fresh aliquot? Stored correctly?) Start->this compound Cells Cell Handling (Consistent passage # & density?) Start->Cells Outliers Statistical Analysis (Identify/exclude outliers?) Start->Outliers DMSO Vehicle Control (Same DMSO batch? Anhydrous?) This compound->DMSO Media Cell Culture Media (Consistent batch/supplements?) DMSO->Media Treatment Treatment (Accurate pipetting? Consistent timing?) Cells->Treatment Assay Assay Readout (Instrument calibrated? Consistent incubation?) Treatment->Assay Controls Review Controls (Vehicle effect? Positive control OK?) Outliers->Controls Start Seed Cells in Plate (e.g., 96-well) Incubate1 Allow Cells to Adhere (e.g., 18-24h) Start->Incubate1 Treat Treat with this compound Dilution Series & Vehicle Control Incubate1->Treat Incubate2 Incubate for Desired Duration (e.g., 24, 48, 72h) Treat->Incubate2 AddReagent Add Assay Reagent (e.g., WST-1, Annexin V) Incubate2->AddReagent Incubate3 Incubate per Protocol (e.g., 1-4h for WST-1) AddReagent->Incubate3 Readout Measure Signal (Absorbance / Fluorescence) Incubate3->Readout Analyze Analyze Data (Normalize to control, calculate IC50) Readout->Analyze End Results Analyze->End

References

C646 Technical Support Center: Investigating the Off-Target Degradation of Exportin-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing C646. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the recently identified off-target effect of this compound: the degradation of Exportin-1 (XPO1/CRM1). While this compound is widely known as a catalytic inhibitor of the histone acetyltransferases p300/CBP, recent evidence has demonstrated that many of its cellular effects are attributable to the induced degradation of XPO1.

Frequently Asked Questions (FAQs)

Q1: I thought this compound was a selective inhibitor of p300/CBP. What is this off-target effect on Exportin-1?

A1: While this compound was developed as an inhibitor of the histone acetyltransferases p300 and CBP, recent studies have revealed a significant off-target activity. This compound directly binds to and induces the neddylation-dependent, ubiquitin-mediated degradation of Exportin-1 (XPO1), a key protein responsible for the nuclear export of numerous proteins and RNAs.[1][2][3][4] This degradation of XPO1 is a primary driver of the cytotoxicity and other cellular phenotypes observed with this compound treatment, which were previously attributed solely to p300/CBP inhibition.[1]

Q2: How does this compound induce the degradation of XPO1?

A2: this compound functions as a "molecular glue," inducing proximity between XPO1 and an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of XPO1.[1][5] The process is dependent on neddylation, a post-translational modification essential for the activity of certain E3 ligase complexes.[1][2][3][4]

Q3: What is the evidence supporting XPO1 degradation as a primary mechanism of this compound action?

A3: The key evidence comes from studies using cells expressing a drug-resistant allele of XPO1, specifically the C528S mutant.[1][2][3][4] This mutation prevents the covalent targeting of XPO1 by this compound. In cells with the XPO1 C528S mutation, the cytotoxic effects of this compound and other cellular phenotypes, such as reduced histone acetylation, are significantly diminished.[1] This provides strong evidence that the direct targeting and degradation of XPO1 is the functional mechanism for many of this compound's observed effects.

Q4: Does this compound still inhibit p300/CBP?

A4: this compound can still inhibit the catalytic activity of p300/CBP. However, the degradation of XPO1 appears to be a more potent and primary driver of its cellular activity, particularly its cytotoxicity. Interestingly, the degradation of XPO1 can indirectly phenocopy p300 inhibition. This is because XPO1 and p300 co-occupy many chromatin loci, and the degradation of XPO1 leads to a reduction of both XPO1 and p300 at these sites.[1][2]

Q5: What are the implications of this off-target effect for my research?

A5: If you are using this compound as a specific p300/CBP inhibitor, you must consider the confounding effects of XPO1 degradation. Any observed phenotype could be a result of impaired nuclear export rather than, or in addition to, reduced histone acetylation. It is crucial to include appropriate controls to dissect these two potential mechanisms. For researchers studying nuclear export, this compound can be a useful tool to induce the degradation of XPO1.[1]

Troubleshooting Guide

Issue 1: Inconsistent results with this compound treatment.

  • Possible Cause: Variability in XPO1 expression levels across different cell lines. The cytotoxic and other effects of this compound are dependent on XPO1 degradation, so cell lines with lower XPO1 expression may be less sensitive.

  • Troubleshooting Steps:

    • Verify XPO1 Expression: Before starting your experiments, perform a baseline Western blot to check the endogenous levels of XPO1 in your cell line(s) of interest.

    • Titrate this compound Concentration: The effective concentration of this compound for inducing XPO1 degradation may vary between cell lines. Perform a dose-response experiment and monitor XPO1 protein levels by Western blot.

    • Consider Cell Line Origin: The off-target effect has been well-characterized in Jurkat leukemia cells.[1] Effects in other cell types may differ.

Issue 2: My results with this compound do not align with expected p300/CBP inhibition phenotypes.

  • Possible Cause: The observed phenotype is likely due to XPO1 degradation and subsequent disruption of nuclear export.

  • Troubleshooting Steps:

    • Monitor XPO1 Levels: Treat your cells with this compound and measure XPO1 protein levels over time using Western blotting to confirm degradation.

    • Assess Nuclear Export: Check for the nuclear accumulation of known XPO1 cargo proteins (e.g., RANBP1, p53) via immunofluorescence or cellular fractionation followed by Western blotting.[1][6]

    • Use a Control Compound: To specifically inhibit nuclear export without directly targeting p300/CBP, consider using a well-characterized XPO1 inhibitor like Selinexor (KPT-330) as a positive control for XPO1-dependent effects.[6][7][8]

    • XPO1 C528S Mutant Control: If feasible, the gold standard control is to express the drug-resistant XPO1 C528S mutant in your cells. If the this compound-induced phenotype is rescued in these cells, it is unequivocally due to XPO1 targeting.[1]

Issue 3: I am not observing XPO1 degradation after this compound treatment.

  • Possible Cause 1: The concentration of this compound is too low or the treatment time is too short.

  • Troubleshooting Steps:

    • Perform a time-course and dose-response experiment, monitoring XPO1 levels by Western blot. Degradation can often be observed within hours of treatment.

  • Possible Cause 2: Issues with the this compound compound.

  • Troubleshooting Steps:

    • Ensure the this compound is properly stored and has not degraded.

    • Verify the identity and purity of your this compound stock.

  • Possible Cause 3: Your experimental system has alterations in the ubiquitin-proteasome pathway.

  • Troubleshooting Steps:

    • As a positive control for proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If XPO1 degradation is mediated by the proteasome, its levels should be restored in the presence of the inhibitor.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its effect on XPO1.

Table 1: Effect of this compound on Protein Levels

Cell LineTreatmentConcentration (µM)Duration (hours)XPO1 Protein Level (% of Control)p300 Protein Level (% of Control)Reference
JurkatThis compound1024Significantly ReducedNo significant change[1]
SU-DHL-10This compound108No effectNo effect[9]

Note: The study by Vannam et al. (2021) did not observe a decrease in CBP/p300 levels with this compound alone, but did when this compound was incorporated into a PROTAC. This highlights that the primary effect of unmodified this compound is not the degradation of p300/CBP.

Table 2: Impact of XPO1 C528S Mutation on this compound Cytotoxicity

Cell LineGenotypeThis compound IC50 (µM)Reference
JurkatWild-Type XPO1~5[1]
JurkatXPO1 C528S> 20[1]

Experimental Protocols

Protocol 1: Western Blotting for XPO1 Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against XPO1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Immunofluorescence for Nuclear Accumulation of XPO1 Cargo

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound or a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against an XPO1 cargo protein (e.g., RANBP1) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Assess the subcellular localization of the cargo protein.

Visualizations

C646_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm XPO1 XPO1 Cargo Cargo Protein XPO1->Cargo Exports XPO1->Cargo Chromatin Chromatin XPO1->Chromatin Binds Proteasome Proteasome XPO1->Proteasome Degradation p300 p300 p300->Chromatin Binds Ub Ubiquitin E3_Ligase E3 Ubiquitin Ligase This compound This compound This compound->XPO1 Binds This compound->XPO1 This compound->E3_Ligase Recruits E3_Ligase->XPO1

Caption: this compound binds to XPO1, inducing its ubiquitination and proteasomal degradation.

Experimental_Workflow cluster_protein_analysis Protein Level Analysis cluster_functional_analysis Functional Analysis cluster_genetic_control Genetic Control start Hypothesis: This compound causes phenotype via XPO1 degradation treatment Treat Cells with this compound start->treatment mutant Express XPO1 C528S mutant start->mutant wb Western Blot for XPO1 treatment->wb if_stain Immunofluorescence for XPO1 Cargo (e.g., RANBP1) treatment->if_stain result_wb Result: XPO1 levels decrease wb->result_wb conclusion Conclusion: Phenotype is XPO1-dependent result_wb->conclusion result_if Result: Cargo accumulates in nucleus if_stain->result_if result_if->conclusion treat_mutant Treat mutant cells with this compound mutant->treat_mutant phenotype_assay Assess original phenotype treat_mutant->phenotype_assay result_mutant Result: Phenotype is rescued phenotype_assay->result_mutant result_mutant->conclusion

Caption: Workflow to validate this compound's off-target effect on XPO1.

Caption: Troubleshooting logic for unexpected results with this compound.

References

troubleshooting C646 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p300/CBP histone acetyltransferase (HAT) inhibitor, C646.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I prevent it?

A1: this compound has limited aqueous solubility, and precipitation in cell culture medium is a common issue. Several factors can contribute to this:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is a primary cause of precipitation.

  • Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, adding it to the aqueous medium can lead to immediate precipitation.

  • Interaction with Media Components: Components in the serum and media, such as proteins and salts, can interact with this compound and reduce its solubility.[1][2]

  • Temperature and pH Shifts: Changes in temperature and pH upon addition to the culture medium can affect the solubility of this compound.[3][4] Freeze-thaw cycles of stock solutions can also lead to precipitation.[5]

Troubleshooting Steps:

  • Optimize Stock Solution Preparation:

    • Ensure this compound is completely dissolved in high-purity, anhydrous DMSO.[6]

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to the culture medium (ideally ≤ 0.1%).

    • Warm the stock solution gently (e.g., in a 37°C water bath) to aid dissolution if necessary.

  • Proper Dilution Technique:

    • Add the this compound stock solution to a small volume of pre-warmed (37°C) serum-free medium first, mix well, and then add this intermediate dilution to the final volume of complete medium.

    • Vortex or mix the final solution thoroughly immediately after adding the this compound.

  • Reduce Serum Concentration: If possible, reduce the serum concentration in your culture medium at the time of this compound treatment.

  • Test Different Media Formulations: If precipitation persists, consider testing different basal media formulations.

  • Solubility Test: Before treating your cells, perform a small-scale test by adding the same concentration of this compound to your cell-free culture medium to check for precipitation.

Q2: My this compound stock solution appears to have crystals. Is it still usable?

A2: The presence of crystals indicates that the compound has precipitated out of solution. This can be due to storage at a low temperature where the solubility in DMSO decreases, or from moisture absorption by the DMSO. It is not recommended to use a stock solution with visible precipitate as the actual concentration will be lower than intended.

Troubleshooting Steps:

  • Re-dissolve: Gently warm the vial in a 37°C water bath and vortex periodically to see if the crystals re-dissolve completely.

  • Prepare Fresh Stock: If the crystals do not dissolve, it is best to discard the solution and prepare a fresh stock using anhydrous DMSO.[6]

  • Proper Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[5] Store aliquots at -20°C or -80°C.

Q3: I am not observing the expected inhibitory effect of this compound on histone acetylation or cell viability. What are the possible reasons?

A3: Several factors could lead to a lack of efficacy:

  • Precipitation: As discussed in Q1, if this compound precipitates, its effective concentration in the medium will be significantly lower than intended.

  • Compound Instability: this compound may not be stable in your specific cell culture medium over the duration of the experiment.

  • Cellular Efflux: Cells may actively pump the compound out, preventing it from reaching its intracellular target.

  • Incorrect Dosage or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient to elicit a response in your specific cell line.[5]

  • Cell Line Specificity: The sensitivity to this compound can vary between different cell lines.

Troubleshooting Steps:

  • Confirm Solubility: Visually inspect your culture plates for any signs of precipitation after adding this compound.

  • Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your cell line.[7]

  • Positive Control: Include a positive control for histone acetylation inhibition, if available, to ensure your experimental setup is working correctly.

  • Verify Target Engagement: Use Western blotting to directly assess the levels of acetylated histones (e.g., H3K9ac, H3K27ac) to confirm that this compound is engaging its target.[8]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO≥ 11 mg/mLHigh-purity, anhydrous DMSO is recommended.
Dimethyl Formamide~1.5 mg/mL-
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLAqueous solutions are not recommended for long-term storage.

Data compiled from publicly available information.

Table 2: Recommended Working Concentrations for In Vitro Assays

AssayCell Line ExampleConcentration RangeIncubation Time
Histone Acetylation InhibitionC3H 10T1/210 - 25 µM6 - 24 hours
Cell Viability / ProliferationgADSCs40 µM (IC50)24 - 72 hours
Apoptosis InductiongADSCs40 µM24 - 72 hours

These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental conditions.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control (DMSO).

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS containing a histone deacetylase (HDAC) inhibitor (e.g., 5 mM sodium butyrate).

    • Lyse the cells in a Triton-based extraction buffer on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

    • Centrifuge to pellet cellular debris and collect the supernatant containing histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil.

    • Load equal amounts of protein onto a polyacrylamide gel (e.g., 15% or 4-20% gradient gel).

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.[9][10]

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound as described in Protocol 2. Collect both adherent and floating cells.

  • Cell Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry immediately.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]

Mandatory Visualizations

C646_Troubleshooting_Workflow start Start: this compound Experiment precipitation Precipitation Observed? start->precipitation no_effect No Expected Effect? precipitation->no_effect No check_stock Check Stock Solution - Fully dissolved? - Fresh DMSO? precipitation->check_stock Yes success Experiment Successful no_effect->success No confirm_solubility Confirm No Precipitation no_effect->confirm_solubility Yes optimize_dilution Optimize Dilution - Pre-warm media - Add to serum-free media first check_stock->optimize_dilution reduce_serum Reduce Serum Concentration optimize_dilution->reduce_serum solubility_test Perform Solubility Test in Cell-Free Media reduce_serum->solubility_test solubility_test->start Re-attempt Experiment dose_response Dose-Response & Time-Course confirm_solubility->dose_response verify_target Verify Target Engagement (Western Blot for ac-Histones) dose_response->verify_target verify_target->start Re-attempt with Optimized Conditions

Caption: Troubleshooting workflow for this compound precipitation and efficacy issues.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factors, Cytokines, etc. Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., Wnt, NF-κB) Receptor->Signaling_Cascade TF Transcription Factors (e.g., β-catenin, p65, p53) Signaling_Cascade->TF Activation & Nuclear Translocation p300_CBP p300/CBP TF->p300_CBP Recruitment HAT_Activity Histone Acetyltransferase (HAT) Activity p300_CBP->HAT_Activity This compound This compound This compound->HAT_Activity Inhibition Histones Histones HAT_Activity->Histones Acetylation of Lysine Residues Acetylation Histone Acetylation Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Leads to Gene_Expression Target Gene Expression (Proliferation, Apoptosis, etc.) Chromatin_Remodeling->Gene_Expression Alters

Caption: Simplified signaling pathway showing the role of p300/CBP and the inhibitory action of this compound.

References

C646 Technical Support Center: Optimizing Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to achieve maximum inhibition of p300/CBP?

The optimal incubation time for this compound is highly dependent on the specific experimental system, including the cell type, the biological process being investigated, and the desired endpoint. While a definitive universal time point cannot be provided, published studies show effective inhibition with incubation times ranging from 6 to 72 hours.[1][2] For initial experiments, a time course study is recommended to determine the empirical optimum for your specific model.

Q2: What is the mechanism of action for this compound?

This compound is a competitive inhibitor of the p300/CBP histone acetyltransferases.[3] It functions by competing with the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates. This compound has a reported Ki (inhibition constant) of 400 nM for p300 in cell-free assays.[1][4]

Q3: What are the common cellular effects of this compound treatment?

Treatment with this compound has been shown to induce a variety of cellular effects, including:

  • Cell Cycle Arrest: this compound can cause cells to arrest in the G0/G1 phase of the cell cycle.[2]

  • Apoptosis: The compound can induce programmed cell death in various cancer cell lines.[1][5][6]

  • Autophagy: this compound has also been observed to trigger autophagy.[1]

  • Modulation of Gene Expression: By inhibiting p300/CBP, this compound can alter the expression of genes involved in inflammation, proliferation, and survival.[7]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition observed Suboptimal incubation time: The incubation period may be too short for this compound to exert its effects.Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for your specific cell line and endpoint.
Insufficient this compound concentration: The concentration of this compound may be too low to effectively inhibit p300/CBP in your system.Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the IC50 value.
Poor cell health: Cells may be unhealthy or have a slow metabolic rate, affecting their response to the inhibitor.Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Use fresh culture medium for experiments.
Incorrect readout method: The assay used to measure inhibition may not be sensitive enough or appropriate for the biological question.Verify the suitability and sensitivity of your assay. Consider using orthogonal methods to confirm your findings (e.g., Western blot for histone acetylation and a cell viability assay).
High background or non-specific effects High this compound concentration: Excessive concentrations of this compound may lead to off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Contamination: Cell culture or reagents may be contaminated.Practice good cell culture technique and use sterile reagents to avoid contamination.
Inconsistent results between experiments Variability in cell passage number: Cells at different passage numbers can exhibit different phenotypes and responses to treatment.Use cells within a consistent and defined passage number range for all experiments.
Inconsistent incubation conditions: Fluctuations in temperature, CO2 levels, or humidity can affect cell growth and drug response.Maintain consistent and optimal incubation conditions for all experiments.
Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or other reagents can lead to variability.Prepare fresh stock solutions regularly and ensure accurate dilutions.

Quantitative Data Summary

Table 1: Reported IC50 and Ki Values for this compound

ParameterValueAssay ConditionReference
Ki 400 nMCell-free p300 HAT assay[1][4]
Inhibition 86% at 10 µMIn vitro p300 HAT assay[1]
IC50 ~25 µMp300 histone acetyltransferase[4]

Table 2: Exemplary this compound Incubation Conditions from Published Studies

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Prostate Cancer Cells20 µM24 hoursInduction of apoptosis[6]
Gastric Epithelial Cells (GES-1)10 µM6 hoursReduced histone H3 acetylation[1]
SH-SY5Y Neuroblastoma Cells20 µM24 hoursSuppression of TSA-induced gene expression[1]
Adipose-derived Stem Cells40 µM24, 48, 72 hoursTime-dependent inhibition of proliferation[2]
C3H10T1/2 Mouse Fibroblasts25 µMNot specifiedInhibition of basal and TSA-inducible histone acetylation
Hepa1-6 Hepatoma Cells20 µM4 hoursActivation of insulin signaling[8]

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Treatment

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in fresh culture medium to the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Endpoint Analysis: After incubation, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blotting for protein expression or histone acetylation, or RNA extraction for gene expression analysis.

Protocol 2: Western Blot for Histone Acetylation

  • Cell Lysis: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal loading, probe the membrane with an antibody against a loading control protein, such as total histone H3 or β-actin.

Visualizations

C646_Mechanism_of_Action cluster_p300 p300/CBP Enzyme cluster_substrates Substrates p300 p300/CBP Acetylated_Protein Acetylated Protein p300->Acetylated_Protein Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds Histone Histone/ Non-histone Proteins Histone->p300 This compound This compound This compound->p300 Inhibits Gene_Regulation Altered Gene Expression Acetylated_Protein->Gene_Regulation

Caption: this compound competitively inhibits p300/CBP, blocking protein acetylation.

Experimental_Workflow Start Start Experiment Seed_Cells Seed Cells Start->Seed_Cells Prepare_this compound Prepare this compound Dilutions Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound (and Vehicle Control) Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time (e.g., 6-72h) Treat_Cells->Incubate Analyze Endpoint Analysis Incubate->Analyze Viability Cell Viability Assay Analyze->Viability Western Western Blot Analyze->Western qPCR RT-qPCR Analyze->qPCR Data Data Analysis Viability->Data Western->Data qPCR->Data

Caption: General workflow for cell-based experiments using this compound inhibitor.

Signaling_Pathways cluster_pathways Affected Signaling Pathways This compound This compound p300_CBP p300/CBP This compound->p300_CBP NFkB NF-κB Pathway p300_CBP->NFkB Inhibits AR Androgen Receptor Signaling p300_CBP->AR Inhibits Wnt Wnt/β-catenin Pathway p300_CBP->Wnt Inhibits p53 p53 Pathway p300_CBP->p53 Inhibits HIF1a HIF-1α Pathway p300_CBP->HIF1a Inhibits TGFb TGF-β/SMAD Pathway p300_CBP->TGFb Inhibits PI3K PI3K/AKT Pathway p300_CBP->PI3K Inhibits MAPK MAPK Pathway p300_CBP->MAPK Inhibits

Caption: Key signaling pathways inhibited by this compound through p300/CBP.

References

controlling for DMSO effects in C646 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, with a focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a solvent?

This compound is a selective, cell-permeable inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[1][2] It is a valuable tool for studying the role of these epigenetic modulators in various biological processes. This compound is sparingly soluble in aqueous buffers but is readily soluble in organic solvents like DMSO.[3] Therefore, DMSO is used to prepare concentrated stock solutions that can be diluted into cell culture media for experiments.

Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4][5][6] While some cell lines may tolerate up to 0.5% or even 1%, sensitivity is highly cell-line specific and depends on the duration of the assay.[4][7] It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experimental conditions.[5][6]

Q3: Why is a "vehicle control" so important in this compound experiments?

A vehicle control is an essential component of any experiment using a solvent-dissolved compound. In this case, the vehicle control consists of cells treated with the exact same final concentration of DMSO as the cells treated with this compound, but without the this compound compound itself. This is critical because DMSO is not an inert solvent and can induce biological effects on its own, including changes in cell viability, gene expression, and even the epigenetic landscape.[8][9][10] The vehicle control allows you to distinguish between effects caused by this compound and those caused by the DMSO solvent.[6]

Q4: What are the potential off-target effects of DMSO?

Even at low concentrations, DMSO can have significant biological effects. Researchers should be aware that DMSO can:

  • Impact Cell Viability and Proliferation: High concentrations of DMSO are cytotoxic.[7][11]

  • Alter Gene Expression: Studies have shown that even 0.1% DMSO can alter the expression of over 2000 genes.[10]

  • Induce Epigenetic Changes: DMSO can affect DNA methylation patterns and microRNA expression, which is particularly relevant when studying epigenetic inhibitors like this compound.[8][10]

  • Influence Signaling Pathways: DMSO has been reported to affect phosphorylation events in cellular signaling pathways.[9]

Q5: How should I prepare and store this compound solutions?

  • Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM to 50 mg/mL).[12] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[13]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it serially in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments (except the untreated control).

Troubleshooting Guide

Unexpected results in this compound experiments can often be traced back to issues with the solvent or controls. Use the table below to diagnose and solve common problems.

Problem Potential Cause Recommended Solution
High cell death in all treated wells (including vehicle control) DMSO concentration is too high for your cell line.Perform a DMSO dose-response curve (e.g., 0.01% to 1.0%) to find the maximum tolerated concentration for your specific cell line and assay duration. Reduce the final DMSO concentration in your experiment accordingly.[4][7]
No observable effect of this compound at expected concentrations 1. This compound degradation due to improper storage. 2. DMSO concentration is too high, masking the specific effect of this compound. 3. The biological system is not sensitive to p300/CBP inhibition.1. Use a fresh aliquot of this compound stock solution. Avoid multiple freeze-thaw cycles. 2. Lower the final DMSO concentration to ≤0.1% and repeat the experiment. 3. Confirm p300/CBP expression in your model system and verify the pathway of interest.
Inconsistent results between replicate experiments 1. Inconsistent final DMSO concentrations. 2. Variability in cell health or passage number. 3. Edge effects in multi-well plates.1. Prepare a master mix for each treatment condition to ensure uniform concentrations. 2. Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase. 3. Avoid using the outer wells of plates for treatment groups, or fill them with sterile PBS to maintain humidity.
Unexpected changes in the vehicle control group compared to untreated cells DMSO is exerting a biological effect.This is expected and highlights the importance of the vehicle control. Attribute any differences between the vehicle control and the this compound-treated group to the action of this compound. If the vehicle effect is too strong, try lowering the DMSO concentration.[8][9]

Quantitative Data Summary

The tables below summarize key quantitative data for designing your experiments.

Table 1: Recommended Final DMSO Concentrations for In Vitro Cell Culture

Recommendation Final DMSO Concentration (%) Notes
Ideal/Recommended ≤ 0.1%Minimizes off-target effects for most cell lines.[4][5]
Generally Tolerated 0.1% - 0.5%May be acceptable for less sensitive cell lines or shorter assays.[14][15]
Caution Advised 0.5% - 1.0%Increased risk of cytotoxicity and off-target effects; cell-line specific validation is critical.[4][7]
Not Recommended > 1.0%Significant cytotoxicity and confounding biological effects are likely.[7][11][16]

Table 2: this compound Solubility and Stock Solution Parameters

Parameter Value Reference
Solubility in DMSO ~11 mg/mL to 50 mg/mL[3]
Common Stock Concentration 10 mM[12]
Storage Temperature -20°C[2]

Experimental Protocols & Visualizations

General Protocol: Cell Treatment with this compound

This protocol provides a framework for treating adherent cells with this compound. It should be adapted for specific cell lines and experimental endpoints.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium

  • Adherent cells in logarithmic growth phase

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • Sterile PBS

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.45 mg of this compound (MW: 445.4 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are sub-confluent (e.g., 70-80%) at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of Treatment Media:

    • Thaw one aliquot of the 10 mM this compound stock solution.

    • Calculate the volume of stock solution needed for your highest this compound concentration, ensuring the final DMSO concentration does not exceed your predetermined limit (e.g., 0.1%).

    • Example for 10 µM this compound with 0.1% DMSO: Perform a 1:1000 dilution of the 10 mM stock into fresh culture medium (e.g., 1 µL of stock into 999 µL of medium).

    • Prepare serial dilutions from this highest concentration to create your other this compound treatment media.

    • Vehicle Control Medium: Prepare a medium containing the same final concentration of DMSO (e.g., 0.1%) but no this compound. (e.g., 1 µL of DMSO into 999 µL of medium).

    • Untreated Control: Use fresh medium with no additions.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Wash the cells once with sterile PBS (optional).

    • Add the prepared treatment media to the appropriate wells (Untreated, Vehicle Control, this compound concentrations).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with your chosen assay (e.g., cell viability assay, western blot, qPCR) to assess the effects of this compound.

Diagrams and Workflows

experimental_workflow cluster_prep 1. Solution Preparation cluster_dilution 2. Dilution in Culture Medium cluster_treatment 3. Cell Treatment Groups cluster_analysis 4. Analysis stock This compound Stock (10 mM in 100% DMSO) c646_working This compound Working Solutions (e.g., 10 µM this compound in 0.1% DMSO) stock->c646_working Dilute 1:1000 dmso Pure DMSO (Vehicle) vehicle_working Vehicle Control Medium (0.1% DMSO) dmso->vehicle_working Dilute 1:1000 c646_cells This compound-Treated Cells c646_working->c646_cells vehicle_cells Vehicle Control Cells vehicle_working->vehicle_cells untreated_medium Untreated Medium (No additions) untreated_cells Untreated Control Cells untreated_medium->untreated_cells analysis Compare this compound vs. Vehicle (Isolates drug effect) c646_cells->analysis vehicle_cells->analysis analysis_dmso Compare Vehicle vs. Untreated (Shows solvent effect) vehicle_cells->analysis_dmso untreated_cells->analysis_dmso

Figure 1. Experimental workflow for a this compound experiment with appropriate controls.

signaling_pathway cluster_inhibitor Experimental Inputs cluster_cellular Cellular Machinery cluster_outcome Biological Outcome This compound This compound p300_CBP p300/CBP (HAT) This compound->p300_CBP Inhibits DMSO DMSO Vehicle Other Other Cellular Targets (Potential DMSO Off-Targets) DMSO->Other May Affect AcetylatedHistones Acetylated Histones (e.g., H3K27ac) p300_CBP->AcetylatedHistones Catalyzes Histones Histones Histones->p300_CBP GeneTx Altered Gene Transcription AcetylatedHistones->GeneTx Confounding Confounding Effects Other->Confounding Phenotype Cellular Phenotype (e.g., Apoptosis) GeneTx->Phenotype

Figure 2. this compound mechanism and potential confounding effects of the DMSO vehicle.

References

Navigating the Nuances of C646: A Technical Guide to Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the p300/CBP inhibitor C646, ensuring experimental reproducibility is paramount. A significant challenge in this endeavor is the potential for lot-to-lot variability of this compound sourced from different suppliers. This guide provides a comprehensive technical support resource, including troubleshooting advice and frequently asked questions, to empower users to identify, assess, and mitigate issues arising from this variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of the transcriptional coactivators p300 and CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported inhibition constant (Ki) of 400 nM for p300.[1][2] By inhibiting p300/CBP, this compound prevents the acetylation of histone proteins (notably H3K27ac) and other non-histone protein targets, leading to the modulation of gene expression.[3]

Q2: Which signaling pathways are known to be affected by this compound?

This compound has been shown to impact a variety of critical cellular signaling pathways, including:

  • NF-κB Signaling: p300/CBP are co-activators for the NF-κB transcription factor. Inhibition by this compound can reduce the expression of pro-inflammatory genes.[4]

  • p53 Pathway: p300 acetylates the p53 tumor suppressor protein, influencing the cellular response to DNA damage.

  • Wnt/β-catenin Signaling: p300/CBP are crucial co-activators for β-catenin-mediated transcription, which is vital for cell proliferation and differentiation.[5]

  • Androgen Receptor (AR) Signaling: this compound can induce apoptosis in prostate cancer cells by interfering with the AR pathway.[1]

Q3: Are there known off-target effects of this compound?

Yes. While this compound is selective for p300/CBP, it is not entirely specific. At higher concentrations (typically above 7 µM), this compound has been observed to inhibit histone deacetylases (HDACs).[4] Additionally, some studies have noted that this compound can covalently modify tubulin, potentially affecting microtubule polymerization.[6] A very recent study has also identified that this compound can directly target and degrade Exportin-1 (XPO1), which may phenocopy p300 inhibition.[7] Researchers should be mindful of these potential off-target effects when designing experiments and interpreting results.

Q4: Why is lot-to-lot variability a concern for this compound?

Q5: What information should I look for on a supplier's Certificate of Analysis (CoA)?

A detailed CoA is the first indicator of a supplier's quality control. Key information to look for includes:

  • Identity Confirmation: Data from methods like ¹H-NMR or Mass Spectrometry (MS) confirming the chemical structure.

  • Purity Assessment: A quantitative purity value, typically determined by High-Performance Liquid Chromatography (HPLC). Most reputable suppliers state a purity of >98%.

  • Lot Number: Essential for tracking and reporting any inconsistencies.

  • Appearance and Solubility Data: To ensure the product matches expected physical properties.

Troubleshooting Guide

This section addresses common problems researchers may encounter when using this compound, with a focus on issues that could be related to lot-to-lot variability.

Problem Potential Cause(s) Related to Variability Troubleshooting Steps
Inconsistent IC50 values or reduced potency between experiments. 1. Lower Purity of a New Lot: The new batch may contain a lower percentage of the active this compound compound. 2. Presence of Inhibitory Impurities: Impurities could interfere with this compound binding to p300/CBP. 3. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.1. Perform In-House Quality Control: Validate the purity of the new lot using HPLC if possible (see Protocol 1). 2. Run a Dose-Response Curve: Always run a full dose-response curve with each new lot to determine its effective concentration in your specific assay. 3. Use a Positive Control: Include a known p300/CBP-dependent cellular process as a positive control to confirm this compound activity. 4. Prepare Fresh Stock Solutions: Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Unexpected or Off-Target Effects Observed. 1. Presence of Bioactive Impurities: The observed phenotype may be due to an impurity in the this compound lot, not this compound itself. 2. Higher Effective Concentration: If a lot is more potent than expected, you may be working in a concentration range where off-target effects (e.g., HDAC inhibition) become prominent.1. Verify Identity: If possible, use NMR or Mass Spectrometry to confirm the identity of the compound and look for unexpected signals (see Protocols 2 & 3). 2. Titrate the Compound: Determine the lowest effective concentration that produces the desired on-target effect to minimize off-target activity. 3. Use a Structurally Unrelated p300/CBP Inhibitor: Confirm key findings with another inhibitor (e.g., A-485) to ensure the observed effect is due to p300/CBP inhibition and not a this compound-specific off-target effect.[6]
Poor Solubility or Precipitation in Media. 1. Different Salt Form or Isomer Ratio: Suppliers may provide different salt forms or isomeric mixtures, which can affect solubility. 2. Impurities Affecting Solubility: The presence of insoluble impurities can cause the entire compound to appear less soluble.1. Check Supplier Information: Review the CoA and any available product information for details on the specific form of this compound supplied. 2. Test Solubility: Before use in an experiment, test the solubility of a small amount of the new lot in your chosen solvent (e.g., DMSO) and final cell culture media. 3. Sonication/Vortexing: Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming may be required.
No Effect of this compound in a Previously Established Assay. 1. Inactive Compound: The lot may be of very low purity or completely inactive. 2. Incorrect Compound Supplied: In rare cases, a supplier mix-up could occur.1. Confirm Identity and Purity: This is a critical situation where in-house analytical chemistry is essential (HPLC, NMR, MS). 2. Contact the Supplier: Immediately contact the supplier's technical support with your lot number and experimental data. 3. Test in a Robust Positive Control Assay: Use a simple, reliable assay (e.g., Western blot for H3K27ac) to quickly assess the activity of the compound.

Experimental Protocols for In-House Quality Control

Given the lack of publicly available comparative data on this compound from different suppliers, performing in-house validation is the most robust approach to ensure experimental consistency.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample.

Objective: To determine the percentage purity of a this compound lot by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of approximately 20 µg/mL in the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 283 nm and 405 nm (this compound has absorbance maxima at these wavelengths)[1]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B and equilibrate

  • Data Analysis:

    • Integrate the area of all peaks detected in the chromatogram.

    • Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) * 100%.

    • A high-purity sample should show one major peak with minimal other peaks.

Protocol 2: Identity Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound is consistent with the expected structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Data Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Compare the acquired spectrum to a reference spectrum (if available from the supplier or literature). Key features to check include the chemical shifts (ppm), integration values (proton counts), and splitting patterns (multiplicity) of the aromatic and methyl protons. The spectrum should be clean, with minimal peaks attributable to solvent or unknown impurities.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Analysis: The expected molecular weight of this compound is 445.42 g/mol . In positive ion mode, look for a peak at m/z 446.43 [M+H]⁺. In negative ion mode, look for a peak at m/z 444.41 [M-H]⁻. The presence of these ions confirms the correct molecular weight.

Visualizations

Below are diagrams illustrating key concepts related to this compound function and quality control workflows.

G cluster_0 p300/CBP Signaling Pathway p300 p300/CBP Histones Histones (e.g., H3) p300->Histones Acetylates AcetylatedHistones Acetylated Histones (e.g., H3K27ac) p300->AcetylatedHistones This compound This compound This compound->p300 Inhibits AcetylCoA Acetyl-CoA AcetylCoA->p300 GeneTranscription Target Gene Transcription AcetylatedHistones->GeneTranscription Promotes

Caption: this compound inhibits p300/CBP, blocking histone acetylation and subsequent gene transcription.

G cluster_1 This compound Lot Validation Workflow Receive Receive New Lot of this compound CoA Review Certificate of Analysis (CoA) Receive->CoA QC Perform In-House QC (HPLC, NMR, MS) CoA->QC Fail Lot Fails QC Contact Supplier QC->Fail Fails Specs Compare Compare Data to Previous Lots QC->Compare Activity Functional Assay (Dose-Response Curve) Pass Lot Passes QC Proceed with Experiments Activity->Pass Consistent Activity->Fail Inconsistent Compare->Activity

Caption: Recommended workflow for validating a new lot of this compound before experimental use.

References

C646 chemical stability and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability and long-term storage of C646, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining reliable results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: Solid this compound powder should be stored at -20°C under desiccating conditions. When stored correctly, the powder is stable for up to three years.[1][2][3] It is typically shipped at ambient temperatures, but long-term storage requires colder and drier conditions to maintain stability.

Q2: What is the best solvent for this compound, and how do I prepare a stock solution?

A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[4] Solubility in DMSO can range from 11 mg/mL to 50 mg/mL.[1][5] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[1] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] For enhanced solubility, gentle warming to 37°C or brief ultrasonication may be applied.[4][6]

Q3: How should I store this compound stock solutions?

A3: For long-term storage, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Under these conditions, the solution can be stable for at least one year.[1][2] For shorter-term storage, aliquots can be kept at -20°C for up to one to three months.[1][3] Avoid storing aqueous dilutions for more than a day.[5]

Q4: Is this compound sensitive to light?

A4: Yes. While specific photostability data is limited in the provided results, general laboratory practice for compounds with complex aromatic structures, like this compound, is to protect them from light.[7] Store both the solid compound and its solutions in amber vials or tubes wrapped in foil to prevent potential photodegradation.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][3] Aliquoting the stock solution into single-use volumes upon preparation is the best practice to maintain its integrity and activity. Each freeze-thaw cycle increases the risk of degradation and precipitation.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 3 years[1][2][3]Store under desiccating conditions.
Stock Solution (in DMSO) -80°CUp to 1 year[1][2]Recommended for long-term storage. Avoid freeze-thaw cycles.[1]
Stock Solution (in DMSO) -20°C1 to 3 months[1][3]Suitable for short-term working aliquots.
Aqueous Solution 4°CNot recommended (>1 day)[5]Prepare fresh for each experiment.

Table 2: Solubility Profile

SolventReported SolubilityNotes
DMSO 11 mg/mL - 50 mg/mL[1][3][5]Use fresh, anhydrous DMSO. Heating or sonication can aid dissolution.[1][4][6]
Ethanol ≥3.29 mg/mL[4]Requires sonication for dissolution.
Dimethylformamide (DMF) ~1.5 mg/mL[5]
Aqueous Buffers Sparingly soluble[5]First dissolve in DMSO, then dilute with buffer. Prepare fresh.[5]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.

  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that your stock solution has been stored at -80°C and that the number of freeze-thaw cycles has been minimized.

    • Prepare Fresh Solution: If the stock is old or has been handled improperly, prepare a new stock solution from the solid powder.

    • Run a Control: Use a fresh aliquot of this compound alongside your current working stock in a simple, well-established assay (e.g., measuring histone H3 acetylation) to compare activity.

Issue 2: Precipitate observed in the stock solution upon thawing.

  • Possible Cause: The concentration of the stock solution may be too high, or the compound is coming out of solution due to absorbed moisture in the DMSO or improper thawing.

  • Troubleshooting Steps:

    • Gentle Re-dissolving: Warm the tube to 37°C for 10 minutes and vortex gently to try and re-dissolve the precipitate.[6]

    • Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Moisture can significantly reduce solubility.[1]

    • Centrifugation: Before taking your desired volume for an experiment, centrifuge the vial to pellet any undissolved precipitate and carefully pipette the supernatant. Note that this will lower the effective concentration of your solution.

    • Prepare a Lower Concentration Stock: If precipitation is a recurring issue, consider preparing a new stock solution at a slightly lower concentration.

Issue 3: High background or off-target effects observed at higher concentrations.

  • Possible Cause: While this compound is selective for p300/CBP, at higher concentrations, it may exhibit off-target effects.[8] One study found that at concentrations of 7 μM and higher, this compound can also inhibit histone deacetylases (HDACs), which could lead to counterintuitive results like increased histone acetylation.[8][9]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound in your assay to determine the optimal concentration that inhibits p300/CBP activity without causing significant off-target effects.

    • Review Literature: Check published studies for your specific cell line or experimental system to find the commonly used concentration range for this compound.

    • Include Specificity Controls: If possible, use other, structurally different p300/CBP inhibitors or perform genetic knockdown of p300/CBP to confirm that the observed phenotype is specifically due to p300/CBP inhibition.

Visualized Workflows and Pathways

C646_Signaling_Pathway This compound Mechanism of Action cluster_0 p300/CBP Complex cluster_1 Histone Substrate p300_CBP p300/CBP (HAT) Histone Histone Proteins (e.g., H3, H4) p300_CBP->Histone Transfers Acetyl Group Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Acetylated_Histone Acetylated Histones Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression Regulates This compound This compound This compound->p300_CBP Competitive Inhibition

Caption: this compound competitively inhibits the p300/CBP HAT enzyme, preventing histone acetylation.

C646_Experimental_Workflow This compound Handling and Storage Workflow A Receive Solid this compound B Store Solid at -20°C (Desiccated, Dark) A->B C Weigh Powder & Prepare Stock in Anhydrous DMSO B->C D Aliquot into Single-Use Tubes C->D E Long-Term Storage -80°C (Dark) D->E F Thaw Single Aliquot for Experiment E->F G Dilute to Working Concentration in Media F->G H Treat Cells G->H I Discard Unused Diluted Solution H->I

Caption: Recommended workflow for handling this compound from receipt to experimental use.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 445.42 g/mol )

  • High-purity, anhydrous DMSO[1]

  • Sterile, amber microcentrifuge tubes or clear tubes to be wrapped in aluminum foil

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a fume hood or designated weighing station, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.45 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution gently until the powder is completely dissolved. If needed, you can warm the solution briefly at 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. For long-term storage (up to 1 year), immediately place the aliquots in a -80°C freezer.[1][2] For short-term use, store at -20°C for up to 1-3 months.[1]

Critical Considerations:

  • Always use fresh, high-quality anhydrous DMSO to avoid solubility issues.[1]

  • Protect the solid compound and solutions from light at all stages.

  • Never use a stock solution that has been repeatedly frozen and thawed. Prepare single-use aliquots.

References

Validation & Comparative

A Researcher's Guide to Validating C646-Mediated p300 Inhibition in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methods to validate the inhibition of the histone acetyltransferase (HAT) p300 by the small molecule inhibitor C646 in a cellular context. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the on-target effects of this compound and compare its performance against alternative inhibitors. The guide includes detailed experimental protocols, quantitative comparisons, and essential control strategies to ensure data integrity.

Introduction to p300 and the Role of this compound

The E1A-associated protein p300 (also known as EP300 or KAT3B) and its close homolog, CREB-binding protein (CBP), are crucial transcriptional co-activators.[1][2] They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone proteins, primarily on lysine residues. This epigenetic modification typically leads to a more open chromatin structure, facilitating gene transcription. Beyond histones, p300/CBP can acetylate over 75 different proteins, influencing a vast array of cellular processes including cell cycle progression, DNA damage response, and apoptosis.[1]

This compound is a widely used, cell-permeable small molecule identified through virtual screening.[2][3][4] It acts as a competitive inhibitor with respect to acetyl-CoA, selectively targeting the HAT activity of p300/CBP with a reported inhibition constant (Kᵢ) of approximately 400 nM.[4][5][6] Validating its inhibitory action in cells is a critical step to ensure that observed biological effects are directly attributable to the suppression of p300/CBP HAT activity.

cluster_acetylation HAT Activity TF Transcription Factors (e.g., p53, NF-κB) p300 p300/CBP TF->p300 recruits Histones Histones (e.g., H3, H4) p300->Histones acetylates Ac_Histones Acetylated Histones (e.g., H3K27ac) p300->Ac_Histones produces AcetylCoA Acetyl-CoA AcetylCoA->p300 substrate This compound This compound Inhibitor This compound->p300 inhibits Chromatin Chromatin Relaxation Ac_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription

Figure 1. p300/CBP signaling and point of this compound inhibition.

Section 1: Direct Validation of p300 Catalytic Inhibition in Cells

The most direct method to confirm this compound activity in cells is to measure the acetylation status of known p300 substrates. Histone H3, particularly at lysine 27 (H3K27ac), is a well-established and robust biomarker for p300/CBP activity.

Key Assay: Western Blotting for Histone Acetylation

Treating cells with this compound should lead to a dose-dependent decrease in the levels of specific histone acetylation marks.

Primary Readouts:

  • H3K27ac: A primary and reliable mark of p300/CBP activity.[7]

  • H3K18ac: Another p300/CBP-associated acetylation site.[8]

  • Global H3 and H4 Acetylation: Can also be assessed using antibodies that recognize acetylated H3 or H4.[5][9][10]

It is crucial to compare the effects of this compound to a vehicle control (e.g., DMSO) and, ideally, an inactive this compound analog to control for off-target effects related to the chemical scaffold.[5][11]

process process input input output output control control A 1. Cell Culture Plate cells of interest B 2. Treatment (e.g., 6-24 hours) A->B F 3. Histone Extraction or Whole Cell Lysis B->F C Vehicle (DMSO) C->B D This compound (e.g., 10-25 µM) D->B E Inactive Analog (Control) E->B G 4. SDS-PAGE & Western Blot F->G H 5. Antibody Incubation (Anti-H3K27ac, Anti-H3) G->H I 6. Imaging & Densitometry H->I J Validate ↓ in H3K27ac/Total H3 I->J

Figure 2. Experimental workflow for Western blot validation.
Experimental Protocol: Western Blot for H3K27 Acetylation

  • Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) and/or a single, effective dose for a time course (e.g., 6, 12, 24 hours). Include vehicle (DMSO) and an inactive analog as negative controls.

  • Lysis/Histone Extraction:

    • For whole-cell lysates, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate).

    • For histone-enriched fractions, use an acid extraction protocol.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 15-30 µg of protein per lane on a 15% polyacrylamide gel to resolve histones.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated H3K27 (Ac-H3K27) and total Histone H3 (as a loading control), diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and image the blot.

  • Analysis: Quantify band intensity using densitometry software. Normalize the Ac-H3K27 signal to the total H3 signal.

Section 2: Target Gene Engagement and Functional Validation

Beyond histone modifications, validating the effect of this compound on p300-regulated gene expression and downstream cellular phenotypes provides crucial evidence of its mechanism of action.

Key Assays and Readouts
  • Chromatin Immunoprecipitation (ChIP)-qPCR: This technique demonstrates that the reduction in histone acetylation is occurring at the promoter regions of known p300 target genes.[1] Following treatment with this compound, a decrease in the signal for H3K27ac at these specific loci would be expected.

  • Quantitative PCR (qPCR): Measures changes in mRNA levels of p300 target genes. Inhibition of p300 should lead to the downregulation of genes it co-activates.[1]

  • Cell Viability and Proliferation Assays: Since p300 is involved in cell cycle control, its inhibition by this compound often leads to reduced cell proliferation or growth arrest.[1][10] This can be measured using assays like ³H-thymidine incorporation, XTT, or MTT.[1][5]

  • Apoptosis Assays: In many cancer cell lines, this compound treatment induces apoptosis, which can be quantified by Annexin V/PI staining and flow cytometry.[6][10]

Experimental Protocol: ChIP-qPCR for H3K27ac at a Target Gene Promoter
  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

  • Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin (saving some as "input") overnight at 4°C with an anti-H3K27ac antibody or a control IgG.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • qPCR Analysis: Perform qPCR using primers designed to amplify a known p300-regulated promoter region. Analyze the data using the percent input method. A significant reduction in H3K27ac enrichment at the target promoter in this compound-treated cells compared to the vehicle control validates inhibitor activity at a specific gene locus.

Section 3: Addressing Specificity and Off-Target Effects

A critical aspect of using any small molecule inhibitor is to demonstrate that the observed effects are due to the inhibition of the intended target and not an unrelated protein.

Known Off-Target Considerations for this compound
  • HDAC Inhibition: this compound has been reported to inhibit several histone deacetylases (HDACs), including HDAC2, 3, 6, and 8, with potencies in the micromolar range.[3] This is a significant consideration, as HDAC inhibition can have opposing effects to HAT inhibition on gene expression and may confound results, especially at higher this compound concentrations.

  • Compensatory Mechanisms: In some cellular contexts, inhibition of p300 by this compound has been shown to cause a compensatory increase in the expression of other HATs, such as PCAF and TIP60, which could lead to unexpected increases in certain acetylation marks.[12]

Essential Controls for Demonstrating Specificity
  • Inactive Analogs: Use a structurally similar but biochemically inactive compound (e.g., C37 or 6p) as a negative control.[1][5][11] This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should correlate with the known Kᵢ or cellular IC₅₀ of the compound for p300.

  • Orthogonal Approaches: If possible, confirm key findings by using a different, structurally unrelated p300 inhibitor or by genetic knockdown/knockout of p300 to see if the phenotype is recapitulated.

Hypothesis Hypothesis: Observed Effect is due to p300 Inhibition C646_Treat Treat with this compound Hypothesis->C646_Treat Analog_Treat Treat with Inactive Analog Hypothesis->Analog_Treat Effect_Observed Biological Effect Observed (e.g., ↓ H3K27ac) C646_Treat->Effect_Observed No_Effect No Biological Effect Observed Analog_Treat->No_Effect Conclusion Conclusion: Effect is p300-dependent, not due to scaffold Effect_Observed->Conclusion No_Effect->Conclusion

Figure 3. Logic diagram for using an inactive analog control.

Section 4: Comparison with Alternative p300/CBP Inhibitors

InhibitorTarget(s)MechanismPotencyKey Features & Considerations
This compound p300/CBPCompetitive with Acetyl-CoAKᵢ ≈ 400 nM[4][5][6]Widely used benchmark; potential for off-target HDAC inhibition at µM concentrations.[3]
A-485 p300/CBPCompetitive with Acetyl-CoAIC₅₀ ≈ 2-8 nM[8]Significantly more potent than this compound; serves as a good orthogonal tool.[8]
L002 p300ReversibleIC₅₀ ≈ 1.98 µM[9][13]Cell-permeable inhibitor identified through high-throughput screening.[9]
Curcumin p300/CBP, othersDirect inhibitor-Natural product with broad biological activity and multiple targets, limiting its specificity as a p300 probe.[4][14]
PROTACs (e.g., Compound 1) p300/CBPInduces protein degradationDC₅₀ (CBP) ≈ 2.5 µM[15]A newer strategy that eliminates both the catalytic and scaffolding functions of p300/CBP by inducing their degradation.[15]

Table 1: Comparison of this compound with alternative p300/CBP inhibitors. Potency values can vary based on assay conditions.

By employing the assays and controls outlined in this guide, researchers can confidently validate the intracellular inhibition of p300 by this compound, rigorously interpret their findings, and appropriately position their results within the broader context of p300/CBP biology and pharmacology.

References

A Head-to-Head Comparison of p300/CBP Inhibitors: C646 vs. A-485

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, the paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have emerged as critical transcriptional co-activators and promising therapeutic targets in various diseases, including cancer. The development of small molecule inhibitors targeting the catalytic HAT domain of p300/CBP has provided invaluable tools to probe their biological functions and assess their therapeutic potential. This guide offers a detailed comparison of two widely used p300/CBP inhibitors, C646 and A-485, with a focus on their biochemical and cellular activities, supported by experimental data.

Biochemical Potency and Selectivity

A-485 is a significantly more potent and selective inhibitor of p300/CBP compared to this compound.[1][2][3] A-485 exhibits nanomolar potency against both p300 and CBP, whereas this compound has a Ki in the hundreds of nanomolar range for p300.[1][4] Furthermore, A-485 demonstrates high selectivity for p300/CBP over other histone acetyltransferases, while this compound has been reported to inhibit other HATs and even histone deacetylases (HDACs) at higher concentrations.[1][5]

Table 1: Biochemical Potency of this compound and A-485 against p300/CBP

InhibitorTargetIC50KiAssay Method
This compound p300~0.32 µM[5]400 nM[4]Radioactive HAT Assay
A-485 p3009.8 nM[1]-TR-FRET Assay
A-485 CBP2.6 nM[1]-TR-FRET Assay

Table 2: Selectivity Profile of A-485 against other Histone Acetyltransferases

HAT EnzymeA-485 Inhibition at 10 µM
PCAFNo Inhibition[1]
GCN5L2No Inhibition[1]
HAT1No Inhibition[1]
MYST3No Inhibition[1]
MYST4No Inhibition[1]
TIP60No Inhibition[1]

Cellular Activity and Effects on Histone Acetylation

Both this compound and A-485 are cell-permeable and have been shown to inhibit histone acetylation in various cell lines. A-485 demonstrates superior potency in cellular assays, effectively reducing levels of H3K27ac and H3K18ac, known substrates of p300/CBP, at nanomolar concentrations.[1][6] In contrast, this compound requires micromolar concentrations to achieve similar effects, and some studies have reported off-target effects and even paradoxical increases in histone acetylation under certain conditions.[5]

Table 3: Cellular Activity of this compound and A-485 on Histone Acetylation

InhibitorCell LineTarget Histone MarkEC50Assay Method
This compound PC-3H3K27acModest inhibition at 10 µM[1]High-Content Microscopy
A-485 PC-3H3K27ac73 nM[6]High-Content Microscopy
A-485 PC-3H3K18acSimilar to H3K27ac inhibition[1]High-Content Microscopy

Mechanism of Action

Both this compound and A-485 are competitive inhibitors of the p300/CBP HAT domain with respect to acetyl-CoA.[2][4] They bind to the active site of the enzyme, preventing the transfer of an acetyl group from acetyl-CoA to histone and non-histone protein substrates. This inhibition of acetylation leads to a more condensed chromatin state and repression of gene transcription.

cluster_0 p300/CBP Inhibition Signaling Pathway p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones Histones->p300_CBP Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Chromatin C646_A485 This compound / A-485 C646_A485->p300_CBP Inhibition

Caption: p300/CBP Inhibition Pathway.

Experimental Protocols

Histone Acetyltransferase (HAT) Assay (Radioactive Method for this compound)

This protocol is adapted from a method used to determine the IC50 values of p300 HAT inhibitors.[7]

  • Reaction Mixture Preparation: Prepare a reaction mix in 20 mM HEPES (pH 7.9) containing 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA, 100 µM H4-15 peptide, and 5 nM p300 enzyme.

  • Inhibitor Addition: Add this compound over a range of concentrations, ensuring the DMSO concentration remains constant (<5%).

  • Incubation: Incubate the reactions at 30°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a 1:1 mixture of ¹²C-acetyl-CoA and ¹⁴C-acetyl-CoA to a final concentration of 20 µM.

  • Reaction Time: Allow the reaction to proceed for 10 minutes at 30°C.

  • Quenching: Quench the reaction by adding 14% SDS (w/v).

  • Detection: The production of ¹⁴C-labeled acetylated H4-15 peptide is monitored electrophoretically.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay (for A-485)

This assay measures the acetylation of a biotinylated histone H4 peptide.[1]

  • Reaction Components: The assay components include the p300-BHC or CBP-BHC enzyme, a biotinylated histone H4 peptide substrate, and acetyl-CoA.

  • Inhibitor Addition: Add A-485 at various concentrations.

  • Reaction Incubation: Incubate the reaction mixture to allow for enzymatic activity.

  • Detection: The TR-FRET signal is measured, which is proportional to the amount of acetylated peptide produced. The signal is generated by the proximity of a europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin conjugate that binds to the biotinylated peptide.

cluster_1 Experimental Workflow: Cellular Histone Acetylation Assay Start Cell Culture & Treatment (with this compound or A-485) Harvest Harvest Cells Start->Harvest Lysis Cell Lysis & Histone Extraction Harvest->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-H3K27ac) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Cellular Histone Acetylation Workflow.

Cellular Histone Acetylation Assay (Western Blot)

This protocol outlines the general steps for assessing changes in histone acetylation in cells treated with p300/CBP inhibitors.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or A-485 for the desired time.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27ac).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry and normalize to a loading control (e.g., total histone H3).

Conclusion

Both this compound and A-485 are valuable chemical probes for studying the function of p300/CBP. However, A-485 offers significant advantages in terms of potency and selectivity, making it a more precise tool for interrogating the specific roles of p300/CBP HAT activity in biological processes. Researchers should carefully consider the experimental context and the potential for off-target effects when choosing between these inhibitors. For studies requiring high specificity and potency, A-485 is the superior choice. This compound, while less potent and selective, has been widely used and can still be a useful tool, particularly when its limitations are acknowledged and controlled for.

References

A Comparative Guide to the Western Blot Validation of Reduced H3K27 Acetylation by C646

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor C646 with other alternatives in reducing Histone H3 Lysine 27 acetylation (H3K27ac). It includes supporting experimental data, detailed protocols for western blot validation, and visualizations of the underlying signaling pathway and experimental workflow.

This compound and the Regulation of H3K27 Acetylation

Histone acetylation is a key epigenetic modification associated with transcriptional activation. The enzymes responsible for this modification are histone acetyltransferases (HATs). Specifically, the E1A binding protein p300 (p300) and CREB-binding protein (CBP) are two closely related HATs that play a crucial role in acetylating H3K27. Elevated levels of H3K27ac are often observed in various diseases, including cancer, making p300/CBP attractive therapeutic targets.

This compound is a potent and selective, cell-permeable inhibitor of the p300/CBP HATs.[1][2] It acts as a competitive inhibitor of Acetyl-CoA, leading to a reduction in the acetylation of histone and non-histone protein targets of p300/CBP, including H3K27. This guide will compare the efficacy of this compound to other known p300/CBP inhibitors in reducing H3K27ac levels, as validated by western blotting.

Comparative Analysis of p300/CBP Inhibitors

The following table summarizes the quantitative data on the effect of this compound and its alternatives on H3K27 acetylation. The data is compiled from various studies and presented to facilitate a direct comparison.

InhibitorTarget(s)IC50/KiCell Line/SystemTreatment ConditionsObserved Effect on H3K27acReference
This compound p300/CBPKi = 400 nM (p300)TGFβ-activated LX2 cells20 µMEffective inhibition of H3K27ac[1]
Mouse fibroblasts25 µMInhibition of basal and TSA-inducible H3 acetylation[2]
Anacardic Acid p300/CBP, PCAFIC50 = ~5 µM (p300)MCF7 and T47D cells50-100 µM, 24-48 hrSignificant reduction in global H3K27ac[3]
Curcumin p300/CBP, other HATsIC50 = ~25 µM (p300)Rat model of manganese neurotoxicityNot specifiedIncreased H3K27 acetylation at the SOD2 gene promoter[2]
Cardiomyocytes10 µMRepressed PE-induced histone H3 acetylation[4]
SGC-CBP30 CREBBP/EP300IC50 = 21 nM (CREBBP), 38 nM (EP300)Porcine skeletal muscle satellite cellsNot specifiedReduced level of H3K27ac[5]
FibroblastsNot specifiedReduction of H3K27 acetylation over accessible regions[6]

Experimental Protocols

Accurate and reproducible western blot analysis is crucial for validating the effects of HAT inhibitors. Below are detailed protocols for cell treatment and subsequent western blot analysis of H3K27ac.

Cell Treatment with this compound and Alternatives
  • Cell Culture: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of this compound, Anacardic Acid, Curcumin, or SGC-CBP30 in DMSO. Dilute the stock solution to the desired final concentration in cell culture media.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the inhibitor. A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired time period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting for H3K27ac
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27ac (e.g., rabbit anti-H3K27ac) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control on a separate blot or after stripping the H3K27ac antibody.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K27ac signal to the total Histone H3 signal to determine the relative change in acetylation.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 p300/CBP Signaling Pathway Acetyl-CoA Acetyl-CoA p300_CBP p300/CBP Acetyl-CoA->p300_CBP Histone_H3 Histone H3 p300_CBP->Histone_H3 HAT Activity H3K27ac H3K27ac Histone_H3->H3K27ac Acetylation Gene_Activation Transcriptional Activation H3K27ac->Gene_Activation This compound This compound This compound->p300_CBP Inhibition

Caption: p300/CBP-mediated H3K27 acetylation and its inhibition by this compound.

G cluster_1 Western Blot Workflow for H3K27ac Validation Cell_Treatment 1. Cell Treatment with Inhibitor (e.g., this compound) Protein_Extraction 2. Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Western Blot Transfer SDS_PAGE->Transfer Antibody_Incubation 5. Antibody Incubation (Anti-H3K27ac, Anti-H3) Transfer->Antibody_Incubation Detection 6. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 7. Densitometry and Analysis Detection->Analysis

Caption: Experimental workflow for validating reduced H3K27ac by western blot.

Conclusion

This compound is a well-validated inhibitor of p300/CBP that effectively reduces H3K27 acetylation. This guide provides a framework for comparing this compound to other inhibitors like Anacardic Acid, Curcumin, and SGC-CBP30. The choice of inhibitor will depend on the specific experimental context, including required potency, selectivity, and cell type. The provided protocols and diagrams serve as a resource for researchers to design and execute robust experiments for validating the modulation of H3K27ac levels.

References

Comparative Analysis of C646 and Other Histone Acetyltransferase Inhibitors: A Dose-Response Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, Histone Acetyltransferase (HAT) inhibitors have emerged as a promising class of therapeutics for various diseases, particularly cancer. Among these, C646, a selective inhibitor of the p300/CBP HAT family, has garnered significant attention. This guide provides a comparative analysis of the dose-response relationship of this compound with other notable HAT inhibitors, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields.

Dose-Response Comparison of HAT Inhibitors

The inhibitory potency of this compound and alternative HAT inhibitors, Garcinol and Anacardic Acid, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's effectiveness, are summarized in the table below. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.

InhibitorTarget(s)Cancer Cell LineIC50 (µM)Reference(s)
This compound p300/CBPPancreatic (PSN1, MIAPaCa2)~20-30[1]
Prostate (PC3, LNCaP, Du145, LAPC-4)~20[2]
Rhabdomyosarcoma (RH30, RD)~16-17[3]
Garcinol p300/PCAF, HDAC11Pancreatic (BxPC-3)20[1]
Neuroblastoma (SH-SY5Y)6.3 - 7.8[4]
Colon (HT-29, HCT-116)3.2 - 21.4[5]
Rhabdomyosarcoma (RH30, RD)~15-16[3]
Anacardic Acid p300/PCAFBreast (MDA-MB-231)19.7[6][7]
Breast (MCF-7)13.5[8]
Rhabdomyosarcoma (RH30, RD)~53-54[3]
Breast (MCF-7)18.9 (µg/mL)
Hepatocarcinoma (HepG-2)26.1 (µg/mL)
Gastric (MKN-45)17.7 (µg/mL)

Note: The IC50 values for Anacardic Acid in MCF-7, HepG-2, and MKN-45 cell lines were reported in µg/mL.

Experimental Protocols

Accurate and reproducible dose-response data is contingent on standardized experimental protocols. Below are detailed methodologies for commonly used assays to determine the IC50 of HAT inhibitors.

Cell Viability Assays (MTT and CCK-8)

These colorimetric assays are widely used to assess cell proliferation and cytotoxicity.[1]

1. Cell Seeding:

  • Culture cells to logarithmic growth phase.

  • Trypsinize and resuspend cells in fresh medium.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the HAT inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor to achieve a range of desired concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Assay Procedure:

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[1]

    • Incubate for 1-4 hours at 37°C.[1]

    • Measure the absorbance at 450 nm using a microplate reader.[1]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding)

This assay directly measures the enzymatic activity of HATs by quantifying the incorporation of radiolabeled acetyl groups into a histone substrate.[10][11]

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

    • Histone substrate (e.g., core histones or a specific histone peptide).

    • [14C] or [3H]-labeled Acetyl-CoA.

    • Purified HAT enzyme or nuclear extract.

  • Initiate the reaction by adding the enzyme.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

2. Stopping the Reaction and Binding:

  • Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [14C]Acetyl-CoA.

3. Quantification:

  • Dry the filter paper.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

4. Data Analysis:

  • Calculate the HAT activity as the amount of incorporated radiolabel.

  • To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the compound and calculate the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for dose-response curve analysis.

HAT_Inhibition_Mechanism cluster_nucleus Nucleus HAT HAT (p300/CBP) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation Histone Histone Tail Histone->HAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Enables This compound This compound This compound->HAT Inhibits

Caption: General mechanism of HAT inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p300_CBP p300/CBP NFkB_nuc->p300_CBP Recruits Target_Genes Pro-inflammatory Gene Transcription p300_CBP->Target_Genes Co-activates This compound This compound This compound->p300_CBP Inhibits

Caption: Role of p300/CBP in the NF-κB signaling pathway.

p53_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes p300_CBP p300/CBP p53->p300_CBP Recruits Acetylated_p53 Acetylated p53 p300_CBP->p53 Acetylates Target_Genes Target Gene Transcription (e.g., p21, BAX) Acetylated_p53->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis This compound This compound This compound->p300_CBP Inhibits

Caption: p300/CBP-mediated acetylation in the p53 pathway.

Dose_Response_Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with HAT Inhibitor (Dose Range) cell_culture->treatment viability_assay Cell Viability Assay (MTT / CCK-8) treatment->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (% Viability vs. Log[Inhibitor]) data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Experimental workflow for dose-response analysis.

References

The Critical Role of a Negative Control in C646 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of epigenetic research, the small molecule C646 has been a widely utilized tool for investigating the function of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP). However, the inherent reactivity of this compound necessitates the use of a proper negative control to ensure that observed biological effects are specifically due to the inhibition of p300/CBP and not off-target interactions. This guide provides a comprehensive comparison of experimental approaches, highlighting the importance of a well-defined control and introducing a superior alternative for more reliable and reproducible results.

The quest for a direct, commercially available negative control for this compound—a structurally similar but inactive compound—has been challenging for researchers. The absence of such a molecule complicates the interpretation of experimental data, as this compound is known to contain a Michael acceptor, a reactive chemical group that can lead to non-specific binding to other proteins. To address this, this guide introduces A-485, a potent and selective p300/CBP inhibitor, and its corresponding inactive analog, A-486, as a robust system for dissecting the specific roles of p300/CBP in cellular processes.

Comparing this compound and A-485: A Tale of Two Inhibitors

While both this compound and A-485 target the catalytic HAT domain of p300/CBP, key differences in their properties make A-485, in conjunction with its inactive control A-486, a more reliable choice for rigorous scientific inquiry.

FeatureThis compoundA-485A-486 (Negative Control)
Mechanism of Action Competitive inhibitor of the p300/CBP HAT domainCompetitive inhibitor of the p300/CBP HAT domainInactive analog of A-485
Potency (IC50 for p300) ~1.6 µM~0.06 µMInactive
Negative Control Not commercially availableA-486N/A
Potential for Off-Target Effects Higher, due to the presence of a Michael acceptorLower, designed for higher selectivityN/A

Experimental Data: The Proof is in the Protocol

The following sections detail key experiments where the use of a proper negative control is paramount and provide comparative data between this compound and the A-485/A-486 system.

Histone Acetylation Assay (Western Blot)

A primary application of p300/CBP inhibitors is to study their effect on histone acetylation. A western blot analysis of key histone marks, such as H3K27ac, can directly demonstrate the on-target activity of the inhibitor.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., PC-3 prostate cancer cells) at a suitable density and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), A-485 (e.g., 1 µM), A-486 (e.g., 1 µM), or DMSO (vehicle control) for the desired time (e.g., 24 hours).

  • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27ac and a loading control (e.g., total Histone H3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results:

TreatmentH3K27ac LevelsTotal Histone H3 LevelsInterpretation
DMSO (Vehicle)HighUnchangedBaseline histone acetylation
This compoundReducedUnchangedInhibition of p300/CBP activity
A-485Significantly ReducedUnchangedPotent inhibition of p300/CBP activity
A-486UnchangedUnchangedConfirms that the effect of A-485 is not due to its core chemical structure
Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where p300/CBP is bound and to assess how inhibitor treatment affects histone acetylation at these sites.

Experimental Protocol:

  • Cell Treatment and Cross-linking: Treat cells with inhibitors as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac.

  • Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the antibody.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment.

Expected Results:

TreatmentGlobal H3K27ac ChIP-seq SignalInterpretation
DMSO (Vehicle)Strong signal at enhancers and promotersp300/CBP is active and acetylating histones at regulatory regions
This compoundReduced signal at enhancers and promotersThis compound inhibits p300/CBP activity at its target genomic loci
A-485Markedly reduced signal at enhancers and promotersA-485 potently and specifically inhibits p300/CBP-mediated histone acetylation genome-wide
A-486No significant change in signalThe reduction in H3K27ac signal is a direct result of p300/CBP inhibition by A-485

Visualizing the Concepts: Signaling Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams, generated using the DOT language for Graphviz, illustrate the p300/CBP signaling pathway and the experimental workflows.

p300_CBP_Signaling cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_p300 p300/CBP Regulation cluster_output Downstream Effects Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, p53) Kinase_Cascade->Transcription_Factors p300_CBP p300/CBP Transcription_Factors->p300_CBP recruitment HAT_Domain HAT Domain p300_CBP->HAT_Domain Histone_Acetylation Histone Acetylation (e.g., H3K27ac) HAT_Domain->Histone_Acetylation catalyzes This compound This compound This compound->HAT_Domain inhibits A485 A-485 A485->HAT_Domain inhibits A486 A-486 (Negative Control) A486->HAT_Domain no effect Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: p300/CBP Signaling Pathway and Points of Inhibition.

ChIP_Seq_Workflow cluster_treatment Cell Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing & Analysis start Start: Cells in Culture treatment Treat with: - this compound - A-485 - A-486 (Control) - DMSO (Vehicle) start->treatment crosslinking Cross-link with Formaldehyde treatment->crosslinking lysis Cell Lysis & Sonication crosslinking->lysis ip Immunoprecipitation (e.g., anti-H3K27ac) lysis->ip wash Washes ip->wash elution Elution wash->elution reverse Reverse Cross-linking & DNA Purification elution->reverse library Library Preparation reverse->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis: Alignment & Peak Calling sequencing->analysis end End: Genomic Maps of H3K27ac analysis->end

C646: A Detailed Guide to its Specificity for p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the histone acetyltransferase (HAT) inhibitor, C646, focusing on its specificity for the closely related p300 and CBP (CREB-binding protein) enzymes over other HAT families. The information presented is collated from various experimental sources to offer a clear perspective on its utility as a selective chemical probe.

Quantitative Comparison of this compound Inhibition Across Histone Acetyltransferases

This compound is a potent and selective inhibitor of the p300/CBP HAT family, demonstrating competitive inhibition with respect to acetyl-CoA.[1] Its selectivity is a critical attribute for researchers studying the specific roles of p300/CBP in cellular processes. The following table summarizes the inhibitory activity of this compound against a panel of histone acetyltransferases.

Histone Acetyltransferase (HAT)Enzyme FamilyIC50 / Ki ValuePercent InhibitionReference
p300 GNATKi = 400 nM86% at 10 µM[1][2]
CBP GNAT-Similar to p300[1]
PCAF (KAT2B) GNAT-< 10% at 10 µM[1]
GCN5 (KAT2A) GNAT-< 10% at 10 µM[1]
MOZ (KAT6A) MYST-< 10% at 10 µM[1]
KAT8 (MOF) MYSTNo Inhibition-[3]
Serotonin N-acetyltransferase GNAT-< 10% at 10 µM[1]
Rtt109 --< 10% at 10 µM[1]
Sas MYST-< 10% at 10 µM[1]

Note: A definitive IC50 or Ki value for many of the less-inhibited HATs is not widely reported in the literature, with most studies confirming a lack of significant inhibition at concentrations effective against p300.

Experimental Protocols

To determine the inhibitory profile of this compound, a robust in vitro histone acetyltransferase activity assay is essential. The following protocol outlines a common method used to assess HAT inhibition.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This protocol is adapted from commercially available HAT activity assay kits.

1. Reagent Preparation:

  • HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • Substrates:

    • Histone H3 or H4 peptide (e.g., 50 µM).

    • Acetyl-Coenzyme A (Acetyl-CoA) (e.g., 50 µM).

  • Enzymes: Recombinant human p300, PCAF, GCN5, etc. (concentration to be optimized for linear reaction kinetics).

  • Inhibitor: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), with serial dilutions prepared.

  • Developing Solution: A reagent that reacts with the product of the HAT reaction (Coenzyme A-SH) to produce a fluorescent signal.

2. Assay Procedure:

  • Prepare a reaction master mix containing HAT Assay Buffer, histone peptide, and Acetyl-CoA.

  • In a 96-well microplate, add the desired concentration of this compound or DMSO (vehicle control).

  • Add the recombinant HAT enzyme to each well to initiate the reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the developing solution.

  • Incubate for a further 15 minutes at room temperature to allow for signal development.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare HAT Buffer, Substrates (Histone, Acetyl-CoA), Enzymes, and this compound dilutions Mix Combine reagents in 96-well plate Reagents->Mix Add to plate Incubate Incubate at 30°C Mix->Incubate Stop Add Developing Solution Incubate->Stop Read Measure Fluorescence Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 1. Experimental workflow for determining the IC50 of this compound against HATs.

This compound's inhibitory effect on p300 has significant implications for signaling pathways where p300 acts as a critical co-activator. One of the most well-studied is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory responses.

G Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation p300 p300/CBP NFkB_nuc->p300 Recruits Transcription Gene Transcription NFkB_nuc->Transcription Activates Histones Histones p300->Histones Acetylates This compound This compound This compound->p300 Inhibits Acetylation Histone Acetylation (H3, H4) Histones->Acetylation Acetylation->Transcription Promotes Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) Transcription->Genes

Figure 2. this compound inhibits NF-κB signaling by blocking p300-mediated histone acetylation.

References

A Comparative Guide to C646-Based PROTACs for CBP/p300 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) developed using the CBP/p300 inhibitor C646. It evaluates their performance against alternative PROTACs targeting the same proteins and includes detailed experimental data and protocols to support further research and development in this area.

Introduction to this compound-Based PROTACs

The lysine acetyltransferases CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators implicated in the development of various cancers.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.[4][5] By linking a target protein-binding ligand to an E3 ubiquitin ligase ligand, PROTACs create a ternary complex that leads to the ubiquitination and subsequent degradation of the protein of interest.

This compound is a known catalytic inhibitor of CBP/p300.[1] Researchers have leveraged this compound as a warhead to develop PROTACs aimed at degrading these key epigenetic regulators. This guide focuses on two such this compound-based PROTACs, herein referred to as Compound 1 and Compound 2, and compares their efficacy with other notable CBP/p300-targeting PROTACs.

Performance Comparison of CBP/p300 PROTACs

The following tables summarize the performance of this compound-based PROTACs and alternative CBP/p300 degraders based on available experimental data.

Table 1: this compound-Based PROTACs vs. This compound Inhibitor

CompoundTarget(s)E3 Ligase LigandLinkerAntiproliferative IC50 (SU-DHL-10 cells)Reference
Compound 1 CBP/p300Thalidomide (CRBN)PEG-based (longer)3.44 µM[1]
Compound 2 CBP/p300Thalidomide (CRBN)PEG-based (shorter)6.44 µM[1]
This compound CBP/p300--12.15 µM[1]

Key Finding: Both this compound-based PROTACs, Compound 1 and Compound 2, demonstrated significantly more potent antiproliferative activity in the SU-DHL-10 lymphoma cell line compared to the parent inhibitor this compound.[1] Compound 1, with a longer polyethylene glycol (PEG)-based linker, was found to be more active than Compound 2, suggesting that the linker length plays a crucial role in the formation of a productive ternary complex for CBP/p300 degradation.[1]

Table 2: Alternative Advanced CBP/p300 PROTACs

PROTAC NameWarhead (Target Ligand)E3 Ligase LigandDC50DmaxCell LineReference
JQAD1 A-485 (HAT inhibitor)Cereblon (CRBN)≤ 31.6 nM (for p300)>95%Kelly (neuroblastoma)[6]
CBPD-409 GNE-049 (Bromodomain inhibitor)Cereblon (CRBN)0.2 - 0.4 nM>95%VCaP, LNCaP, 22Rv1 (prostate cancer)[7][8][9][10][11]
JET-209 UndisclosedCereblon (CRBN)0.05 nM (CBP), 0.2 nM (p300)>95%RS4;11 (leukemia)[12]

Note on Metrics:

  • DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Key Finding: Alternative PROTACs for CBP/p300, such as JQAD1, CBPD-409, and JET-209, which utilize different warheads targeting either the histone acetyltransferase (HAT) domain or the bromodomain, have demonstrated exceptionally high potency in degrading their targets, with DC50 values in the nanomolar and even sub-nanomolar range.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a this compound-based PROTAC involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins CBP and p300, leading to their ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (CBP/p300-PROTAC-CRBN) PROTAC->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CBP_p300->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: this compound-PROTAC mediated degradation of CBP/p300.

Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the efficacy of a novel PROTAC involves a series of in vitro experiments to confirm target engagement, degradation, and cellular effects.

Experimental_Workflow Start PROTAC Synthesis and Characterization Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Treatment Treat Cells with PROTAC and Controls Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., MTS) Treatment->Viability WB Western Blot Analysis (Protein Degradation) Lysis->WB Ubiquitination Ubiquitination Assay Lysis->Ubiquitination End Data Analysis and Conclusion WB->End Viability->End Ubiquitination->End

Caption: Standard workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

1. Western Blot for Protein Degradation

This protocol is essential for visually confirming and quantifying the degradation of target proteins.

  • Cell Lysis:

    • After treating cells with the PROTAC for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein (e.g., CBP, p300) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

2. MTS Assay for Cell Viability

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC, this compound, and vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][2][3]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

3. In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

  • Cell Transfection (Optional): For enhanced detection, cells can be transfected with plasmids expressing tagged ubiquitin (e.g., His-Ub or HA-Ub).

  • PROTAC and Proteasome Inhibitor Treatment:

    • Treat cells with the PROTAC of interest.

    • As a crucial control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should block degradation and lead to an accumulation of the ubiquitinated target protein.

  • Immunoprecipitation:

    • Lyse the cells under denaturing conditions to preserve ubiquitination.

    • Immunoprecipitate the target protein (e.g., CBP or p300) using a specific antibody.

  • Western Blot Analysis:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.

    • Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated and proteasome inhibitor-cotreated samples indicates successful ubiquitination.

References

Assessing the Reversibility of C646 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nature of enzyme inhibition is paramount. This guide provides an objective comparison of the reversibility of C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with alternative inhibitors. Experimental data and detailed protocols are presented to support the assessment of its binding characteristics.

This compound is a competitive inhibitor of p300/CBP with respect to acetyl-CoA, and is generally considered to be a reversible inhibitor.[1][2][3] Evidence for its reversible nature comes from studies showing that the level of p300 inhibition by this compound is independent of pre-incubation time, and the acetyl transfer catalyzed by p300 remains linear over time in the presence of this compound.[1] These are hallmarks of a classical, reversible inhibitor.

However, some findings suggest a more complex interaction. One report indicated that a close analog of this compound, lacking a potentially thiol-reactive olefin, was inactive in cellular assays, hinting at a possible covalent mechanism of action for this compound.[4] Furthermore, another study identified this compound as a molecule that induces protein degradation through a neddylation-dependent pathway, directly targeting and degrading Exportin-1 (XPO1), which in turn affects p300 chromatin occupancy.[4] This suggests that the cellular effects of this compound may not be solely due to direct, reversible inhibition of p300/CBP HAT activity.

This guide explores the experimental approaches used to determine inhibitor reversibility and compares this compound with other p300/CBP inhibitors.

Comparison of p300/CBP Inhibitor Reversibility

The following table summarizes the reversibility and key characteristics of this compound and alternative p300/CBP inhibitors.

InhibitorTarget(s)Mechanism of ActionReversibilityKey Experimental Evidence
This compound p300/CBPCompetitive with Acetyl-CoAGenerally considered ReversibleInhibition is independent of pre-incubation time; acetyl transfer is linear over time.[1] However, some evidence suggests potential for covalent interaction and indirect effects via XPO1 degradation.[4]
A-485 p300/CBPCompetitive with Acetyl-CoAReversibleRapidly reversible inhibition of H3K27 acetylation in washout experiments.[5]
Compound 2 (Acrylamide) p300/CBPCovalentIrreversibleSignificantly less reversible inhibition of H3K27 acetylation compared to A-485 in washout experiments; sustained inhibition after washout.[5]
L002 p300Competitive with Acetyl-CoAReversibleDescribed as a reversible and specific p300 inhibitor.[6]

Experimental Protocols for Assessing Reversibility

Determining whether an inhibitor binds reversibly or irreversibly to its target is crucial. The following are detailed methodologies for key experiments used to assess inhibitor reversibility.

Washout Experiment

This method assesses the recovery of cellular activity after the removal of the inhibitor.

Objective: To determine if the inhibitory effect of a compound is reversed upon its removal from the cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC-3 prostate cancer cells) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the inhibitor (e.g., this compound or a comparator like A-485) at a concentration known to inhibit the target (e.g., 10x the EC50 for histone acetylation inhibition) for a specified duration (e.g., 24 hours).[5]

  • Washout Procedure:

    • Aspirate the medium containing the inhibitor.

    • Wash the cells multiple times (e.g., 3 times) with fresh, pre-warmed, inhibitor-free medium to remove any unbound compound.

    • After the final wash, add fresh, inhibitor-free medium to the cells.

  • Time-Course Analysis:

    • Incubate the cells for various time points post-washout (e.g., 1, 4, 8, 24, 48 hours).[5]

  • Endpoint Measurement:

    • At each time point, lyse the cells and analyze the target activity. For p300/CBP, this is often the level of a specific histone acetylation mark, such as H3K27ac, which can be quantified by Western blot or ELISA.[5]

  • Data Analysis:

    • Compare the levels of the target marker at different time points post-washout to the levels in cells continuously treated with the inhibitor and to untreated control cells. A return of the marker to baseline levels indicates reversible inhibition.

Jump Dilution Assay

This in vitro biochemical assay measures the dissociation rate of an inhibitor from its target enzyme.

Objective: To determine the inhibitor's off-rate (k_off) and residence time on the target.

Methodology:

  • Enzyme-Inhibitor Complex Formation:

    • Pre-incubate the purified enzyme (e.g., p300 HAT domain) with a saturating concentration of the inhibitor (e.g., 10x IC50) to allow for the formation of the enzyme-inhibitor (EI) complex.[7][8]

  • Rapid Dilution ("Jump"):

    • Rapidly dilute the EI complex (e.g., 100-fold) into a reaction mixture containing the enzyme's substrates (e.g., a histone peptide and acetyl-CoA) and detection reagents.[7][9] The dilution should reduce the free inhibitor concentration to a level well below its IC50.

  • Monitoring Enzyme Activity:

    • Continuously monitor the recovery of enzyme activity over time as the inhibitor dissociates from the enzyme.[7][10] This can be done using a variety of methods, such as radiometric assays, fluorescence-based assays, or coupled enzyme assays that detect a product of the HAT reaction.

  • Data Analysis:

    • Fit the progress curves of enzyme activity recovery to an appropriate kinetic model to determine the dissociation rate constant (k_off).[8][11] The residence time (τ) of the inhibitor is the reciprocal of the k_off (τ = 1/k_off). A short residence time is indicative of a rapidly reversible inhibitor.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the p300/CBP signaling pathway and the experimental workflows for assessing inhibitor reversibility.

p300_CBP_Signaling_Pathway cluster_stimuli External Stimuli cluster_signaling Signaling Cascades cluster_transcription Transcriptional Regulation Growth_Factors Growth Factors Receptors Cell Surface Receptors Growth_Factors->Receptors Cytokines Cytokines Cytokines->Receptors Stress Stress Stress->Receptors Kinases Kinase Cascades Receptors->Kinases TFs Transcription Factors (e.g., p53, NF-κB) Kinases->TFs p300_CBP p300/CBP TFs->p300_CBP HAT_Activity HAT Activity p300_CBP->HAT_Activity Histones Histones HAT_Activity->Histones Acetyl-CoA Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression This compound This compound This compound->HAT_Activity Inhibits

Caption: p300/CBP signaling pathway and point of this compound inhibition.

Washout_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout cluster_analysis Analysis Start Plate Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Add_Inhibitor Add Inhibitor (e.g., this compound) Incubate_Overnight->Add_Inhibitor Incubate_Treatment Incubate (e.g., 24h) Add_Inhibitor->Incubate_Treatment Aspirate Aspirate Medium Incubate_Treatment->Aspirate Wash Wash with Fresh Medium (3x) Aspirate->Wash Add_Fresh_Medium Add Inhibitor-Free Medium Wash->Add_Fresh_Medium Time_Points Incubate for Various Time Points Add_Fresh_Medium->Time_Points Lyse_Cells Lyse Cells Time_Points->Lyse_Cells Measure_Activity Measure Target Activity (e.g., H3K27ac levels) Lyse_Cells->Measure_Activity Analyze_Data Analyze Data Measure_Activity->Analyze_Data

Caption: Workflow for a washout experiment to assess inhibitor reversibility.

Jump_Dilution_Workflow cluster_complex_formation Complex Formation cluster_dilution_reaction Dilution & Reaction cluster_data_analysis Data Analysis Start Purified Enzyme (p300) + Saturating Inhibitor (this compound) Pre_Incubate Pre-incubate to form Enzyme-Inhibitor (EI) Complex Start->Pre_Incubate Jump_Dilution Rapid 100-fold Dilution ('Jump') into Reaction Mix with Substrates Pre_Incubate->Jump_Dilution Monitor_Activity Continuously Monitor Enzyme Activity Recovery Jump_Dilution->Monitor_Activity Plot_Progress_Curves Plot Progress Curves Monitor_Activity->Plot_Progress_Curves Fit_Data Fit Data to Kinetic Model Plot_Progress_Curves->Fit_Data Calculate_koff Calculate k_off and Residence Time Fit_Data->Calculate_koff

Caption: Workflow for a jump dilution assay to determine inhibitor off-rate.

References

Cross-Validation of C646 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule C646 is a widely utilized potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Validating the on-target effects of chemical probes like this compound is paramount in research and drug development. Cross-validation with genetic models, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of p300 and CBP, provides a crucial methodology to confirm that the observed pharmacological effects are indeed due to the inhibition of the intended targets. This guide provides a comparative analysis of the effects of this compound versus genetic inhibition of p300 and CBP, supported by experimental data and detailed protocols.

Mechanism of Action: Pharmacological vs. Genetic Inhibition

This compound is a competitive inhibitor of p300/CBP with respect to acetyl-CoA, with a Ki (inhibition constant) of approximately 400 nM for p300.[1] It binds to the HAT domain of p300 and CBP, preventing the transfer of acetyl groups to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters.

Genetic inhibition , through methods like siRNA, shRNA, or CRISPR-Cas9, leads to a direct reduction in the total cellular levels of p300 and/or CBP protein. This approach allows for the specific investigation of the roles of each paralog, revealing that while often redundant, they also possess non-redundant functions in regulating gene expression and cell phenotype.[3]

Signaling Pathways and Cellular Processes Affected

Both this compound treatment and genetic knockdown of p300/CBP impact a multitude of signaling pathways critical for cell fate and function. The diagram below illustrates some of the key pathways regulated by p300/CBP.

p300_CBP_Signaling_Pathways cluster_upstream Upstream Signals cluster_core p300/CBP Core Regulation cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors p300_CBP p300/CBP (HAT Activity) Growth_Factors->p300_CBP Activate Cytokines Cytokines Cytokines->p300_CBP Activate DNA_Damage DNA Damage DNA_Damage->p300_CBP Activate Hormones Hormones Hormones->p300_CBP Activate Histones Histones (H3, H4) p300_CBP->Histones Acetylates TFs Transcription Factors (e.g., p53, NF-κB, AP-1) p300_CBP->TFs Acetylates & Co-activates Cell_Cycle Cell Cycle Progression Histones->Cell_Cycle Apoptosis Apoptosis Histones->Apoptosis Differentiation Differentiation Histones->Differentiation Proliferation Proliferation Histones->Proliferation Inflammation Inflammation Histones->Inflammation DNA_Repair DNA Repair Histones->DNA_Repair TFs->Cell_Cycle TFs->Apoptosis TFs->Differentiation TFs->Proliferation TFs->Inflammation TFs->DNA_Repair

Caption: Key signaling pathways and cellular processes regulated by p300/CBP histone acetyltransferases.

Comparative Data: this compound vs. Genetic Knockdown

Direct comparative studies provide the most rigorous validation of a chemical probe's on-target effects. The following tables summarize quantitative data from studies that have compared the effects of this compound with those of p300 and/or CBP genetic knockdown in the same cellular context.

Table 1: Effects on Cell Viability and Proliferation

Cell LineInterventionEndpointResultReference
Pancreatic Cancer (PSN1, MIAPaCa2)This compound (20-40 µM, 72h)Cell Viability (WST-8)Dose-dependent decrease[4]
siRNA (p300 & CBP)Cell Viability (WST-8)Significant decrease[4]
Ewing Sarcoma (SKES1, A4573, TC71)siRNA (p300/CBP)Cell ViabilitySignificant reduction[5]
SU-DHL-10 (Lymphoma)This compoundIC5012.15 µM[6]

Table 2: Effects on Histone Acetylation and Gene Expression

Cell LineInterventionTargetResultReference
Pancreatic Cancer (PSN1, MIAPaCa2)This compound (40 µM, 72h)H3K18ac, H3K27acDecreased[4]
siRNA (p300 & CBP)H3K18ac, H3K27acDecreased[4]
This compound (30 µM, 48h)p300, CBP, PCAF mRNADecreased[4]
siRNA (p300 & CBP)PCAF proteinIncreased[4]
Ewing Sarcoma (SKES1, A4573)siRNA (p300/CBP)acH3K18, acH3K27Decreased[5]
siRNA (p300/CBP)EWS::FLI1 target genesDecreased expression[5]
Goat Adipose-Derived Stem CellsThis compoundp300 proteinDecreased (0.69x of control)[7]
This compoundTIP60, PCAF mRNAIncreased[7]
This compoundH3K9acIncreased[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for this compound treatment and siRNA-mediated knockdown.

This compound Treatment Protocol (General)
  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.

  • Treatment: Dilute the this compound stock solution in fresh cell culture medium to the final desired concentration (e.g., 10-40 µM).

  • Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24-72 hours).

  • Analysis: Harvest cells for downstream analysis (e.g., Western blotting, RT-qPCR, cell viability assays).

siRNA-Mediated Knockdown of p300/CBP Protocol
  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute p300 and/or CBP specific siRNAs and a non-targeting control siRNA in serum-free medium.

    • Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNAs and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

  • Analysis: Harvest cells to assess knockdown efficiency (e.g., by Western blotting or RT-qPCR) and for phenotypic assays.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical experimental workflow for cross-validating the effects of a pharmacological inhibitor with a genetic knockdown.

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_interventions Interventions cluster_analysis Downstream Analysis cluster_conclusion Conclusion start Start: Cultured Cells This compound Pharmacological Inhibition (this compound Treatment) start->this compound siRNA Genetic Inhibition (siRNA Knockdown of p300/CBP) start->siRNA Control Control (Vehicle/Scrambled siRNA) start->Control Phenotype Phenotypic Analysis (Viability, Apoptosis, etc.) This compound->Phenotype Molecular Molecular Analysis (Western Blot, RT-qPCR, etc.) This compound->Molecular siRNA->Phenotype siRNA->Molecular Control->Phenotype Control->Molecular Conclusion Compare Results: Validate On-Target Effects Phenotype->Conclusion Molecular->Conclusion

Caption: A generalized workflow for the cross-validation of a pharmacological inhibitor with genetic knockdown.

Logical Relationship: Pharmacological vs. Genetic Inhibition

The core principle of cross-validation lies in the logical expectation that if a pharmacological inhibitor is specific for its target, its effects should phenocopy the effects of genetically ablating that same target.

Logical_Relationship cluster_inhibition Modes of Inhibition p300_CBP p300/CBP Proteins This compound This compound (Inhibits HAT Activity) p300_CBP->this compound Targets Genetic Genetic Knockdown/Knockout (Reduces Protein Level) p300_CBP->Genetic Targets Phenotype Observed Phenotype (e.g., Decreased Cell Viability) This compound->Phenotype Leads to Genetic->Phenotype Leads to Validation Validation of On-Target Effect Phenotype->Validation If similar

Caption: The logical framework for validating the on-target effects of this compound through genetic models.

Conclusion and Considerations

However, researchers should consider the following:

  • Non-redundant Functions of p300 and CBP: Genetic studies have revealed that p300 and CBP can have opposing roles in certain contexts.[3] this compound, as a dual inhibitor, will mask these individual contributions.

  • Off-Target Effects: While this compound is highly selective, at higher concentrations, it may exhibit off-target effects, including the inhibition of histone deacetylases (HDACs).[2][8]

  • Compensatory Mechanisms: The inhibition or knockdown of p300/CBP can sometimes lead to compensatory upregulation of other histone acetyltransferases, such as PCAF and TIP60, which can complicate the interpretation of results.[4][7]

  • Temporal Differences: The kinetics of pharmacological inhibition with this compound are rapid, whereas the effects of genetic knockdown are dependent on the rate of protein turnover and can be slower to manifest.

References

A Head-to-Head Comparison: The p300/CBP Inhibitor C646 and Its Inactive Analog C37 for Robust Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of epigenetic research, the selective histone acetyltransferase (HAT) inhibitor C646 has emerged as a critical tool for elucidating the roles of the closely related transcriptional co-activators, p300 and CBP. To ensure the specificity of experimental findings attributed to the inhibition of p300/CBP by this compound, the use of a structurally similar but biologically inactive control compound is paramount. This guide provides a comprehensive comparison of this compound and its inactive analog, C37, furnishing researchers with the necessary data and protocols for conducting well-controlled and rigorously validated experiments.

Biochemical Activity: A Tale of Two Molecules

The defining difference between this compound and C37 lies in their ability to inhibit the enzymatic activity of p300/CBP. This compound is a competitive inhibitor of p300 with a reported inhibition constant (Ki) of 400 nM.[1][2] In stark contrast, its close analog, C37, is devoid of p300 HAT inhibitory activity in vitro.[3] This lack of enzymatic inhibition makes C37 an ideal negative control, as it possesses a similar chemical scaffold to this compound but lacks the thiol-reactive olefin moiety responsible for its inhibitory action.

CompoundTargetKi (nM)In Vitro p300 HAT InhibitionReference
This compound p300/CBP400Yes[1][2]
C37 p300/CBPN/ANo[3]

Cellular Activity: Demonstrating On-Target Effects

The utility of C37 as a negative control is further solidified in cellular assays. Treatment of cells with this compound leads to a discernible decrease in histone H3 and H4 acetylation levels. Conversely, treatment with C37 under identical conditions produces no effect on histone acetylation, confirming that the observed effects of this compound are due to its on-target inhibition of p300/CBP.

Experimental Protocols

To facilitate the proper use of this compound and C37 in your research, detailed protocols for key experiments are provided below.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive)

This assay is used to determine the in vitro inhibitory activity of compounds against p300/CBP.

Materials:

  • Recombinant p300 HAT domain

  • Histone H4 N-terminal 15-mer peptide substrate

  • [¹⁴C]-acetyl-CoA

  • This compound and C37 (or other test compounds) dissolved in DMSO

  • Reaction Buffer: 50 mM HEPES, pH 7.9, 5 mM DTT, 50 µg/ml BSA

  • Quenching solution: 1 M HCl

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the p300 HAT domain and the H4 peptide substrate in the reaction buffer.

  • Add varying concentrations of this compound or C37 to the reaction mixture. Ensure the final DMSO concentration is consistent across all samples.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding [¹⁴C]-acetyl-CoA.

  • Incubate for 10 minutes at 30°C.

  • Stop the reaction by adding the quenching solution.

  • Spot the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper three times with 50 mM sodium phosphate buffer (pH 7.0) to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Allow the paper to dry completely.

  • Place the dried paper in a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated [¹⁴C]-acetate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for active compounds.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of this compound and C37 to modulate histone acetylation in intact cells.

Materials:

  • Cell line of interest (e.g., C3H 10T1/2 mouse fibroblasts)

  • Cell culture medium and supplements

  • This compound and C37 dissolved in DMSO

  • Trichostatin A (TSA), an HDAC inhibitor (optional)

  • Histone extraction buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against total Histone H3 and acetylated Histone H3 (e.g., H3K9ac)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or C37 for the desired time (e.g., 3 hours). Include a DMSO vehicle control.

  • Optional: For studying inducible acetylation, add TSA for the final 30 minutes of the incubation period.

  • Harvest the cells and extract histones using a histone extraction buffer.

  • Quantify the protein concentration of the histone extracts.

  • Separate equal amounts of histone proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total H3 and acetylated H3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation.

Visualizing the Experimental Logic

To clarify the roles of this compound and C37 in a typical experimental workflow, the following diagram illustrates the logical relationship between the compounds and the expected outcomes.

G cluster_0 Experimental Setup cluster_1 Mechanism of Action cluster_2 Cellular Outcome This compound This compound (Active Inhibitor) p300_inhibition p300/CBP Inhibition This compound->p300_inhibition C37 C37 (Inactive Analog) no_inhibition No p300/CBP Inhibition C37->no_inhibition Cells Cells expressing p300/CBP Cells->this compound Cells->C37 phenotype Specific Cellular Phenotype (e.g., Decreased Histone Acetylation, Apoptosis) p300_inhibition->phenotype no_phenotype No Change in Cellular Phenotype no_inhibition->no_phenotype

Caption: Experimental workflow using this compound and its inactive analog C37.

This guide underscores the importance of using C37 as a negative control in experiments involving the p300/CBP inhibitor this compound. By including this inactive analog, researchers can confidently attribute the observed biological effects to the specific inhibition of p300/CBP, thereby enhancing the validity and impact of their findings.

References

C646: A Comparative Analysis of a Widely Used p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of C646, a well-characterized small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This compound is a valuable tool for studying the roles of p300/CBP in various biological processes, including gene regulation, cell cycle control, and apoptosis.[1][2][3] This document will objectively compare the performance of this compound with other relevant inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison

This compound is a competitive inhibitor of p300 with a Ki of 400 nM.[1][4][5] While it is a potent and widely used tool, other inhibitors such as A-485 have been developed with significantly higher potency. The following tables summarize the quantitative data for this compound and its key comparators.

Table 1: In Vitro Potency of p300/CBP Inhibitors
CompoundTargetIC50 (nM)Ki (nM)Notes
This compound p3001600[4][6]400[1][4][5]Competitive inhibitor.
CBP--Generally considered equipotent to p300.
A-485 p3009.8[7]-Potent and selective inhibitor.
CBP2.6[7]-
Compound 2 (covalent) p300166[8]-Covalent inhibitor based on A-485 scaffold.
Table 2: Cellular Activity on Histone Acetylation
CompoundCell LineAssayTargetEC50 (nM)Notes
This compound PC-3High-content microscopyH3K27AcModest inhibition at 3h[9]-
A-485 PC-3High-content microscopyH3K27Ac73[9]Significantly more potent than this compound in cells.
PC-3High-content microscopyH3K9Ac>10,000[9]Demonstrates selectivity for p300/CBP-mediated marks.
Compound 2 (covalent) PC-3High-content microscopyH3K27Ac37[8]More potent than the reversible inhibitor A-485.

Selectivity and Off-Target Profile

While this compound is described as selective for p300/CBP over other HATs like PCAF, GCN5, and MOZ, it has been shown to exhibit off-target activity against histone deacetylases (HDACs) at higher concentrations.[2]

Table 3: Selectivity Profile of this compound
TargetIC50 (µM)Notes
p300 (HAT) 1.6 [4][6]Primary Target
PCAF (HAT)>100Selective over PCAF.
GCN5 (HAT)>100Selective over GCN5.
MOZ (HAT)>100Selective over MOZ.
HDAC1>100No significant inhibition.
HDAC220.3Off-target inhibition.
HDAC311.4Off-target inhibition.
HDAC67.0Off-target inhibition.
HDAC831.5Off-target inhibition.

Data for HDAC inhibition from van den Bosch et al., 2015.

Signaling Pathway Analysis: The NF-κB Pathway

p300/CBP are crucial coactivators in the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This compound has been shown to inhibit the NF-κB pathway by blocking the acetylation of key components like the p65 subunit.[2][10]

NF_kB_Pathway_Inhibition cluster_stimulus Stimulus (e.g., TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases p300_CBP_cyto p300/CBP Acetylated_p65 Acetylated p65 NFkB_nuc->Acetylated_p65 p300_CBP_nuc p300/CBP p300_CBP_nuc->Acetylated_p65 acetylates Gene_Expression Pro-inflammatory Gene Expression Acetylated_p65->Gene_Expression promotes This compound This compound This compound->p300_CBP_nuc inhibits

This compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This protocol is adapted from Bowers et al., 2010.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, and 40 µg/mL BSA.

  • Enzyme and Substrate Addition: Add 5 nM of recombinant p300 enzyme and 100 µM of H4-15 peptide substrate to the reaction mixture.

  • Inhibitor Incubation: Add this compound or other test compounds at various concentrations. Ensure the final DMSO concentration is below 5%. Incubate at 30°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20 µM.

  • Reaction Incubation: Incubate the reaction at 30°C for 10 minutes.

  • Quenching: Stop the reaction by adding 14% (w/v) SDS.

  • Analysis: Analyze the incorporation of 14C-acetyl into the histone peptide using Tris-Tricine SDS-PAGE followed by phosphorimaging.

Cellular Histone Acetylation Assay (High-Content Microscopy)

This protocol is based on the methods described by Lasko et al., 2017.[9]

  • Cell Culture and Treatment: Plate cells (e.g., PC-3) in a 96-well plate and allow them to adhere. Treat the cells with this compound, A-485, or other inhibitors at various concentrations for the desired time (e.g., 3 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the specific histone modification of interest (e.g., anti-H3K27ac). Follow with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the histone modification signal within the nuclear region. Normalize the signal to the control (DMSO-treated) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis HAT_Assay Radioactive HAT Assay IC50_Determination IC50/Ki Determination HAT_Assay->IC50_Determination Cell_Treatment Cell Treatment with Inhibitors Histone_Extraction Histone Extraction/ Immunofluorescence Cell_Treatment->Histone_Extraction Western_Blot Western Blot/ High-Content Imaging Histone_Extraction->Western_Blot EC50_Determination Cellular EC50 Determination Western_Blot->EC50_Determination Recombinant_p300 Recombinant_p300 Recombinant_p300->HAT_Assay Histone_Peptide Histone_Peptide Histone_Peptide->HAT_Assay Inhibitors Inhibitors Inhibitors->HAT_Assay Inhibitors->Cell_Treatment Cancer_Cell_Lines Cancer_Cell_Lines Cancer_Cell_Lines->Cell_Treatment

Workflow for comparing p300/CBP inhibitors in vitro and in cellular assays.

Conclusion

This compound remains a valuable and widely used chemical probe for investigating the biological functions of p300/CBP. Its selectivity for p300/CBP over other HAT family members is a key advantage. However, researchers should be aware of its off-target effects on HDACs, particularly at concentrations above 10 µM. For studies requiring higher potency and cellular efficacy, newer inhibitors like A-485 and its covalent counterparts may be more suitable alternatives. The choice of inhibitor should be guided by the specific experimental context, including the required potency, selectivity, and desired duration of action.

References

Safety Operating Guide

Proper Disposal of C646: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the histone acetyltransferase (HAT) inhibitor C646, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical and safety information for the correct management and disposal of this compound waste.

This compound (CAS 328968-36-1) is a potent laboratory chemical that requires careful handling throughout its lifecycle, including disposal. Safety Data Sheets (SDS) for this compound consistently identify it as a hazardous substance with multiple risk factors.

Summary of this compound Chemical and Hazard Data

For quick reference, the key identifiers and hazard information for this compound are summarized below.

PropertyValue
CAS Number 328968-36-1
Molecular Formula C₂₄H₁₉N₃O₆
Molecular Weight 445.42 g/mol
Primary Hazards - Harmful if swallowed (Acute oral toxicity)[1]- Causes skin irritation[1]- Causes serious eye irritation[1]- May cause respiratory irritation[1]- Very toxic to aquatic life with long-lasting effects[2]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[3]
Decomposition Under fire conditions, may decompose and emit toxic fumes[3]

Experimental Protocols Referenced

The disposal procedures outlined below are based on established best practices for managing hazardous laboratory chemical waste and information derived from Safety Data Sheets for this compound. These are general guidelines and must be adapted to comply with all applicable local, state, and federal regulations.

Procedural Guide: Step-by-Step Disposal of this compound Waste

This section details the necessary procedures for safely handling and disposing of this compound waste, from the point of generation to final removal from the laboratory.

Step 1: Immediate Waste Segregation and Collection

Proper disposal begins at the point of waste generation. All materials contaminated with this compound must be treated as hazardous waste.

  • Identify Waste Streams: Categorize this compound waste into the following streams:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (e.g., pipette tips, tubes), and absorbent materials (e.g., vermiculite, sand) used for spill cleanup.

    • Liquid Waste: Unused or expired this compound solutions, and solvent rinsates from cleaning contaminated glassware. Note the solvent used (e.g., DMSO, ethanol).

    • Sharps Waste: Contaminated needles, syringes, or glass slides.

    • Empty Containers: Original this compound containers.

  • Use Designated Waste Containers:

    • Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.

    • Containers must be made of a material compatible with the waste (e.g., polyethylene for many solvents).

    • Ensure containers have secure, leak-proof lids and are kept closed except when adding waste.

    • Place contaminated sharps directly into a designated, puncture-resistant sharps container.

Step 2: Waste Labeling and Storage

Accurate labeling and safe storage are critical for regulatory compliance and preventing accidental exposure or incompatible mixing.

  • Labeling:

    • Affix a hazardous waste label to each container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and the full names of any solvents or other chemicals in the mixture.

      • The approximate concentration or percentage of each component.

      • The specific hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date the waste was first added to the container.

  • Storage:

    • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of laboratory personnel and near the point of generation.

    • Crucially, segregate this compound waste from incompatible materials. Do not store this compound waste containers alongside strong acids, bases, or strong oxidizing/reducing agents to prevent dangerous chemical reactions.[3]

    • Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.

Step 3: Disposal of Empty Containers

The original this compound container, even when "empty," must be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (one that can dissolve this compound, such as DMSO or ethanol).

  • Collect Rinsate: The solvent rinsate from this process is now considered hazardous liquid waste and must be collected in the appropriate liquid waste container.

  • Deface Label: After triple rinsing and air-drying, completely deface or remove the original manufacturer's label.

  • Final Disposal: The decontaminated container can now typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policy.

Step 4: Arranging for Final Disposal

This compound waste must not be disposed of down the drain or in the regular trash.[2] Final disposal must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): When waste containers are full or have been in storage for the maximum allowable time per institutional guidelines, contact your institution's EHS department to schedule a waste pickup.

  • Provide Documentation: Have all necessary documentation, including the contents of the waste containers, ready for the EHS personnel.

  • Final Disposal Method: The primary recommended method for the final disposal of this compound is incineration .[4] This should be performed in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to handle potentially toxic fumes emitted during decomposition.[3][4]

Mandatory Visualizations

To aid in understanding the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for this compound disposal.

C646_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Handling & Storage cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Sharps) start->waste_type container Select Appropriate & Labeled Waste Container waste_type->container segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) container->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store ehs Contact EHS for Pickup store->ehs incinerate Incineration at Licensed Facility ehs->incinerate

Caption: Workflow for proper this compound hazardous waste disposal.

Empty_Container_Disposal start Empty this compound Container rinse Triple Rinse with Appropriate Solvent start->rinse collect Collect Rinsate as Hazardous Liquid Waste rinse->collect deface Deface Original Label rinse->deface dispose Dispose of Container in Regular Lab Trash/Recycling deface->dispose

Caption: Decision pathway for disposing of empty this compound containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.